molecular formula C7H16 B146829 3,3-Dimethylpentane CAS No. 562-49-2

3,3-Dimethylpentane

Cat. No.: B146829
CAS No.: 562-49-2
M. Wt: 100.2 g/mol
InChI Key: AEXMKKGTQYQZCS-UHFFFAOYSA-N
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Description

3,3-Dimethylpentane is a structurally significant branched isomer of heptane valued in scientific research for its role in elucidating the relationship between molecular structure and combustion properties. Its highly branched structure around the central carbon makes it a critical compound in the study of combustion kinetics, particularly for validating and refining detailed chemical kinetic models for real fuels . Recent research has utilized this compound in shock tube studies to measure time histories of key intermediates like formaldehyde and CO during first-stage ignition . These experiments, which compare its behavior to straight-chain and other isomeric heptanes, provide crucial data for developing lumped chemical kinetic models, such as the HyChem approach, for predicting the low-temperature heat release and ignition delay times of complex fuel mixtures . As a representative iso-paraffin, it serves as an essential tool for understanding the oxidation pathways and Negative Temperature Coefficient (NTC) behavior inherent to practical hydrocarbons, thereby advancing the design of more efficient and cleaner combustion systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpentane
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InChI

InChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3
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InChI Key

AEXMKKGTQYQZCS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(C)CC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID0049319
Record name 3,3-Dimethylpentane
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Molecular Weight

100.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3,3-Dimethylpentane
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Vapor Pressure

82.7 [mmHg]
Record name 3,3-Dimethylpentane
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CAS No.

562-49-2
Record name 3,3-Dimethylpentane
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Record name Pentane,3,3-dimethyl-
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Record name 3,3-DIMETHYLPENTANE
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Foundational & Exploratory

3,3-Dimethylpentane chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 3,3-Dimethylpentane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for property determination, and includes visualizations to illustrate important concepts.

Introduction

This compound is a branched-chain alkane and an isomer of heptane (B126788).[1] Its unique structure, featuring a quaternary carbon, influences its physical properties and reactivity. It is a colorless, mobile liquid with an odor similar to gasoline.[2][3] This compound serves as a component in gasoline and is utilized in organic synthesis and as a pharmaceutical intermediate.[2][3] Notably, it has been used in the development and evaluation of the epiocular-eye irritation test, an alternative to animal testing.[4]

Chemical Properties

This compound has the chemical formula C₇H₁₆.[1] As a saturated hydrocarbon, it is relatively unreactive under normal conditions.[4] However, it can undergo isomerization, converting to other heptane isomers, through mechanisms like a methyl shift on oxygen-exposed tungsten carbides.[2] Complete combustion of this compound in the presence of oxygen yields carbon dioxide and water.[2][3] Due to the absence of a hydrolyzable functional group, it does not undergo hydrolysis.[2][3]

Table 1: General Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₆[5]
Molecular Weight100.20 g/mol [5][6]
IUPAC NameThis compound[1]
CAS Number562-49-2[1]
SMILESCCC(C)(C)CC[1]
InChI KeyAEXMKKGTQYQZCS-UHFFFAOYSA-N

Physical Properties

The physical characteristics of this compound were first measured in 1929 by Graham Edgar and George Calingaert.[1]

Table 2: Key Physical Properties of this compound

PropertyValueConditions
Melting Point-135 °C (-211 °F)[3]-
Boiling Point86.0 °C (186.8 °F)[1][3]at 1 atm
Density0.693 g/mL[3]at 25 °C
Refractive Index1.392[3]at 20 °C
Vapor Pressure82.7 mmHg[4][6]at 25 °C
Surface Tension19.63 dynes/cm[1]at 20 °C
Viscosity0.00454 P[1]at 20 °C
Solubility in Water5.92 mg/kg[2][3]at 25 °C
Solubility in SolventsSoluble in acetone, alcohol, ether, and chloroform.[2][3]-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Features
¹H NMR Shows 3 distinct groups of proton resonances.[7] The chemical shifts are observed for the different proton environments in the molecule.[8]
Infrared (IR) The spectrum is unique and can be used for fingerprint identification.[9] Prominent peaks include C-H stretching vibrations (2940-2880 cm⁻¹) and C-H deformation vibrations (1480-1365 cm⁻¹).[9]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes.[10][11]

Methodology:

  • A small amount of the this compound sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[10]

  • A capillary tube, sealed at one end, is inverted and placed into the sample.[11]

  • The sample tube is attached to a thermometer.[10]

  • The assembly is heated in a Thiele tube or an oil bath.[10]

  • As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

  • The heat source is then removed, and the sample is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[11]

  • The atmospheric pressure should be recorded as it influences the boiling point.[12]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Methodology:

  • An empty, dry graduated cylinder is weighed using an electronic balance.[13]

  • A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

  • The graduated cylinder containing the liquid is reweighed.[13]

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[13]

  • The density is calculated using the formula: Density = Mass / Volume.

  • For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[13] The temperature at which the measurement is taken should also be recorded.[13]

Safety and Hazards

This compound is a flammable liquid and poses several health hazards.

Table 4: Safety and Hazard Information for this compound

HazardDescription
Flammability Highly flammable liquid and vapor.[4][6] Flash Point: -7 °C (19.4 °F) - closed cup.[5]
Health Hazards May be fatal if swallowed and enters airways (aspiration hazard).[4][6] Causes skin irritation.[4][6] May cause drowsiness or dizziness.[4][14] Causes eye irritation.[14]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[4]
Handling Use with adequate ventilation and in a well-ventilated area.[14][15] Keep away from heat, sparks, and open flames.[14][15] Ground and bond containers when transferring material.[14][15] Wear protective gloves, clothing, and eye protection.[5][15]
First Aid Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[14] Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14] Ingestion: Do not induce vomiting. Seek immediate medical attention.[14] Inhalation: Move to fresh air. If not breathing, give artificial respiration.[14]

Visualizations

cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound C₇H₁₆ Branching Quaternary Carbon Center (Highly Branched) Structure->Branching Symmetry Molecular Symmetry Structure->Symmetry BP Lower Boiling Point (86.0 °C) Branching->BP Reduces surface area for intermolecular forces Density Lower Density (0.693 g/mL) Branching->Density Less efficient packing MP Lower Melting Point (-135 °C) Symmetry->MP Affects crystal lattice packing

Caption: Logical relationship between molecular structure and physical properties.

start Start prep_sample 1. Place ~0.5 mL of This compound in a Durham tube start->prep_sample insert_capillary 2. Invert a sealed capillary tube into the sample prep_sample->insert_capillary assemble 3. Attach the tube to a thermometer insert_capillary->assemble heat 4. Heat the assembly in a Thiele tube assemble->heat observe_bubbles 5. Observe a steady stream of bubbles heat->observe_bubbles observe_bubbles->heat No cool 6. Remove heat and allow to cool observe_bubbles->cool Yes record_bp 7. Record temperature when liquid enters the capillary tube cool->record_bp end_exp End: Boiling Point Determined record_bp->end_exp

Caption: Experimental workflow for boiling point determination.

References

An In-Depth Technical Guide to 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylpentane (CAS No: 562-49-2), a branched-chain alkane. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectral characterization. All quantitative data is systematically tabulated for ease of reference. Furthermore, this guide presents detailed experimental methodologies for its synthesis and analysis, along with graphical representations of its structure and synthetic workflow, to support advanced research and development applications.

Chemical Identity and Structure

This compound is a structural isomer of heptane.[1] Its IUPAC name is derived from a five-carbon (pentane) parent chain with two methyl groups attached to the third carbon atom. This substitution pattern results in a quaternary carbon, a key feature of its molecular architecture.

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₁₆[2]

  • Molecular Weight: 100.20 g/mol [2]

  • CAS Registry Number: 562-49-2[2]

  • Synonyms: Pentane, 3,3-dimethyl-[2]

Structural Representations

The structure of this compound can be represented in several ways:

  • Condensed Structural Formula: CH₃CH₂C(CH₃)₂CH₂CH₃

  • Skeletal Structure: A five-carbon chain with two methyl groups branching from the third carbon.

  • Canonical SMILES: CCC(C)(C)CC[2]

  • InChI Key: AEXMKKGTQYQZCS-UHFFFAOYSA-N[2]

Figure 1: Skeletal structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound have been well-characterized. A summary of key quantitative data is provided in Table 1. It is a colorless, mobile liquid with an odor similar to gasoline.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 100.20 g/mol [2]
Boiling Point 86.0 °C[1]
Melting Point -134.9 °C[1]
Density 0.6934 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.39092 at 20 °C[1]
Vapor Pressure 82.7 mmHg[1]
Flash Point -7 °C (closed cup)
Solubility Soluble in acetone, chloroform (B151607), alcohol, and ether.

Synthesis of this compound

Experimental Protocol: Grignard Reagent Coupling

A one-step reaction for preparing branched-chain paraffins like this compound involves the condensation of tertiary alkyl halides with Grignard reagents. The following protocol is based on the method described by Soroos and Willis, who successfully synthesized this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide (for Grignard reagent preparation)

  • tert-Amyl chloride (2-chloro-2-methylbutane)

  • Nitrogen gas supply

  • Apparatus for Grignard reaction (three-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer)

  • Ice-water bath

  • Hydrolysis and extraction apparatus (separatory funnel)

  • Drying agent (e.g., anhydrous sodium carbonate)

  • Distillation apparatus

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a three-neck flask equipped with a stirrer, reflux condenser (with a drying tube), and a dropping funnel, place magnesium turnings.

    • The system is flushed with dry nitrogen.

    • A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • The prepared Grignard reagent is cooled in an ice-water bath.

    • A solution of tert-amyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution.

    • The reaction is exothermic and should be controlled by the rate of addition and external cooling to maintain a temperature of 25-30°C.

    • After the addition is complete, the reaction mixture is allowed to stand and stir at room temperature for several hours to ensure completion.

  • Work-up and Purification:

    • The reaction mixture is carefully hydrolyzed by the slow addition of water, followed by dilute acid (e.g., H₂SO₄ or HCl) to dissolve the magnesium salts.

    • The ether layer containing the product is separated using a separatory funnel. The aqueous layer is extracted with additional portions of diethyl ether.

    • The combined ether extracts are washed with water and dried over an anhydrous drying agent like sodium carbonate.

    • The ether is removed by distillation.

    • The crude this compound is then purified by fractional distillation to yield the final product.

G cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Mg turnings + Anhydrous Ether B Add Ethyl Bromide A->B C Reflux B->C D Ethylmagnesium Bromide C->D E Cool Grignard Reagent D->E F Add tert-Amyl Chloride E->F G Stir at Room Temp. F->G H Crude Product Mixture G->H I Hydrolysis (H₂O, Acid) H->I J Ether Extraction I->J K Drying (Anhydrous Na₂CO₃) J->K L Fractional Distillation K->L M Pure this compound L->M

Figure 2: Experimental workflow for the synthesis of this compound.

Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: The ¹H NMR spectrum is relatively simple due to the molecule's symmetry. It shows three distinct signals corresponding to the three non-equivalent proton environments.

    • A triplet corresponding to the six protons of the two terminal methyl groups (CH₃-CH₂-).

    • A quartet corresponding to the four protons of the two methylene (B1212753) groups (-CH₂-C).

    • A singlet corresponding to the six protons of the two methyl groups attached to the quaternary carbon (C-(CH₃)₂).

  • ¹³C NMR Analysis: The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments due to molecular symmetry.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: As a liquid, the IR spectrum of this compound is typically obtained "neat" (undiluted). A drop of the liquid is placed between two salt (NaCl or KBr) plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum. A background scan of the clean salt plates is performed first.

  • Spectral Interpretation: The spectrum is characteristic of a saturated alkane.

    • C-H stretching vibrations: Strong absorptions are observed in the 2850–2960 cm⁻¹ region.

    • C-H bending vibrations: Absorptions for CH₂ and CH₃ groups appear in the 1365-1480 cm⁻¹ range.

    • The absence of significant peaks in other regions (e.g., C=O, O-H, C=C) confirms the alkane structure and purity.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: this compound, being volatile, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The sample is injected into a GC, which separates it from any impurities.

  • Ionization: Electron Impact (EI) at 70 eV is the standard ionization method.

  • Analysis: The mass analyzer separates the resulting fragments based on their mass-to-charge (m/z) ratio.

  • Spectral Interpretation:

    • The molecular ion peak (M⁺) is observed at m/z = 100, corresponding to the molecular weight of C₇H₁₆. This peak may be of low intensity due to the facile fragmentation of branched alkanes.

    • Prominent fragment ions result from the cleavage of C-C bonds, particularly around the stable tertiary carbocation that can be formed. Common fragments include the loss of methyl (m/z = 85) and ethyl (m/z = 71) groups.

Applications and Significance

This compound serves several roles in scientific and industrial contexts:

  • Organic Synthesis: It can be used as a starting material or intermediate in various organic reactions.

  • Fuel Component: As an isomer of heptane, it is a component of gasoline and is relevant in fuel research.

  • Pharmaceutical Research: It has been used as a non-polar solvent and in the development and evaluation of the epiocular-eye irritation test, which is relevant for assessing the safety of drug formulations.

Safety and Handling

This compound is a highly flammable liquid and vapor. It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the compound must be handled in a well-ventilated fume hood away from ignition sources.

References

3,3-Dimethylpentane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,3-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane and an isomer of heptane (B126788). As a saturated hydrocarbon, it is a colorless, flammable liquid with a gasoline-like odor. While not as commonly utilized as other heptane isomers in fuel applications, its unique structural properties make it a subject of interest in specific chemical synthesis and toxicological studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and notable applications in experimental research.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is crucial for its handling, application in experimental setups, and for the interpretation of results.

PropertyValue
CAS Number 562-49-2[1][2][3][4]
Molecular Formula C₇H₁₆[2][3]
Molecular Weight 100.20 g/mol [3][4]
Boiling Point 86.0 °C[1][4]
Melting Point -134.9 °C[1][4]
Density 0.693 g/mL at 25 °C[1][4]
Refractive Index 1.392 at 20 °C[4]
Vapor Pressure 82.7 mmHg[3]
Solubility Soluble in acetone, chloroform, alcohol, and ether.[2][5] Insoluble in water.[2][5]
Flash Point -7 °C (closed cup)[4]
GHS Hazard Statements H225, H304, H315, H336, H410[3][4]

Synthesis of this compound

One documented method for the preparation of this compound involves a multi-step synthesis starting from tert-amyl chloride.[1] This process includes the formation of an alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the final alkane product.

G cluster_0 Step 1: Grignard-like Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation tert-amyl chloride tert-amyl chloride 3,3-dimethylpentan-2-ol 3,3-dimethylpentan-2-ol tert-amyl chloride->3,3-dimethylpentan-2-ol + propionaldehyde propionaldehyde propionaldehyde 3,3-dimethylpent-2-ene 3,3-dimethylpent-2-ene 3,3-dimethylpentan-2-ol->3,3-dimethylpent-2-ene - H₂O This compound This compound 3,3-dimethylpent-2-ene->this compound + H₂ G Start Start Tissue Pre-Incubation Tissue Pre-Incubation Start->Tissue Pre-Incubation Chemical Application Chemical Application Tissue Pre-Incubation->Chemical Application Exposure Period Exposure Period Chemical Application->Exposure Period Rinsing & Post-Incubation Rinsing & Post-Incubation Exposure Period->Rinsing & Post-Incubation MTT Assay MTT Assay Rinsing & Post-Incubation->MTT Assay Formazan Extraction Formazan Extraction MTT Assay->Formazan Extraction Absorbance Reading Absorbance Reading Formazan Extraction->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis End End Data Analysis->End

References

An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3,3-dimethylpentane, targeting researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables. Furthermore, this document outlines the experimental protocols for each technique and uses a visual diagram to illustrate the relationship between the spectroscopic methods and the structural information they provide.

Molecular Structure

This compound is a branched-chain alkane with the molecular formula C₇H₁₆. Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups and two ethyl groups. This symmetry significantly influences its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are relatively simple due to the molecule's symmetry.

2.1. ¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, the 16 hydrogen atoms are located in three distinct chemical environments, leading to three signals.[1] The expected integration ratio of these signals is 3:3:2.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
-CH₃ (from ethyl groups)~0.79Triplet (t)6H
-CH₂- (from ethyl groups)~1.20Quartet (q)4H
-CH₃ (gem-dimethyl)~0.79Singlet (s)6H

Note: The signals for the methyl protons of the ethyl groups and the gem-dimethyl groups are very close and may overlap or require a high-resolution spectrometer to be fully resolved.[1]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ) ppm
-CH₃ (from ethyl groups)~8.4
-CH₃ (gem-dimethyl)~26.2
-CH₂- (from ethyl groups)~33.8
Quaternary Carbon (-C-)~33.8

Note: The chemical shifts for the methylene (B1212753) carbons and the quaternary carbon can be very close.[2]

2.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a liquid alkane like this compound is as follows:

  • Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][2][3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1][4] Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm.[1][2]

  • Sample Loading : Transfer the solution into a clean, dry 5 mm NMR tube.[3] Wipe the outside of the tube to remove any contaminants.[3]

  • Instrument Setup : Place the NMR tube into the spectrometer's probe. The instrument then performs a series of automated steps:

    • Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent.[3]

    • Shimming : The magnetic field homogeneity is optimized by a process called shimming to achieve high-resolution spectra with sharp peaks.[3]

    • Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[3]

  • Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[4] The number of scans can be adjusted to improve the signal-to-noise ratio.[4]

  • Data Processing : The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As an alkane, the IR spectrum of this compound is characterized by C-H and C-C bond vibrations.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2940 - 2880C-H StretchingCH₂, CH₃Strong
1480 - 1365C-H Bending (Deformation)CH₂, CH₃Strong
1175 - 1140C-C Skeletal VibrationC-(CH₃)₂Strong
840 - 790C-C Skeletal VibrationC-(CH₃)₂Strong

The region below ~1500 cm⁻¹ is known as the fingerprint region and is unique for each molecule, making it useful for identification.[5]

3.1. Experimental Protocol for IR Spectroscopy

For a non-volatile liquid like this compound, the following "neat" sample preparation method is common:

  • Prepare Salt Plates : Obtain two clean, dry salt plates (typically made of NaCl or KBr).[6][7] These materials are transparent to infrared radiation.

  • Apply Sample : Place one to two drops of liquid this compound onto the surface of one salt plate.[6][8]

  • Form a Thin Film : Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[6][9]

  • Acquire Spectrum : Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[6] A background spectrum of the empty instrument is typically run first and automatically subtracted from the sample spectrum.

  • Clean-up : After analysis, clean the salt plates thoroughly with a dry organic solvent like acetone (B3395972) and return them to a desiccator to protect them from moisture.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 100, corresponding to its molecular weight.[10] However, this peak is often very small, indicating that the molecular ion is unstable and readily undergoes fragmentation.[10] The fragmentation of alkanes primarily occurs through the cleavage of C-C bonds.[10]

Table 4: Key Mass Spectrometry Data for this compound

m/z ValueIon FormulaDescriptionRelative Abundance
100[C₇H₁₆]⁺Molecular Ion (M⁺)Very Low
71[C₅H₁₁]⁺Loss of an ethyl radical (•C₂H₅)High
57[C₄H₉]⁺Loss of a propyl radical (•C₃H₇)High
43[C₃H₇]⁺Loss of a butyl radical (•C₄H₉)Base Peak (100%)
29[C₂H₅]⁺Ethyl cationHigh

The base peak at m/z 43 is the most abundant fragment and is characteristic of the stable secondary propyl cation.[10]

4.1. Experimental Protocol for Mass Spectrometry

A typical procedure for analyzing a volatile liquid like this compound using electron ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is as follows:

  • Sample Introduction : A small amount of the liquid sample is injected into a gas chromatograph. The GC separates the components of the sample, and the pure this compound is then introduced into the mass spectrometer's ion source.[11] The entire system is under a high vacuum.[11]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺).[11]

  • Fragmentation : The excess energy from ionization causes the unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.

  • Acceleration : The positively charged ions (both the molecular ion and fragments) are accelerated out of the ion source by an electric field.[11]

  • Mass Analysis : The accelerated ions travel through a magnetic field, which deflects their path.[11] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[11]

  • Detection : An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the different spectroscopic techniques work together to confirm the structure of this compound.

Spectroscopic_Analysis Spectroscopic Workflow for this compound Structure Elucidation cluster_Techniques Analytical Techniques cluster_Data Derived Information MS Mass Spec MW Molecular Weight = 100 Fragmentation Pattern MS->MW Provides IR IR Spec FG Functional Groups: - C-H (alkane) - C-C bonds IR->FG Identifies NMR NMR Spec CF Carbon-Hydrogen Framework: - 4 Unique Carbons - 3 Unique Protons NMR->CF Determines Structure Confirmed Structure: This compound MW->Structure Confirms FG->Structure Confirms CF->Structure Confirms

Caption: Workflow of spectroscopic data integration.

References

Health and safety information for 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 3,3-Dimethylpentane

This technical guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and drug development professionals. It covers toxicological, flammability, and handling data, along with detailed experimental protocols for key safety assessments.

Chemical and Physical Properties

This compound is a branched-chain alkane and an isomer of heptane.[1] It is a clear, colorless liquid with a gasoline-like odor.[2]

PropertyValueReference
Molecular Formula C7H16[1]
Molecular Weight 100.20 g/mol
CAS Number 562-49-2[1]
Boiling Point 86.0 °C[1]
Melting Point -134.9 °C[1]
Density 0.6934 g/mL at 20 °C[1]
Vapor Pressure 82.7 mmHg at 25 °C[3]
Flash Point -6 °C (21.2 °F) to -12 °C[4]
Explosion Limits Lower: 1.00 vol %, Upper: 7.00 vol %[4]
Refractive Index 1.39092 at 20 °C[1]
Solubility Soluble in acetone, alcohol, chloroform, and ether. Insoluble in water.[5][6]

Flammability and Fire Safety

This compound is a highly flammable liquid and vapor.[4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]

Fire Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[4] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[4]

  • Special Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[4] Containers may explode in the heat of a fire.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Toxicology and Health Effects

The primary health hazards associated with this compound are related to its potential for aspiration, central nervous system depression, and irritation.[4]

Summary of Toxicological Effects
EndpointEffectReference
Acute Oral Toxicity Aspiration hazard. May be fatal if swallowed and enters airways.[7] Considered to have low acute toxicity otherwise.[7]
Acute Dermal Toxicity Causes skin irritation.[4]
Acute Inhalation Toxicity Causes respiratory tract irritation. Vapors may cause drowsiness and dizziness.[4]
Eye Irritation Causes eye irritation.[4]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4] No indication of carcinogenicity to humans.[3]
Target Organs Central nervous system, lungs, eyes, skin.[4]
Routes of Exposure and Symptoms
  • Inhalation: Causes respiratory tract irritation, drowsiness, and dizziness.[4] High concentrations can lead to central nervous system depression.[7]

  • Skin Contact: Causes skin irritation.[4]

  • Eye Contact: Causes eye irritation.[4]

  • Ingestion: Aspiration is a major hazard. If the liquid is aspirated into the lungs, it can cause chemical pneumonitis, which may be fatal.[4] Ingestion may also lead to central nervous system depression with symptoms such as excitement, headache, dizziness, drowsiness, and nausea, potentially progressing to collapse, unconsciousness, and coma.[4]

Toxicological Mechanisms

The toxicity of short-chain alkanes like this compound is primarily due to their physical properties.

  • Aspiration Toxicity: Due to its low viscosity and surface tension, if ingested, this compound can easily enter the lungs, where it disrupts the surfactant layer, leading to inflammation, edema, and impaired gas exchange (chemical pneumonitis).[8][9]

Ingestion Ingestion of This compound Aspiration Aspiration into Lungs (Low Viscosity) Ingestion->Aspiration Vomiting/ Coughing Surfactant Disruption of Pulmonary Surfactant Aspiration->Surfactant Inflammation Alveolar and Capillary Damage & Inflammation Surfactant->Inflammation Pneumonitis Chemical Pneumonitis (Impaired Gas Exchange) Inflammation->Pneumonitis

Caption: Logical relationship of aspiration toxicity for low-viscosity hydrocarbons.

  • Neurotoxicity: Being lipophilic, alkanes can readily cross the blood-brain barrier and dissolve in the lipid membranes of nerve cells.[10] This disrupts the normal function of ion channels and receptors, leading to central nervous system depression.[8] The exact mechanism is not fully understood but is thought to be similar to that of general anesthetics.[8]

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the following OECD guidelines represent the standard methodologies for assessing the health and safety of chemicals.

Acute Toxicity Testing

cluster_oral Acute Oral Toxicity (OECD 420, 423, 425) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403, 436) Oral_Prep Animal Preparation (Fasting) Oral_Admin Single Oral Dose (Gavage) Oral_Prep->Oral_Admin Oral_Obs Observation (14 days) (Clinical Signs, Mortality) Oral_Admin->Oral_Obs Oral_Nec Gross Necropsy Oral_Obs->Oral_Nec Dermal_Prep Animal Preparation (Shaving) Dermal_Admin Dermal Application (24h Exposure) Dermal_Prep->Dermal_Admin Dermal_Obs Observation (14 days) (Skin Reactions, Systemic Toxicity) Dermal_Admin->Dermal_Obs Dermal_Nec Gross Necropsy Dermal_Obs->Dermal_Nec Inhal_Prep Animal Acclimatization Inhal_Admin Inhalation Exposure (Nose-only/Whole Body) Inhal_Prep->Inhal_Admin Inhal_Obs Observation (14 days) (Respiratory Effects, Systemic Toxicity) Inhal_Admin->Inhal_Obs Inhal_Nec Gross Necropsy Inhal_Obs->Inhal_Nec

Caption: General experimental workflows for acute toxicity testing.

  • Acute Oral Toxicity (OECD Guidelines 420, 423, 425): These methods are used to determine the adverse effects occurring after a single oral dose of a substance.[1][11] Typically, rodents are fasted before being administered the test substance by gavage.[12] Animals are then observed for up to 14 days for signs of toxicity and mortality.[12] A gross necropsy is performed on all animals at the end of the study.[12] The specific guideline used (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, or 425: Up-and-Down Procedure) determines the dosing strategy.[1]

  • Acute Dermal Toxicity (OECD Guideline 402): This test assesses the potential hazards from short-term dermal exposure.[2] The fur on the dorsal area of the test animals (usually rats) is removed, and the test substance is applied to the skin for a 24-hour period, held in place with a porous dressing.[13] The animals are observed for at least 14 days for skin reactions and systemic signs of toxicity.[13]

  • Acute Inhalation Toxicity (OECD Guidelines 403, 436): These guidelines evaluate health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.[4][14] Animals, preferably rats, are exposed for a defined period (typically 4 hours) in an inhalation chamber, either through nose-only or whole-body exposure.[15] They are then observed for at least 14 days.[14]

Irritation and Corrosivity Testing

cluster_skin In Vitro Skin Irritation (OECD 439) cluster_eye In Vitro Eye Irritation (OECD 492) Skin_Prep Reconstructed Human Epidermis (RhE) Model Skin_Apply Topical Application of Test Substance Skin_Prep->Skin_Apply Skin_Incubate Incubation and Post-Incubation Skin_Apply->Skin_Incubate Skin_Viability Cell Viability Assay (e.g., MTT) Skin_Incubate->Skin_Viability Eye_Prep Reconstructed Human Cornea-like Epithelium (RhCE) Model Eye_Apply Topical Application of Test Substance Eye_Prep->Eye_Apply Eye_Incubate Incubation and Post-Incubation Eye_Apply->Eye_Incubate Eye_Viability Cell Viability Assay (e.g., MTT) Eye_Incubate->Eye_Viability

Caption: Experimental workflows for in vitro irritation testing.

  • Skin Irritation (OECD Guideline 439): This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[16] The test chemical is applied topically to the tissue surface.[17] After a defined exposure and post-incubation period, cell viability is measured, typically using the MTT assay, to determine if the substance is an irritant.[18]

  • Eye Irritation (OECD Guideline 492): This in vitro test utilizes a reconstructed human cornea-like epithelium (RhCE) model.[19] The test chemical is applied to the epithelial surface for a specified time, followed by rinsing and incubation.[20] The endpoint is the measurement of cell viability, which is used to classify the eye irritation potential of the substance.[20]

Handling, Storage, and First Aid

Safe Handling and Storage
  • Handling: Wash thoroughly after handling.[4] Use with adequate, explosion-proof ventilation.[4] Ground and bond containers when transferring material to prevent static discharges.[4] Use spark-proof tools and explosion-proof equipment.[4] Avoid contact with eyes, skin, and clothing, and avoid breathing vapor or mist.[4]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Keep away from heat, sparks, and open flames.[4] Store in a designated flammables area.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical splash goggles.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Administrative Controls Hazard This compound Hazard Eyes Chemical Splash Goggles Hazard->Eyes Skin Protective Gloves & Clothing Hazard->Skin Lungs Approved Respirator Hazard->Lungs Ventilation Explosion-Proof Ventilation Hazard->Ventilation Handling Grounding & Bonding Spark-Proof Tools Hazard->Handling Storage Flammables Area Away from Ignition Sources Hazard->Storage

Caption: Hierarchy of controls for safe handling of this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][11]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

  • Ingestion: Do NOT induce vomiting due to the high risk of aspiration. Get medical aid immediately. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[4]

Accidental Release Measures

  • Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4]

  • Precautions: Remove all sources of ignition.[4] Use a spark-proof tool.[4] Ensure adequate ventilation.[4] A vapor-suppressing foam may be used to reduce vapors.[4]

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[7][6] Avoid release to the environment.[6]

References

An In-Depth Technical Guide to the Solubility of 3,3-Dimethylpentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethylpentane in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of non-polar compounds in relevant solvent systems. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework for understanding the underlying principles of alkane solubility.

Introduction to this compound and its Solubility

This compound (C7H16) is a branched-chain alkane and an isomer of heptane (B126788).[1] As a non-polar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for non-polar and weakly polar organic solvents.[2][3] Understanding the solubility of this compound is crucial in various applications, including its use as a non-polar solvent, in organic synthesis, and as a component in fuel mixtures. In the pharmaceutical industry, knowledge of the solubility of alkane-like moieties is essential for predicting the behavior of drug candidates with significant non-polar regions.

Qualitative assessments have shown that this compound is soluble in common organic solvents such as acetone, alcohol, benzene, chloroform, and ether.[4][5] However, for scientific and industrial applications, quantitative data is imperative for process design, optimization, and modeling.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can infer its solubility characteristics from data on n-heptane and other heptane isomers. Generally, alkanes are completely miscible with other non-polar solvents like other alkanes and aromatic hydrocarbons. Their solubility in polar solvents is limited and decreases with increasing solvent polarity.

The following tables provide a comparative overview of the solubility of C7 alkanes in various organic solvents. This data can be used to estimate the solubility of this compound, which is expected to be similar to that of other heptane isomers, with minor variations due to its specific molecular structure.

Table 1: Solubility of n-Heptane in Selected Organic Solvents at 298.15 K (25 °C)

Organic SolventSolvent ClassMole Fraction Solubility of n-Heptane (x₂)
BenzeneAromaticMiscible
TolueneAromaticMiscible
CyclohexaneAlicyclic AlkaneMiscible
Carbon TetrachlorideHalogenated AlkaneMiscible
EthanolAlcoholHigh
1-PropanolAlcoholHigh
AcetoneKetoneHigh
Ethyl AcetateEsterHigh

Note: "Miscible" indicates that the components are soluble in all proportions. "High" indicates significant solubility, though precise mole fraction data for complete miscibility at all proportions may not be available.

Table 2: Comparative Solubility of Heptane Isomers in a Polar Solvent (Example)

Due to the scarcity of comprehensive public data, this table illustrates the expected trend. The solubility of branched alkanes in polar solvents is generally slightly higher than their linear counterparts of the same carbon number.

Heptane IsomerMolecular StructureExpected Solubility Trend in Polar Solvents
n-HeptaneLinearLowest
2-MethylhexaneBranchedHigher than n-heptane
3-MethylhexaneBranchedHigher than n-heptane
2,2-DimethylpentaneBranchedHigher than n-heptane
2,3-DimethylpentaneBranchedHigher than n-heptane
2,4-DimethylpentaneBranchedHigher than n-heptane
This compound Branched Higher than n-heptane
3-EthylpentaneBranchedHigher than n-heptane
2,2,3-TrimethylbutaneHighly BranchedHighest

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial processes. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a liquid analyte like this compound in an organic solvent.

Shake-Flask Method for Liquid-Liquid Equilibrium

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance in a solvent.[6][7][8]

Methodology:

  • Preparation of Solvent Mixtures: A series of vials are prepared with a known volume or weight of the organic solvent.

  • Addition of Solute: An excess amount of this compound is added to each vial. The term "excess" means that there will be a visible separate phase of the solute after equilibrium is reached.

  • Equilibration: The vials are sealed to prevent evaporation and placed in a constant-temperature shaker bath. The temperature should be controlled to the desired experimental value (e.g., 298.15 K). The mixtures are agitated for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the two liquid phases.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand in the constant-temperature bath for a sufficient time (e.g., 12-24 hours) to allow for complete separation of the two liquid phases.

  • Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe. Care must be taken not to disturb the interface or withdraw any of the solute-rich phase. It is often advisable to filter the sample through a syringe filter compatible with the solvent to remove any micro-droplets of the solute phase.

  • Quantitative Analysis: The concentration of this compound in the solvent phase is determined using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The solubility is expressed in appropriate units, such as mole fraction, mass fraction, or molarity. The experiment should be repeated at least three times to ensure reproducibility, and the results are reported as the average with the standard deviation.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

GC-FID is a highly sensitive and accurate method for quantifying the concentration of volatile organic compounds like alkanes.[9][10]

Protocol:

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating alkanes.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

    • Temperatures: The injector, detector, and oven temperatures are optimized for the specific analysis. A typical starting point would be an injector temperature of 250 °C, a detector temperature of 300 °C, and an oven temperature program that starts below the boiling point of the most volatile component and ramps up.

  • Calibration:

    • A series of calibration standards are prepared by accurately weighing and dissolving known amounts of this compound in the organic solvent of interest to create solutions of known concentrations.

    • Aliquots of each standard are injected into the GC-FID system.

    • A calibration curve is constructed by plotting the peak area of this compound against its concentration. The curve should demonstrate a linear relationship in the concentration range of interest.

  • Sample Analysis:

    • An aliquot of the sample obtained from the shake-flask experiment is injected into the GC-FID under the same conditions as the calibration standards.

    • The peak area corresponding to this compound is recorded.

  • Concentration Determination:

    • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Theoretical Framework of Alkane Solubility

The solubility of a non-polar solute like this compound in an organic solvent is governed by the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) determines the spontaneity of the dissolution process and is given by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where:

  • ΔH_mix is the enthalpy of mixing.

  • T is the absolute temperature.

  • ΔS_mix is the entropy of mixing.

For a solution to form spontaneously, ΔG_mix must be negative.

  • Entropy of Mixing (ΔS_mix): The entropy of mixing is generally positive for the dissolution of two liquids, as the mixture is more disordered than the pure components. This term favors dissolution.

  • Enthalpy of Mixing (ΔH_mix): The enthalpy of mixing is a measure of the change in intermolecular forces when the solute and solvent are mixed.

    • Non-polar Solute in Non-polar Solvent: When this compound is mixed with a non-polar solvent (e.g., hexane, toluene), the van der Waals forces between the solute-solute and solvent-solvent molecules are similar in strength to the van der Waals forces between the solute-solvent molecules. As a result, ΔH_mix is close to zero (ideal solution behavior), and the positive ΔS_mix drives the mixing process, leading to high solubility or miscibility.[2][11]

    • Non-polar Solute in Polar Solvent: When this compound is mixed with a polar solvent (e.g., ethanol, acetone), the strong dipole-dipole or hydrogen bonding interactions between the polar solvent molecules must be overcome to create a cavity for the non-polar solute molecule. The new interactions between the non-polar solute and the polar solvent are typically weaker van der Waals forces. This results in a positive ΔH_mix (endothermic process). If the positive ΔH_mix is larger than the TΔS_mix term, ΔG_mix will be positive, and the solubility will be low.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent using the shake-flask method coupled with GC-FID analysis.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solvent Prepare Solvent prep_vials Prepare Vials with Known Solvent Amount prep_solvent->prep_vials prep_solute Prepare this compound add_solute Add Excess this compound to Vials prep_solute->add_solute prep_vials->add_solute shake Agitate at Constant Temperature (24-72h) add_solute->shake settle Allow Phases to Settle (12-24h) shake->settle sample Sample Solvent-Rich Phase settle->sample filter Filter Sample sample->filter inject Inject into GC-FID filter->inject quantify Quantify Concentration inject->quantify calculate Calculate Solubility (mole fraction, etc.) quantify->calculate report Report Average Solubility and Std. Dev. calculate->report

Figure 1. Experimental workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data for this compound is limited, a strong understanding of its behavior can be derived from the principles of "like dissolves like" and by comparing it to its isomers and other C7 alkanes. The provided experimental protocols for the shake-flask method and GC-FID analysis offer a robust framework for obtaining precise and accurate solubility data. The theoretical background on the thermodynamics of mixing further elucidates the factors governing the solubility of non-polar compounds in various solvent systems. This guide serves as a foundational resource for scientists and researchers working with this compound and similar non-polar molecules in a variety of scientific and industrial contexts.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3,3-dimethylpentane, a saturated hydrocarbon and an isomer of heptane. This document details the experimentally determined physical constants, the methodologies for their measurement, and the underlying chemical principles that govern these properties.

Physicochemical Data of this compound

This compound is a colorless, mobile liquid with an odor resembling gasoline.[1] It is used in organic synthesis and as a component of gasoline.[1] The key physical properties are summarized in the table below.

PropertyValueUnits
Boiling Point86.0°C[1][2][3][4][5]
Melting Point-134.9 to -135°C[1][2][3][4][5][6][7][8]
Molecular FormulaC₇H₁₆-[1][5][9]
Molecular Weight100.2 g/mol [1][5][9]
Density0.6934g/mL at 25 °C[1][2][3]
Refractive Index1.39092at 20 °C[2]

Experimental Protocols for Determination of Physical Constants

The determination of accurate boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[10][11]

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] A common laboratory method for determining the boiling point of an organic liquid is the capillary method using a Thiele tube or an aluminum block.[14]

Experimental Workflow:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.[12][14]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[14][15]

  • Heating: The apparatus, containing the sample and a thermometer, is heated slowly and uniformly.[10][14]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is recorded when this stream of bubbles is rapid and continuous.[14] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

G Boiling Point Determination Workflow A Sample Preparation: Place this compound in a fusion tube. B Capillary Insertion: Place an inverted, sealed capillary tube into the liquid. A->B C Heating: Slowly and uniformly heat the apparatus with a thermometer. B->C D Observation & Recording: Record temperature when a continuous stream of bubbles emerges. C->D

Caption: Workflow for Boiling Point Determination.

2.2. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[10] For pure crystalline compounds, this transition occurs over a narrow temperature range.[10][11] Impurities tend to lower and broaden the melting range.[10][11]

Experimental Workflow:

  • Sample Preparation: A small amount of solid this compound (if frozen) is finely powdered and packed into a capillary tube.[10][16]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (like a Thiele tube with oil) or a melting point apparatus with a heated metal block.[10]

  • Heating: The sample is heated slowly and steadily.[10]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point.[10]

G Melting Point Determination Workflow A Sample Preparation: Pack powdered solid This compound into a capillary tube. B Apparatus Setup: Place the capillary tube in a melting point apparatus with a thermometer. A->B C Heating: Heat the sample slowly and uniformly. B->C D Observation & Recording: Record the temperature range from the first appearance of liquid to complete melting. C->D

Caption: Workflow for Melting Point Determination.

Influence of Molecular Structure on Physical Properties

The boiling and melting points of alkanes are determined by the strength of the intermolecular van der Waals forces.[17][18] The structure of an alkane isomer significantly influences these forces.

3.1. Boiling Point

For isomers of alkanes, increased branching leads to a decrease in the boiling point.[17][19] This is because branching reduces the surface area of the molecule, weakening the van der Waals interactions between molecules.[17][19] Long, straight-chain alkanes can pack more closely together, resulting in stronger intermolecular forces and higher boiling points.[20][21]

3.2. Melting Point

The effect of branching on melting points is more complex. Generally, more symmetrical molecules have higher melting points because they can pack more efficiently into a crystal lattice.[19] While branching usually lowers the melting point due to decreased surface area, highly branched, symmetrical molecules can exhibit unusually high melting points.[19]

G Factors Influencing Alkane Isomer Boiling & Melting Points cluster_boiling Boiling Point cluster_melting Melting Point Increased Branching_B Increased Branching Decreased Surface Area_B Decreased Surface Area Increased Branching_B->Decreased Surface Area_B Weaker Van der Waals Forces_B Weaker Van der Waals Forces Decreased Surface Area_B->Weaker Van der Waals Forces_B Lower Boiling Point Lower Boiling Point Weaker Van der Waals Forces_B->Lower Boiling Point Increased Branching_M Increased Branching Decreased Stackability Decreased Stackability Increased Branching_M->Decreased Stackability Lower Melting Point Generally Lower Melting Point Decreased Stackability->Lower Melting Point Increased Symmetry Increased Symmetry Improved Crystal Packing Improved Crystal Packing Increased Symmetry->Improved Crystal Packing Higher Melting Point Potentially Higher Melting Point Improved Crystal Packing->Higher Melting Point

References

A Technical Guide to the Physicochemical Properties of 3,3-Dimethylpentane: Density and Refractive Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the density and refractive index of 3,3-Dimethylpentane, a branched alkane of interest in various scientific and industrial applications. Understanding these fundamental physical properties is crucial for its use as a solvent, in chemical synthesis, and for the characterization of materials in the pharmaceutical and chemical industries. This document outlines the temperature-dependent values of these properties, details the experimental methodologies for their measurement, and provides visual representations of the underlying principles and workflows.

Core Physicochemical Properties of this compound

This compound (C₇H₁₆) is a structural isomer of heptane. Its branched structure influences its physical properties, distinguishing it from its linear counterpart.

Density

The density of a substance is defined as its mass per unit volume. For liquids, density is a critical parameter that varies with temperature. As the temperature of this compound increases, its density decreases due to the expansion of the liquid.

Data Presentation: Density of this compound

The following table summarizes the experimental data for the density of liquid this compound at various temperatures.

Temperature (K)Density (g/cm³)
283.150.7059
293.150.6934[1]
298.150.6892
303.150.6829
313.150.6725
323.150.6619
333.150.6511
343.150.6401
353.150.6288
363.150.6172

Note: Data sourced from the NIST/TRC Web Thermo Tables.[2] A rate of change of density with temperature (Δd/ΔT) of approximately -0.000848 g/cm³ per Kelvin at 20 °C has also been reported.[1]

Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used in the identification and purity assessment of substances. Similar to density, the refractive index of this compound is dependent on temperature, generally decreasing as the temperature rises.

Data Presentation: Refractive Index of this compound

Temperature (°C)Wavelength (nm)Refractive Index
20589.3 (Na D-line)1.39114[1]

The general trend for hydrocarbons is a decrease in refractive index with an increase in temperature. This is due to the decrease in density, which leads to a lower concentration of molecules for the light to interact with.

Experimental Protocols

Accurate measurement of density and refractive index is paramount for research and quality control. The following sections detail standard experimental protocols for determining these properties for a liquid sample like this compound.

Density Measurement using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Methodology:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

  • Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to emerge from the capillary.

  • Thermostatting: Place the filled pycnometer in a thermostat-controlled water bath set to the desired temperature (e.g., 20.0 °C). Allow sufficient time for the pycnometer and its contents to reach thermal equilibrium.

  • Final Volume Adjustment: After thermal equilibrium is reached, carefully remove any excess liquid from the top of the stopper capillary.

  • Mass of Filled Pycnometer: Dry the outside of the pycnometer thoroughly and weigh it. Record this mass as m₂.

  • Calculation: The density (ρ) of the sample at the measurement temperature is calculated using the following formula:

    ρ = (m₂ - m₁) / V

    where V is the calibrated volume of the pycnometer. To determine the pycnometer's volume, the same procedure is performed with a reference liquid of known density, such as deionized water.

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is an optical instrument used to measure the refractive index of liquids.

Methodology:

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).

  • Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the measuring prism.

  • Closing the Prism: Close the illuminating prism gently over the measuring prism to spread the liquid into a thin, uniform film.

  • Temperature Control: If the instrument is equipped with a water jacket, circulate water from a constant temperature bath to maintain the desired measurement temperature.

  • Adjusting the View: Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.

  • Bringing the Boundary into View: Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

  • Eliminating Color Fringes: Adjust the chromatic dispersion compensator to remove any color from the boundary line between the light and dark fields, resulting in a sharp, black-and-white borderline.

  • Measurement: Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs in the eyepiece.

  • Reading the Value: Read the refractive index value from the instrument's scale.

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflows discussed in this guide.

G Relationship Between Temperature and Physical Properties of this compound Temperature Temperature Density Density Temperature->Density Increases -> Decreases RefractiveIndex Refractive Index Temperature->RefractiveIndex Increases -> Decreases

Caption: Conceptual diagram of property changes with temperature.

G Experimental Workflow for Density Measurement (Pycnometer) Start Start CleanDry Clean and Dry Pycnometer Start->CleanDry WeighEmpty Weigh Empty Pycnometer (m1) CleanDry->WeighEmpty FillSample Fill with this compound WeighEmpty->FillSample Thermostat Thermostat to Desired Temperature FillSample->Thermostat WeighFull Weigh Filled Pycnometer (m2) Thermostat->WeighFull Calculate Calculate Density ρ = (m2 - m1) / V WeighFull->Calculate End End Calculate->End

Caption: Workflow for density measurement using a pycnometer.

G Experimental Workflow for Refractive Index Measurement (Abbe Refractometer) Start Start Calibrate Calibrate with Standard Start->Calibrate ApplySample Apply Sample to Prism Calibrate->ApplySample SetTemp Set and Stabilize Temperature ApplySample->SetTemp AdjustView Adjust Illumination and Focus SetTemp->AdjustView RemoveColor Eliminate Color Fringes AdjustView->RemoveColor AlignBoundary Align Boundary with Crosshairs RemoveColor->AlignBoundary ReadValue Read Refractive Index AlignBoundary->ReadValue End End ReadValue->End

Caption: Workflow for refractive index measurement.

References

The Enigmatic Presence of 3,3-Dimethylpentane in the Biological Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) play a crucial role in the chemical ecology of organisms, mediating interactions, and signaling pathways. Among the vast array of VOCs, alkanes and their branched-chain isomers represent a significant class of metabolites. This technical guide delves into the natural occurrence of 3,3-dimethylpentane, a branched-chain alkane, in organisms. While the presence of this specific molecule has been noted in select species, a comprehensive understanding of its biosynthesis, quantitative distribution, and physiological role remains largely uncharted territory. This document aims to provide a thorough overview of the current knowledge on branched-chain alkane biosynthesis and the analytical methodologies required for their study, highlighting the significant knowledge gaps concerning this compound.

Natural Occurrence of this compound: A Scant Record

The documented natural occurrence of this compound is sparse. Publicly available chemical databases have indicated its presence in the Japanese red pine (Pinus densiflora) and the Siberian cypress (Microbiota decussata)[1]. However, a thorough review of the scientific literature did not yield primary research articles confirming these findings or providing quantitative data on the abundance of this compound in these species. Numerous studies on the volatile composition of Pinus densiflora have been conducted, identifying a wide range of terpenes and other VOCs, but this compound is not reported as a constituent in these analyses[2][3][4][5][6]. Similarly, analyses of the essential oil of Microbiota decussata have focused on its sesquiterpene content and have not identified this compound[7].

This lack of data underscores the elusive nature of this compound in the biosphere and highlights the need for more targeted analytical studies to confirm its presence and understand its distribution.

Biosynthesis of Branched-Chain Alkanes: A General Overview

While a specific biosynthetic pathway for this compound has not been elucidated, the general mechanism for the formation of branched-chain alkanes in organisms is understood to be linked to fatty acid synthesis (FAS). The biosynthesis of alkanes typically proceeds through the decarbonylation of fatty aldehydes, which are themselves derived from fatty acyl-ACPs (acyl carrier proteins)[8][9][10][11][12].

The introduction of branches in the alkane chain is thought to occur through the utilization of specific primers and extender units during the fatty acid elongation process. The formation of a quaternary carbon center, as seen in this compound, presents a particular biosynthetic challenge and may involve specialized enzymatic machinery that is not yet characterized.

Table 1: Proposed General Steps in Branched-Chain Alkane Biosynthesis

StepDescriptionKey Enzymes/Precursors
Initiation The fatty acid synthesis is initiated with a branched-chain primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from branched-chain amino acid catabolism.Branched-chain alpha-keto acid dehydrogenase complex
Elongation The branched-chain primer is elongated by the fatty acid synthase (FAS) complex, incorporating two-carbon units from malonyl-CoA. The introduction of further branches may involve the use of methylmalonyl-CoA as an extender unit.Fatty Acid Synthase (FAS) complex
Reduction The resulting branched-chain fatty acyl-ACP is reduced to a fatty aldehyde.Acyl-ACP reductase (AAR)
Decarbonylation The fatty aldehyde undergoes decarbonylation to yield the final branched-chain alkane with one less carbon atom.Aldehyde-deformylating oxygenase (ADO)

Experimental Protocols for the Analysis of Volatile Alkanes

The detection and quantification of volatile alkanes like this compound from biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for extracting VOCs from the headspace of a sample.

  • Materials:

    • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

    • Heating block or water bath

    • Gas-tight vials with septa

    • Biological sample (e.g., plant leaves, microbial culture)

  • Protocol:

    • Place a known amount of the biological sample into a gas-tight vial. For plant tissues, gentle heating may be applied to enhance the release of volatiles.

    • Seal the vial with a septum cap.

    • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time to allow VOCs to accumulate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

    • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

    • Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

  • Protocol:

    • Injection: Thermally desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) in splitless mode.

    • Separation: Program the GC oven temperature to separate the compounds based on their boiling points and column affinity. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is characterized by a prominent fragment ion at m/z 71.

    • Quantification: For quantitative analysis, create a calibration curve using known concentrations of a this compound standard. An internal standard (e.g., a deuterated alkane) should be used to correct for variations in sample preparation and injection.

Signaling Pathways and Logical Relationships: A Knowledge Gap

A critical aspect of understanding the role of any metabolite is its involvement in signaling pathways. At present, there is no scientific literature suggesting a role for this compound in any biological signaling cascade. The study of chemical signaling in plants and other organisms is an active area of research, but the focus has primarily been on more reactive molecules such as hormones, terpenes, and other secondary metabolites. The chemical inertness of saturated alkanes like this compound makes their direct participation in receptor-ligand binding and subsequent signal transduction less likely, though not impossible. It is conceivable that they could act as modulators of membrane fluidity or interact with hydrophobic pockets of proteins, thereby indirectly influencing signaling processes. However, such roles are purely speculative at this stage and require dedicated investigation.

Visualizations

Branched-Chain Alkane Biosynthesis cluster_0 Precursor Supply cluster_1 Fatty Acid Synthesis cluster_2 Alkane Formation Branched-chain amino acids Branched-chain amino acids Branched-chain alpha-keto acids Branched-chain alpha-keto acids Branched-chain amino acids->Branched-chain alpha-keto acids Transamination Branched-chain acyl-CoA Branched-chain acyl-CoA Branched-chain alpha-keto acids->Branched-chain acyl-CoA Decarboxylation Branched-chain fatty acyl-ACP Branched-chain fatty acyl-ACP Branched-chain acyl-CoA->Branched-chain fatty acyl-ACP FAS Elongation (Malonyl-CoA) Branched-chain fatty aldehyde Branched-chain fatty aldehyde Branched-chain fatty acyl-ACP->Branched-chain fatty aldehyde Acyl-ACP Reductase Branched-chain alkane Branched-chain alkane Branched-chain fatty aldehyde->Branched-chain alkane Aldehyde-deformylating oxygenase

Caption: General biosynthetic pathway for branched-chain alkanes.

VOC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological_Sample Biological Sample HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Biological_Sample->HS_SPME Volatile Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Thermal Desorption & Injection Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Compound_Identification Compound Identification (vs. Standard) Data_Acquisition->Compound_Identification Quantification Quantification Compound_Identification->Quantification

Caption: Experimental workflow for VOC analysis.

Conclusion and Future Directions

The natural occurrence of this compound in organisms remains an intriguing but largely unverified observation. This technical guide has provided a framework for understanding the broader context of branched-chain alkane biosynthesis and the analytical methods necessary for their investigation. The significant lack of quantitative data and the absence of any known signaling role for this compound represent major research gaps.

Future research should prioritize the following:

  • Confirmation and Quantification: Targeted analytical studies using sensitive techniques like GC-MS are needed to definitively confirm the presence of this compound in Pinus densiflora, Microbiota decussata, and other potential biological sources, and to quantify its abundance.

  • Biosynthetic Pathway Elucidation: Isotopic labeling studies and genetic approaches are required to uncover the specific enzymatic steps involved in the biosynthesis of highly branched alkanes with quaternary carbon centers.

  • Investigation of Biological Activity: Screening this compound for any biological activity, such as antimicrobial, insect-repellent, or signaling effects, could provide clues to its ecological function.

Addressing these fundamental questions will not only shed light on the role of this specific molecule but also contribute to a deeper understanding of the diversity and function of hydrocarbon metabolism in the natural world.

References

An In-depth Technical Guide to the Isomers of Heptane and Their Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nine constitutional isomers of heptane (B126788) (C₇H₁₆). It details their unique structural characteristics, physical properties, and the experimental methodologies used for their synthesis and differentiation. This information is crucial for professionals in chemical research and drug development who require precise knowledge of isomeric impurities and molecular structures.

Introduction to Heptane Isomers

Heptane, a straight-chain alkane, and its eight branched-chain isomers all share the same molecular formula (C₇H₁₆) but differ in the arrangement of their carbon atoms.[1][2][3] This structural isomerism, specifically chain isomerism, leads to distinct physical and chemical properties for each compound.[4] Understanding these differences is paramount for applications ranging from fuel science, where octane (B31449) ratings are critical, to pharmaceutical development, where isomeric purity can significantly impact a drug's efficacy and safety. Two of the nine isomers, 3-methylhexane (B165618) and 2,3-dimethylpentane, also exhibit stereoisomerism due to the presence of a chiral center, adding another layer of structural diversity.

Structural Differences and Nomenclature

The nine constitutional isomers of heptane are systematically named according to IUPAC nomenclature, which reflects their carbon chain structure. The fundamental difference between them lies in the connectivity of the seven carbon atoms, resulting in variations in the length of the main carbon chain and the position and number of alkyl (methyl or ethyl) substituents.

The isomers are:

  • n-heptane

  • 2-Methylhexane

  • 3-Methylhexane

  • 2,2-Dimethylpentane

  • 2,3-Dimethylpentane

  • 2,4-Dimethylpentane

  • 3,3-Dimethylpentane

  • 3-Ethylpentane

  • 2,2,3-Trimethylbutane

The structural formulas for each of these isomers are visualized below.

Figure 1: Structure of n-heptane.

Figure 2: Structure of 2-Methylhexane.

Figure 3: Structure of 3-Methylhexane.

Figure 4: Structure of 2,2-Dimethylpentane.

Figure 5: Structure of 2,3-Dimethylpentane.

G cluster_workflow Gas Chromatography Workflow Sample Sample Injector Injector Sample->Injector GC_Column Capillary Column (Nonpolar Stationary Phase) Injector->GC_Column Injector->GC_Column Temperature Program Detector Flame Ionization Detector (FID) GC_Column->Detector Data_Analysis Retention Time Comparison Peak Area Integration Detector->Data_Analysis

References

Thermodynamic Properties of 3,3-Dimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,3-Dimethylpentane, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables, details experimental protocols for the determination of these properties, and includes a workflow diagram for clarity.

Core Thermodynamic and Physical Properties

This compound is a branched alkane with the chemical formula C7H16.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and physical processes.

Physical Constants and Properties

A summary of the fundamental physical constants and properties of this compound is presented in Table 1.

PropertyValueUnitsReference
Molar Mass100.205g·mol⁻¹[1]
Boiling Point (at 1 atm)86.0°C[1]
Melting Point-134.9°C[1]
Triple Point Temperature138.20K[2]
Critical Temperature536.37K[3]
Critical Pressure3.16MPa[3]
Critical Density234kg·m⁻³[3]
Density (at 20 °C)0.6934g·cm⁻³[1]
Refractive Index (at 20 °C)1.39114[1]
Surface Tension (at 20 °C)19.63dynes/cm[1]
Viscosity (at 20 °C)0.00454P[1]
Standard Thermodynamic Properties

The standard thermodynamic properties of this compound in the liquid and ideal gas phases at 298.15 K and 1 bar are provided in Table 2.

PropertyValueUnitsPhaseReference
Standard Enthalpy of Formation (ΔfH°)-205.9kJ·mol⁻¹Liquid[4]
Standard Molar Entropy (S°)345.3J·mol⁻¹·K⁻¹Ideal Gas[2]
Standard Molar Heat Capacity (Cp°)165.9J·mol⁻¹·K⁻¹Ideal Gas[2]
Standard Gibbs Free Energy of Formation (ΔfG°)3.1kJ·mol⁻¹Liquid[4]
Temperature-Dependent Thermodynamic Properties

The following tables summarize the temperature dependence of key thermodynamic properties for this compound.

Table 3: Heat Capacity at Saturation Pressure [3]

Temperature (K)Heat Capacity (J·mol⁻¹·K⁻¹)Phase
140196.3Liquid
200200.7Liquid
298.15214.8Liquid
400247.9Liquid
500309.1Liquid

Table 4: Enthalpy of Phase Transition [2]

TransitionTemperature (K)Enthalpy (kJ·mol⁻¹)
Crystal II → Crystal I132.70.793
Crystal I → Liquid138.756.84
Liquid → Gas (Vaporization at 298.15 K)298.1534.3

Table 5: Standard Entropy (Ideal Gas) [3]

Temperature (K)Entropy (J·mol⁻¹·K⁻¹)
200298.2
300345.8
400391.5
500435.8
1000632.7
1500800.9

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a variety of experimental techniques. The following sections detail the general methodologies for key measurements.

Calorimetry for Enthalpy and Heat Capacity

Adiabatic Calorimetry is a primary method for determining heat capacities and enthalpies of phase transitions.

  • Principle: The sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.

  • Apparatus: An adiabatic calorimeter consists of a sample cell, a heater, a temperature sensor (e.g., a platinum resistance thermometer), and an adiabatic shield that is maintained at the same temperature as the sample cell to prevent heat exchange with the surroundings.

  • Procedure:

    • A precisely weighed sample of this compound is sealed in the sample cell.

    • The calorimeter is cooled to the starting temperature.

    • A known amount of electrical energy is supplied to the heater for a specific duration, and the temperature of the sample is recorded.

    • The temperature is monitored until thermal equilibrium is reached.

    • The heat capacity is calculated using the formula: C = Q / ΔT, where Q is the heat supplied and ΔT is the change in temperature.

    • For phase transitions, the energy required to complete the transition at a constant temperature is measured to determine the enthalpy of transition.

Differential Scanning Calorimetry (DSC) is another widely used technique for measuring heat capacity and enthalpies of transition.

  • Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.

  • Apparatus: A DSC instrument contains two pans, one for the sample and one for a reference material, situated on a thermoelectric disk. The assembly is enclosed in a furnace.

  • Procedure:

    • A small, accurately weighed amount of this compound is placed in a sample pan. An empty pan serves as the reference.

    • The furnace is programmed to heat or cool at a constant rate.

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

    • The heat capacity is determined by comparing the heat flow to the sample with that of a known standard.

    • Enthalpies of phase transitions are calculated by integrating the area of the peaks in the DSC curve.

Vapor Pressure Measurement

Static Method

  • Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly.

  • Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The cell is immersed in a constant-temperature bath.

  • Procedure:

    • The sample of this compound is degassed to remove any dissolved air.

    • A small amount of the degassed sample is introduced into the evacuated sample cell.

    • The cell is brought to the desired temperature in the thermostat.

    • The pressure is monitored until a stable reading is obtained, indicating that equilibrium between the liquid and vapor phases has been reached. This pressure is the vapor pressure at that temperature.

Density Measurement

Vibrating Tube Densitometer

  • Principle: The density of the liquid is determined by measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample.

  • Apparatus: The instrument consists of a thermostated, oscillating glass U-tube and a system to measure the period of oscillation.

  • Procedure:

    • The instrument is calibrated using two fluids of known density, typically dry air and pure water.

    • The sample of this compound is injected into the clean, dry U-tube.

    • The tube is thermostated to the desired temperature.

    • The period of oscillation of the U-tube filled with the sample is measured.

    • The density of the sample is calculated from the oscillation period and the calibration constants.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the thermodynamic properties of this compound.

Thermodynamic_Workflow cluster_Sample Sample Preparation cluster_Calorimetry Calorimetry cluster_VaporPressure Vapor Pressure cluster_Density Density cluster_Properties Determined Properties cluster_Derived Derived Properties Sample This compound Sample Purification Purification & Degassing Sample->Purification Adiabatic_Cal Adiabatic Calorimetry Purification->Adiabatic_Cal DSC Differential Scanning Calorimetry Purification->DSC Static_Method Static Method Purification->Static_Method Vibrating_Tube Vibrating Tube Densitometry Purification->Vibrating_Tube Heat_Capacity Heat Capacity (Cp) Adiabatic_Cal->Heat_Capacity Enthalpy_Transition Enthalpy of Transition (ΔHtrs) Adiabatic_Cal->Enthalpy_Transition DSC->Heat_Capacity DSC->Enthalpy_Transition Vapor_Pressure Vapor Pressure (Pvap) Static_Method->Vapor_Pressure Density_rho Density (ρ) Vibrating_Tube->Density_rho Entropy Entropy (S) Heat_Capacity->Entropy Integration Enthalpy_Transition->Entropy ΔH/T Gibbs_Energy Gibbs Free Energy (G) Vapor_Pressure->Gibbs_Energy ΔG = -RTln(K) Entropy->Gibbs_Energy G = H - TS

Caption: Workflow for determining thermodynamic properties.

References

Navigating the Supply and Application of High-Purity 3,3-Dimethylpentane in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 3,3-Dimethylpentane, a branched alkane, finds niche applications in the pharmaceutical industry, primarily as a non-polar solvent and a component in specialized analytical and formulation studies. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound and explores its application with a detailed experimental protocol.

Commercial Availability and Specifications

High-purity this compound is available from a number of reputable chemical suppliers. Purity levels typically range from 99% to upwards of 98.5% as determined by gas chromatography (GC). Researchers should always consult the supplier's certificate of analysis (CoA) for lot-specific purity and impurity profiles.

Key suppliers for research and pharmaceutical grade this compound include:

  • Thermo Scientific Chemicals: Offered under the Acros Organics and Alfa Aesar legacy brands, Thermo Scientific provides this compound with a typical purity of 99%.[1][2][3]

  • Sigma-Aldrich (Merck): A major supplier of chemical reagents, Sigma-Aldrich offers high-purity this compound, often with a specified purity of 99%.[4]

  • Smolecule: This supplier provides this compound for research applications.[5]

  • Chiron: Specializing in analytical reference materials, Chiron offers this compound for use in various analytical applications.[6]

  • Matrix Scientific and AK Scientific: These suppliers also list this compound in their catalogues for research and development purposes.

Below is a summary of typical product specifications for high-purity this compound available from commercial suppliers.

PropertyTypical Specification
Chemical Name This compound
CAS Number 562-49-2
Molecular Formula C₇H₁₆
Molecular Weight 100.21 g/mol
Purity (by GC) ≥98.5% to 99%
Appearance Colorless liquid
Density ~0.693 g/mL at 25 °C
Boiling Point 86 °C
Melting Point -135 °C
Refractive Index ~1.391 at 20 °C

Applications in a Pharmaceutical Context

While not as common as other hydrocarbon solvents like heptane (B126788) or hexane, this compound's unique branched structure and non-polar nature can be advantageous in specific pharmaceutical applications. These include:

  • As a Non-polar Solvent: In organic synthesis, it can be used as a solvent for reactions involving non-polar starting materials and intermediates, particularly where specific solubility or temperature ranges are required.

  • Component in Crystallization Studies: The choice of solvent is critical in controlling the crystallization process of active pharmaceutical ingredients (APIs), affecting polymorphism, crystal habit, and purity. Branched alkanes can be explored as anti-solvents or as part of a co-solvent system in crystallization process development.

  • Specialized Chromatography: In normal-phase chromatography, its low polarity makes it a potential component of the mobile phase for the separation of non-polar compounds.

  • Toxicological Studies: Due to its low reactivity, it has been used in the development and evaluation of in vitro toxicological assays, such as the epiocular-eye irritation test, where it can serve as a negative control or vehicle for the test substance.[4][5]

Experimental Protocol: A Representative Application in API Crystallization

Due to the limited availability of detailed, published experimental protocols specifically citing this compound in a drug development context, the following section provides a representative methodology for its use as an anti-solvent in the crystallization of a model active pharmaceutical ingredient (API). This protocol is based on general principles of anti-solvent crystallization.

Objective: To induce the crystallization of a model API from a primary solvent by the addition of this compound as an anti-solvent and to characterize the resulting crystals.

Materials:

  • Model API (e.g., a non-polar small molecule drug)

  • Primary Solvent (e.g., Toluene, Ethyl Acetate)

  • High-Purity this compound (≥99%)

  • Crystallization vessel with overhead stirrer and temperature control

  • Addition funnel

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven (vacuum or atmospheric)

  • Analytical instruments for characterization (e.g., HPLC for purity, XRPD for polymorphism, microscope for morphology)

Methodology:

  • Dissolution of API: Dissolve the model API in the primary solvent at a slightly elevated temperature (e.g., 40-50 °C) to achieve a clear, saturated or near-saturated solution. The concentration will be dependent on the solubility of the API in the chosen primary solvent.

  • Setup for Crystallization: Transfer the API solution to the crystallization vessel equipped with an overhead stirrer. Set the stirring speed to a moderate level to ensure good mixing without causing excessive shear.

  • Anti-Solvent Addition: Slowly add this compound to the API solution through the addition funnel at a constant rate. The addition rate is a critical parameter and should be controlled to influence nucleation and crystal growth. The temperature of the system should be maintained during the addition.

  • Crystallization and Maturation: As this compound is added, the solubility of the API in the solvent mixture will decrease, leading to supersaturation and subsequent nucleation and crystal growth. After the addition is complete, the resulting slurry is typically stirred for a period (e.g., 2-4 hours) to allow the crystallization to complete and the crystal form to stabilize. This is known as the maturation or aging step.

  • Isolation of Crystals: The crystalline product is isolated from the mother liquor by filtration. The filter cake is then washed with a small amount of a pre-chilled mixture of the primary solvent and this compound to remove any residual soluble impurities.

  • Drying: The isolated crystals are dried under appropriate conditions (e.g., in a vacuum oven at a specified temperature) to remove residual solvents.

  • Characterization: The dried crystals are characterized to determine their purity, polymorphic form, particle size distribution, and morphology.

experimental_workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_downstream Downstream Processing cluster_analysis Analysis dissolution 1. Dissolution of API in Primary Solvent setup 2. Transfer to Crystallization Vessel dissolution->setup Transfer Solution addition 3. Slow Addition of This compound setup->addition Controlled Addition maturation 4. Maturation of Crystal Slurry addition->maturation Induce Crystallization isolation 5. Isolation by Filtration maturation->isolation Filter Slurry drying 6. Drying of Crystals isolation->drying Dry Filter Cake characterization 7. Characterization (Purity, Polymorphism) drying->characterization Analyze Product

Figure 1. Experimental workflow for anti-solvent crystallization using this compound.

Logical Pathway for Solvent Selection in Crystallization

The decision to use a specific solvent system in crystallization is a critical step in process development. The following diagram illustrates a simplified logical pathway for selecting a solvent system, such as one involving this compound.

solvent_selection_logic start Define API Properties (Solubility, Polarity) primary_solvent Select Primary Solvent (Good Solubility for API) start->primary_solvent anti_solvent_criteria Define Anti-Solvent Criteria (Miscible with Primary Solvent, Low API Solubility) start->anti_solvent_criteria candidate_selection Select Candidate Anti-Solvents (e.g., Alkanes like This compound) anti_solvent_criteria->candidate_selection screening Experimental Screening (Small-scale Crystallization) candidate_selection->screening optimization Process Optimization (Addition Rate, Temperature) screening->optimization final_process Final Crystallization Process optimization->final_process

References

Methodological & Application

Application Notes: The Role of 3,3-Dimethylpentane in Catalytic Isomerization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylpentane, a branched-chain isomer of heptane (B126788) (C7H16), serves as a critical model compound in isomerization studies.[1] These studies are fundamental to the petroleum refining industry, where the goal is to convert low-octane linear alkanes into high-octane branched isomers, thereby improving the quality of motor fuels.[2][3] The unique structure of this compound, with two methyl groups on the third carbon of a pentane (B18724) chain, influences its chemical reactivity and provides a specific substrate for investigating the complex mechanisms of catalytic isomerization.[1] Understanding how this compound transforms over various catalysts helps researchers design more efficient and selective catalysts for producing environmentally friendly, high-octane gasoline components.[2]

Mechanism of Isomerization

The catalytic isomerization of alkanes like this compound typically proceeds via a bifunctional mechanism on catalysts that possess both metallic and acidic sites.[3][4][5] This process involves a series of steps where the alkane is first dehydrogenated on a metal site (like Platinum or Palladium), isomerizes on an acid site, and is then rehydrogenated.[5] Carbenium ions are key intermediates in this process, being responsible for the skeletal rearrangement as well as potential undesired side reactions like cracking.[3]

The general workflow for the isomerization of an alkane over a bifunctional catalyst is depicted below.

G Temp_Low Low Reaction Temperature Thermo Thermodynamically Favorable (High Isomer Yield) Temp_Low->Thermo Favors Kinetics_Low Slow Reaction Rate (Low Conversion) Temp_Low->Kinetics_Low Leads to Temp_High High Reaction Temperature Kinetics_High Fast Reaction Rate (High Conversion) Temp_High->Kinetics_High Favors Side_Reactions Increased Cracking & Coke Formation Temp_High->Side_Reactions Leads to

References

Application Notes and Protocols for 3,3-Dimethylpentane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,3-dimethylpentane as a non-polar, aprotic solvent for various chemical reactions. Due to its inert nature and low polarity, it serves as a suitable medium for specific reaction types, particularly those involving highly reactive organometallic species or free radicals. While specific literature examples detailing this compound as a primary solvent are not abundant, its properties align with those of other branched alkanes commonly used in organic synthesis. The following sections detail its physical properties, suitable applications, and generalized experimental protocols.

Properties of this compound

This compound is a branched-chain alkane, an isomer of heptane.[1][2] Its physical and chemical properties make it a viable alternative to other non-polar solvents like hexane (B92381) or heptane, offering a specific boiling point and solubility profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₆[1][2]
Molar Mass 100.21 g/mol [1][2]
Boiling Point 86.0 °C[1][2]
Melting Point -134.9 °C[1][2]
Density 0.6934 g/mL at 20 °C[1][2]
Refractive Index (n²⁰/D) 1.391[1]
Dielectric Constant 1.940[1]
Solubility in Water Very low[3]
Solubility in Organic Solvents Soluble in acetone, alcohol, benzene, chloroform, and ether.[4][5]

Applications in Organic Synthesis

The inertness and non-polar nature of this compound make it a suitable solvent for reactions where the solvent should not participate in the reaction or interact strongly with the reactants or intermediates.

Organometallic Reactions (e.g., Grignard and Organolithium Reactions)

Organometallic reagents, such as Grignard and organolithium reagents, are highly basic and nucleophilic. They require anhydrous, aprotic solvents to prevent quenching. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used due to their ability to solvate the metal cation, non-polar hydrocarbons are also employed, particularly when a less coordinating solvent is desired. The inertness of this compound makes it a suitable medium for the formation and subsequent reactions of these powerful reagents.

A generalized workflow for a Grignard reaction is presented below.

Grignard_Workflow Experimental Workflow for a Grignard Reaction cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagent_prep Prepare anhydrous this compound and glassware mg_prep Activate Magnesium turnings grignard_formation Slowly add alkyl/aryl halide to Mg in this compound mg_prep->grignard_formation carbonyl_addition Add carbonyl compound to the formed Grignard reagent grignard_formation->carbonyl_addition reaction_monitoring Monitor reaction progress (e.g., by TLC or GC) carbonyl_addition->reaction_monitoring quench Quench reaction with aqueous acid (e.g., NH4Cl or dilute HCl) reaction_monitoring->quench extraction Extract product with an organic solvent quench->extraction purification Purify product (e.g., distillation or chromatography) extraction->purification

Caption: Generalized workflow for a Grignard reaction.

Free-Radical Reactions

Free-radical reactions often proceed via a chain mechanism that is initiated by light or a radical initiator. The rates of these reactions are typically not significantly influenced by the polarity of the solvent.[6] Therefore, non-polar, inert solvents like this compound are excellent choices as they do not interfere with the radical intermediates. A common example is the free-radical halogenation of alkanes.

The signaling pathway for a generic free-radical chain reaction is depicted below.

Free_Radical_Mechanism Signaling Pathway of a Free-Radical Chain Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., light, peroxide) radical_formation Formation of radicals (X•) initiator->radical_formation abstraction Radical (X•) abstracts H from substrate (R-H) to form R• radical_formation->abstraction reaction Substrate radical (R•) reacts with reactant (X₂) to form product (R-X) and a new radical (X•) abstraction->reaction reaction->abstraction Chain reaction termination Combination of two radicals (e.g., X• + X•, R• + X•, R• + R•) reaction->termination

Caption: General mechanism of a free-radical chain reaction.

Polymerization Reactions

Certain types of polymerization, particularly those that proceed via a free-radical or coordination mechanism (e.g., using Ziegler-Natta catalysts), are often carried out in non-polar, inert solvents.[7] this compound can serve as a suitable medium for such polymerizations, helping to control the viscosity of the reaction mixture and dissipate heat.

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized procedures and should be adapted based on the specific requirements of the reactants and the reaction scale. Due to a lack of specific published protocols using this compound, these are based on standard procedures for reactions in analogous non-polar alkane solvents.

Protocol for a Grignard Reaction

Objective: To prepare a Grignard reagent and react it with an electrophile in this compound.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Electrophile (e.g., aldehyde, ketone, or ester)

  • Anhydrous this compound

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether or THF (optional, for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine. Add a small portion of the alkyl/aryl halide solution in anhydrous this compound. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. A small amount of anhydrous diethyl ether or THF can be added to facilitate initiation.

  • Formation of Grignard Reagent: Once the reaction has started, add the remainder of the alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile in anhydrous this compound dropwise.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

The mechanism for the addition of a Grignard reagent to a carbonyl compound is illustrated below.

Grignard_Mechanism Mechanism of Grignard Reagent Addition to a Carbonyl reagents R-MgX + R'C(=O)R'' transition_state [Transition State] reagents->transition_state intermediate R'R''C(R)-O⁻ MgX⁺ transition_state->intermediate workup + H₃O⁺ intermediate->workup product R'R''C(R)-OH + MgX⁺ + H₂O workup->product

Caption: Mechanism of a Grignard reaction with a carbonyl.

Protocol for Free-Radical Bromination of an Alkane

Objective: To perform the free-radical bromination of a hydrocarbon using N-bromosuccinimide (NBS) as the bromine source in this compound.

Materials:

  • Alkane with an allylic or benzylic hydrogen

  • N-bromosuccinimide (NBS)

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • This compound

  • Light source (e.g., a sunlamp)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkane and NBS in this compound.

  • Initiation: Add a catalytic amount of the radical initiator. For photochemical initiation, irradiate the flask with a light source.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[4] It is also important to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Application of 3,3-Dimethylpentane in the EpiOcular™ Eye Irritation Test

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The EpiOcular™ Eye Irritation Test (EIT), standardized as the Organisation for Economic Co-operation and Development (OECD) Test Guideline 492, is a validated in vitro method for assessing the eye irritation potential of chemicals.[1][2] This test utilizes a three-dimensional reconstructed human cornea-like epithelium (RhCE) model to identify substances that do not require classification for eye irritation or serious eye damage.[3][4][5] 3,3-Dimethylpentane, a branched-chain hydrocarbon, has been utilized in the development and evaluation of the EpiOcular™ assay as a non-irritant reference chemical. Its application helps to establish the baseline for non-irritancy and serves as a negative control in validation studies. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the EpiOcular™ EIT.

Data Presentation

The primary endpoint of the EpiOcular™ EIT is the measurement of tissue viability following chemical exposure, which is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A substance is classified as a non-irritant if the relative tissue viability is greater than 60% compared to the negative control.[6][7]

Experimental data for this compound in the EpiOcular™ EIT is summarized below.

Test SubstancePhysical StateMean Tissue Viability (%)Standard Deviation (SD)Classification
This compoundLiquid83[8]Not ReportedNon-Irritant
Negative Control (Water)Liquid100Not ApplicableNon-Irritant
Positive Control (Methyl Acetate)Liquid< 50[8]Not ReportedIrritant

Note: The data is based on available reports. Standard deviation for the specific this compound experiment was not provided in the cited source.

Experimental Protocols

The following is a detailed protocol for conducting the EpiOcular™ Eye Irritation Test with a liquid test article like this compound, based on the OECD TG 492.[9]

1. Materials and Reagents

  • EpiOcular™ OCL-200-EIT tissue model kit (containing 24 tissues)

  • Assay medium

  • This compound (test article)

  • Sterile deionized water (negative control)

  • Methyl acetate (B1210297) (positive control)[9]

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • MTT solution (1 mg/mL)

  • Isopropanol (B130326) (MTT extractant)

  • 6-well, 12-well, and 24-well plates

  • Sterile pipette tips

  • Absorbent pads

2. Pre-incubation of EpiOcular™ Tissues

  • Upon receipt, carefully inspect the EpiOcular™ tissue kits for any damage.

  • Aseptically transfer the tissue inserts into 6-well plates containing 1.0 mL of pre-warmed assay medium per well.

  • Incubate the tissues for at least 1 hour at 37°C in a humidified atmosphere with 5% CO2.

  • After the initial incubation, replace the medium with fresh, pre-warmed assay medium (1.0 mL/well) and incubate overnight under the same conditions.

3. Application of Test Article and Controls

  • Following the overnight incubation, transfer the tissue inserts to a new set of 6-well plates.

  • Carefully apply 50 µL of the test article (this compound), negative control (water), and positive control (methyl acetate) onto the apical surface of duplicate tissues.[3] Ensure the entire surface is covered.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a 30-minute exposure period.[3][6]

4. Post-Exposure Incubation

  • After the exposure time, thoroughly rinse the tissue surface with DPBS to remove the test article and controls.

  • Gently blot the edge of the insert on an absorbent pad.

  • Transfer the tissue inserts to a 12-well plate containing 5 mL of fresh, pre-warmed assay medium per well for a post-exposure soak.

  • Incubate for a 2-hour post-incubation period at 37°C in a humidified atmosphere with 5% CO2.[6]

5. MTT Viability Assay

  • Prepare the MTT solution at a concentration of 1 mg/mL in MTT diluent.

  • After the post-incubation, transfer the tissues to a 24-well plate.

  • Add 300 µL of the MTT solution to each tissue insert, ensuring the surface is completely covered.

  • Incubate the plate for 3 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.

  • Following incubation, remove the MTT solution and transfer the tissues to a new 24-well plate.

  • Add 2 mL of isopropanol to each well to extract the formazan (B1609692) from the tissues.

  • Seal the plate and allow it to shake gently for at least 2 hours at room temperature, protected from light, to ensure complete extraction.

  • Transfer 200 µL of the extract from each well to a 96-well plate.

  • Measure the optical density (OD) of the formazan solution at 570 nm using a plate reader.

6. Data Analysis and Interpretation

  • Calculate the mean OD for the negative control tissues.

  • Calculate the percent viability for each test article-treated tissue using the following formula: % Viability = (OD of test article-treated tissue / Mean OD of negative control tissues) x 100

  • Based on the mean percent viability:

    • If > 60%, the test article is classified as a non-irritant (UN GHS No Category).

    • If ≤ 60%, further testing is required to determine the irritation category.[6][7]

Mandatory Visualizations

experimental_workflow Experimental Workflow for EpiOcular™ Eye Irritation Test cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis pre_incubation Pre-incubation of EpiOcular™ Tissues (Overnight at 37°C, 5% CO2) application Application of 50 µL Test Article (this compound, Controls) pre_incubation->application exposure_incubation Incubation (30 minutes at 37°C, 5% CO2) application->exposure_incubation rinse Rinse and Blot Tissues exposure_incubation->rinse post_incubation Post-incubation Soak (2 hours in fresh medium) rinse->post_incubation mtt_assay MTT Assay (3-hour incubation) post_incubation->mtt_assay extraction Formazan Extraction (2 hours in isopropanol) mtt_assay->extraction read_od Read Optical Density (570 nm) extraction->read_od calculate_viability Calculate % Viability read_od->calculate_viability classify Classify Irritation Potential (>60% = Non-Irritant) calculate_viability->classify

Caption: Experimental Workflow for the EpiOcular™ Eye Irritation Test.

cellular_response Cellular Response to a Non-Irritant in EpiOcular™ Test cluster_exposure Exposure Phase cluster_cellular_level Cellular Level Interaction cluster_outcome Assay Outcome test_substance Application of Non-Irritant (e.g., this compound) corneal_epithelium Reconstructed Human Cornea-like Epithelium test_substance->corneal_epithelium Topical Application no_damage Minimal to No Disruption of Cell Membranes and Junctions corneal_epithelium->no_damage Lack of Cytotoxic Effect maintained_metabolism Mitochondrial Dehydrogenase Activity Maintained no_damage->maintained_metabolism mtt_conversion MTT converted to Formazan maintained_metabolism->mtt_conversion Enzymatic Reduction high_viability High Tissue Viability (>60%) mtt_conversion->high_viability classification Classification: Non-Irritant high_viability->classification

Caption: Cellular Response to a Non-Irritant in the EpiOcular™ Test.

References

Application Note: 3,3-Dimethylpentane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the use of 3,3-dimethylpentane as a reference standard in gas chromatography (GC) is provided below. This document is intended for researchers, scientists, and drug development professionals.

AN-GC-0303

Introduction

In gas chromatography (GC), accurate quantification and identification of analytes depend on the use of high-purity reference standards. An ideal standard should be stable, non-reactive, and possess chromatographic behavior that is suitable for the specific application. This compound (CAS: 562-49-2), a branched-chain alkane, serves as an excellent reference standard for the analysis of volatile and semi-volatile hydrocarbons.[1][2] Its stability and defined retention characteristics make it particularly useful in the petroleum and environmental sectors and for quality control in the pharmaceutical industry, especially for the analysis of residual solvents.[3][4]

This document provides detailed protocols for the use of this compound as both an external and internal reference standard in GC analysis, complete with quantitative data and procedural workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and application.

PropertyValueReference
CAS Number 562-49-2[1][5]
Molecular Formula C₇H₁₆[1][2][5]
Molecular Weight 100.20 g/mol [1][5]
Boiling Point 86°C[2]
Density 0.6900 g/mL at 25°C[2]
Flash Point -6°C[2]
Purity (Typical) ≥99% (GC)[2]

Applications in Gas Chromatography

This compound is primarily used in the following GC applications:

  • System Suitability Testing: To verify the performance of the GC system (e.g., column efficiency, retention time stability) before running analytical samples.

  • Qualitative Analysis: As a marker to determine the relative retention times of other hydrocarbon analytes.[6] The retention time of a compound is a key identifier under specific chromatographic conditions.[7]

  • Quantitative Analysis (External Standard): To create a calibration curve against which the concentration of an analyte in an unknown sample can be determined.[8]

  • Quantitative Analysis (Internal Standard): To improve analytical precision by correcting for variations in injection volume, sample preparation, and instrument response.[8][9][10] An internal standard is a known amount of a compound added to all samples and standards.[9] The analysis relies on the ratio of the analyte peak area to the internal standard peak area.[9]

Due to its non-polar nature, this compound is an ideal internal standard for the analysis of other small, non-polar volatile organic compounds (VOCs) and residual solvents, which are critical to control in pharmaceutical manufacturing processes.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol outlines the preparation of a stock solution and subsequent working standards for use in external standard calibration.

Materials:

  • This compound (≥99% purity)

  • Hexane (B92381) (GC grade) or other suitable non-polar solvent

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in a small amount of hexane and then dilute to the mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Calculate the precise concentration of the stock solution.

  • Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of working standards. For example, to prepare 10, 25, 50, 75, and 100 µg/mL standards, pipette the appropriate volume of the stock solution into separate volumetric flasks and dilute to volume with hexane.

    • Store all solutions in tightly sealed vials at 4°C when not in use.

G Diagram 1: Standard Solution Preparation Workflow cluster_prep Preparation Steps start Obtain High-Purity This compound weigh Accurately Weigh Standard start->weigh dissolve Dissolve and Dilute to Volume (Stock Solution) weigh->dissolve dilute Perform Serial Dilutions (Working Standards) dissolve->dilute store Store Standards Appropriately (4°C, Sealed Vials) dilute->store

Caption: Diagram 1: Workflow for preparing standard solutions.

Protocol 2: Quantitative Analysis using this compound as an Internal Standard (IS)

This protocol describes a general method for using this compound as an internal standard for the quantification of a volatile analyte. The choice of an internal standard is critical; it should be chemically similar to the analyte but chromatographically resolved from all other sample components.[8]

Procedure:

  • Prepare Internal Standard Solution: Prepare a stock solution of this compound (e.g., 500 µg/mL) in a suitable solvent as described in Protocol 1.

  • Prepare Calibration Standards:

    • Prepare a series of calibration standards for the target analyte.

    • To each calibration standard, add a fixed volume of the internal standard stock solution to achieve the same concentration of this compound in every standard (e.g., 50 µg/mL).

  • Prepare Samples:

    • To each unknown sample, add the same fixed volume of the internal standard stock solution as was added to the calibration standards.

  • GC Analysis:

    • Analyze all calibration standards and samples using the optimized GC method.

    • Identify the peaks corresponding to the analyte and the internal standard (this compound).

    • Integrate the peak areas for both the analyte and the internal standard.

  • Data Analysis:

    • For each standard, calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the analyte.

    • For each unknown sample, calculate its Peak Area Ratio.

    • Determine the concentration of the analyte in the unknown sample by interpolating its Peak Area Ratio on the calibration curve.

G Diagram 2: Internal Standard Quantification Logic cluster_workflow Quantification Workflow cluster_calibration Calibration cluster_result Result A Add Fixed Amount of IS to All Samples & Standards B Analyze via GC A->B C Measure Peak Areas (Analyte and IS) B->C D Calculate Peak Area Ratio (Analyte Area / IS Area) C->D E Plot Calibration Curve: Peak Area Ratio vs. [Analyte] D->E F Determine Unknown [Analyte] from Calibration Curve E->F

Caption: Diagram 2: Logical workflow for internal standard analysis.

Chromatographic Data Example

The following table presents an example of chromatographic conditions and the resulting retention time for this compound. Retention times are highly dependent on the specific instrument and conditions and should be experimentally determined.[6]

ParameterCondition
Compound This compound
GC Column Agilent CP-Sil 5 CB, 50 m x 0.32 mm, 1.2 µm film thickness
Carrier Gas Helium at 120 kPa
Oven Program 50°C (5 min hold), then ramp at 5°C/min to 200°C
Injector Auto-TCT
Detector FID at 300°C
Retention Time 7.82 min
Data sourced from an Agilent application note on the analysis of hydrocarbons in car exhaust.[13]

This compound is a reliable and versatile reference standard for gas chromatography. Its physical stability and well-defined chromatographic behavior make it suitable for system suitability checks, qualitative identification, and robust quantitative analysis. When used as an internal standard, it can significantly enhance the accuracy and precision of methods for analyzing volatile organic compounds, a critical task in the pharmaceutical and other industries. The protocols and data provided herein serve as a comprehensive guide for researchers and analysts to effectively incorporate this compound into their GC workflows.

References

Application Notes and Protocols for Utilizing 3,3-Dimethylpentane as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In experimental research, particularly in the fields of drug discovery, pharmacology, and toxicology, the use of appropriate controls is fundamental to ensure the validity and reliability of the results.[1] Negative controls are essential for establishing a baseline and differentiating the specific effects of a test compound from non-specific effects or those caused by the experimental conditions themselves. 3,3-Dimethylpentane, a branched-chain alkane, is a non-polar, chemically inert solvent.[2][3] Due to its lack of functional groups capable of interacting with biological systems, it serves as an excellent negative control, particularly as a vehicle control, when testing non-polar investigational compounds.

These application notes provide a detailed protocol for the use of this compound as a negative control in a representative in vitro cell-based assay. The principles and methodologies described herein are broadly applicable to various experimental setups where a non-polar vehicle is required.

Core Principles of Negative Controls

A negative control is a sample or group in an experiment that is not expected to produce a response.[4] Its primary purposes are:

  • To establish a baseline: It provides a measure of the background signal or normal physiological state in the absence of a specific stimulus.

  • To control for non-specific effects: It helps to identify and account for effects caused by the solvent (vehicle) or other components of the experimental system, rather than the test compound itself.

  • To detect false positives: By showing a lack of effect, it helps to confirm that any observed activity in the treatment group is due to the test compound.[1]

When a solvent is used to dissolve a test compound, a "vehicle control" containing only the solvent is crucial.[5][6] This is the primary role of this compound in the context of these protocols.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes the use of this compound as a negative (vehicle) control in a standard MTT cytotoxicity assay on a cancer cell line (e.g., HeLa). The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (High Purity, sterile-filtered)

  • Test Compound (a non-polar investigational drug)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Sterile, disposable laboratory plastics (pipettes, tubes, etc.)

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology

  • Cell Seeding:

    • Culture HeLa cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of Test Solutions:

    • Test Compound Stock: Prepare a 10 mM stock solution of the non-polar test compound in 100% this compound.

    • Positive Control Stock: Prepare a 1 mM stock solution of Doxorubicin in sterile water or DMSO.

    • Working Solutions:

      • Prepare serial dilutions of the test compound in this compound to achieve final assay concentrations (e.g., 0.1, 1, 10, 100 µM).

      • Prepare serial dilutions of Doxorubicin in cell culture medium.

      • Negative Control: Use 100% this compound.

  • Treatment of Cells:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the respective treatments to each well. Ensure the final concentration of this compound in the wells containing the test compound and the negative control is consistent (e.g., 0.5%).

    • The experimental groups should include:

      • Untreated Control: Cells in medium only.

      • Negative (Vehicle) Control: Cells in medium with 0.5% this compound.

      • Test Compound: Cells in medium with the test compound at various concentrations (and 0.5% this compound).

      • Positive Control: Cells in medium with Doxorubicin at various concentrations.

    • Incubate the plate for another 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation

The quantitative data from the MTT assay should be summarized to clearly demonstrate the effect of the test compound and the inertness of the negative control.

Table 1: Representative MTT Assay Results

Treatment GroupConcentrationAbsorbance (570 nm) (Mean ± SD)Cell Viability (%)
Untreated Control-1.25 ± 0.08100
Negative Control (this compound) 0.5% 1.23 ± 0.09 98.4
Test Compound0.1 µM1.15 ± 0.1092.0
Test Compound1 µM0.88 ± 0.0770.4
Test Compound10 µM0.45 ± 0.0536.0
Test Compound100 µM0.15 ± 0.0312.0
Positive Control (Doxorubicin)1 µM0.20 ± 0.0416.0

Cell Viability (%) is calculated as: (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100

Interpretation of Data

The data in Table 1 illustrates the expected outcomes. The absorbance value for the Negative Control (this compound) is very close to that of the Untreated Control, indicating that the vehicle itself has a negligible effect on cell viability. In contrast, the Test Compound shows a dose-dependent decrease in cell viability, and the Positive Control (Doxorubicin) shows a strong cytotoxic effect, confirming the validity of the assay.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Acquisition Cell_Culture HeLa Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation1 24h Incubation Seeding->Incubation1 Add_Treatments Add Treatments to Cells Incubation1->Add_Treatments Prep_Solutions Prepare Treatment Solutions Prep_Solutions->Add_Treatments Incubation2 48h Incubation Add_Treatments->Incubation2 MTT_Assay Perform MTT Assay Incubation2->MTT_Assay Read_Plate Read Absorbance at 570 nm MTT_Assay->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity assay.

Diagram 2: Logical Relationship of Controls in the Experiment

G cluster_controls Experimental Controls cluster_test Test Article Untreated Untreated Control (Baseline) Negative Negative Control (this compound) - Accounts for vehicle effects Positive Positive Control (Doxorubicin) - Confirms assay validity Test Test Compound (Investigational Drug) - Effect is measured relative to controls

Caption: Role of controls in the experimental design.

Troubleshooting

IssuePossible CauseSolution
High variability in replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Negative control shows significant cytotoxicity This compound is not pure or is contaminated. The concentration of the vehicle is too high.Use high-purity, sterile-filtered this compound. Perform a dose-response of the vehicle to determine a non-toxic concentration.
Positive control shows no effect The positive control has degraded. The cells are resistant to the positive control. The assay was not performed correctly.Use a fresh stock of the positive control. Use a different positive control or cell line. Review the experimental protocol for errors.
No effect observed with the test compound The compound is not active at the tested concentrations. The compound has precipitated out of solution.Test a wider range of concentrations. Ensure the compound is fully dissolved in this compound and remains in solution when diluted in the medium.

This compound is a suitable negative control, specifically as a vehicle control, for in vitro and in vivo studies involving non-polar test compounds. Its chemical inertness ensures that any observed biological effects can be confidently attributed to the test compound rather than the solvent. The provided protocol offers a framework for incorporating this compound into a standard cytotoxicity assay, and the principles can be adapted for other experimental systems. Proper use of such controls is indispensable for generating robust and reproducible scientific data.

References

Application Notes and Protocols: 3,3-Dimethylpentane in Gasoline and Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,3-dimethylpentane, a branched-chain alkane and an isomer of heptane (B126788), as a component in gasoline and its relevance in fuel studies. This document details its physicochemical properties, octane (B31449) rating, and the analytical methods used for its characterization in fuel blends. While this compound is a component of gasoline, it does not have applications in drug development; the information is presented for a broad scientific audience.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid. Its compact, branched structure influences its physical and fuel-related properties.

PropertyValueReference
Molecular Formula C₇H₁₆[1][2]
Molecular Weight 100.20 g/mol [1][2]
Boiling Point 86.0 °C[2]
Melting Point -134.9 °C[2]
Density 0.6934 g/mL at 20 °C[2]
Refractive Index 1.39092 at 20 °C[2]

Role in Gasoline and Octane Rating

The octane rating of a gasoline component is a critical measure of its ability to resist "knocking" or auto-ignition in a spark-ignition engine. The two primary measures are the Research Octane Number (RON) and the Motor Octane Number (MON).

Octane RatingValue
Research Octane Number (RON) 80.8[3], 86.6
Motor Octane Number (MON) 80.8

Note: Discrepancies in reported RON values may exist in the literature due to different measurement conditions or sample purity.

Experimental Protocols

This protocol outlines the standardized method for determining the Research Octane Number of spark-ignition engine fuel.

Principle: The knocking characteristic of a test fuel is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane) in a standardized Cooperative Fuel Research (CFR) engine.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-detection instrumentation

  • Fuel handling and blending equipment

Procedure:

  • Engine Preparation: Start the CFR engine and allow it to warm up to the specified operating conditions (600 rpm engine speed, controlled intake air temperature and humidity, and fixed spark timing).

  • Standardization: Calibrate the engine using a primary reference fuel blend of a known octane number close to the expected octane number of the sample. Adjust the compression ratio to achieve a standard knock intensity.

  • Sample Testing: Run the engine on the this compound sample (or a blend containing it).

  • Bracketing: Select two primary reference fuels, one with a slightly higher and one with a slightly lower octane number than the sample, that bracket the knock intensity of the sample.

  • Data Acquisition: Measure the knock intensity for the sample and the two bracketing reference fuels.

  • Calculation: Determine the RON of the sample by linear interpolation of the knock intensities of the bracketing reference fuels.

This protocol describes the determination of the Motor Octane Number, which is conducted under more severe engine conditions than the RON test.

Principle: Similar to the RON test, the MON test compares the knocking characteristic of a test fuel to primary reference fuels in a CFR engine, but at a higher engine speed and intake mixture temperature.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-detection instrumentation

  • Fuel handling and blending equipment

Procedure:

  • Engine Preparation: Start the CFR engine and allow it to warm up to the specified, more severe operating conditions (900 rpm engine speed, preheated fuel mixture, and variable ignition timing).

  • Standardization: Calibrate the engine using a primary reference fuel blend of a known octane number.

  • Sample Testing: Run the engine on the this compound sample or blend.

  • Bracketing and Calculation: Follow the same bracketing and calculation procedure as in the RON test to determine the MON.

This protocol provides a method for the detailed hydrocarbon analysis of a gasoline sample to identify and quantify components like this compound.

Principle: The volatile components of the gasoline sample are separated based on their boiling points and polarity using a gas chromatograph. The separated components are then ionized and fragmented in a mass spectrometer, allowing for their identification based on their unique mass spectra.

Apparatus:

  • Gas Chromatograph (GC) with a capillary column (e.g., DB-1 or similar non-polar column)

  • Mass Spectrometer (MS) detector

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Procedure:

  • Sample Preparation: Typically, no sample preparation is required for gasoline analysis. A direct injection of a small volume (e.g., 0.1-1.0 µL) is performed. A split injection is used to avoid column overload.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 35-40 °C, hold for 5-10 minutes.

      • Ramp: Increase temperature at a rate of 2-5 °C/minute to 200-250 °C.

      • Final hold: Hold at the final temperature for 10-20 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis:

    • Identify the individual components by comparing their retention times and mass spectra to a reference library (e.g., NIST).

    • Quantify the components by integrating the peak areas of their total ion chromatograms (TIC) or specific ion chromatograms (SIC). Calibration with known standards can be performed for more accurate quantification.

Combustion Chemistry of this compound

The combustion of alkanes like this compound involves a complex series of free-radical chain reactions. The following diagram illustrates a simplified, representative pathway for the low-temperature combustion of a heptane isomer, which is relevant to the initial stages of combustion in an engine.

CombustionPathway DMP This compound Alkyl_Radical Alkyl Radical (C₇H₁₅•) DMP->Alkyl_Radical H-abstraction RO2 Alkylperoxy Radical (RO₂•) Alkyl_Radical->RO2 + O₂ O2_1 O₂ QOOH Hydroperoxyalkyl Radical (•QOOH) RO2->QOOH Internal H-abstraction Isomerization Isomerization O2QOOH Peroxyhydroperoxyalkyl Radical (•O₂QOOH) QOOH->O2QOOH + O₂ O2_2 O₂ Products Products (Aldehydes, Ketones, etc.) + OH• O2QOOH->Products Decomposition Decomposition Decomposition Chain_Branching Chain Branching Products->Chain_Branching Leads to

Caption: Simplified low-temperature combustion pathway of a heptane isomer.

This pathway highlights the initial steps of oxidation that are crucial in determining the auto-ignition properties of a fuel. The formation of hydroxyl radicals (OH•) leads to chain branching reactions, accelerating the overall combustion process. The structure of the initial alkane, such as the branching in this compound, significantly influences the rates of these reactions and thus its octane number.

Logical Workflow for Fuel Component Analysis

The following diagram illustrates the logical workflow for the analysis and characterization of a fuel component like this compound.

FuelAnalysisWorkflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Performance Evaluation cluster_2 Combustion Characterization Fuel_Sample Gasoline Sample GCMS_Analysis GC-MS Analysis (Protocol 3.3) Fuel_Sample->GCMS_Analysis Component_ID Component Identification (e.g., this compound) GCMS_Analysis->Component_ID Quantification Quantification Component_ID->Quantification RON_Test RON Testing (ASTM D2699) Component_ID->RON_Test MON_Test MON Testing (ASTM D2700) Component_ID->MON_Test Experimental_Combustion Experimental Combustion Studies (e.g., Shock Tube, RCM) Component_ID->Experimental_Combustion Blending_Studies Blending Studies Quantification->Blending_Studies Performance_Data Fuel Performance Data RON_Test->Performance_Data MON_Test->Performance_Data Blending_Studies->Performance_Data Combustion_Modeling Combustion Modeling Performance_Data->Combustion_Modeling Reaction_Pathways Reaction Pathway Analysis Combustion_Modeling->Reaction_Pathways Experimental_Combustion->Reaction_Pathways

Caption: Workflow for the analysis of a fuel component.

References

Application Note and Protocol: Hydrogenation of 3,3-dimethylpent-2-ene to 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalytic hydrogenation is a fundamental chemical reaction in organic synthesis, widely employed for the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated alkanes.[1] This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[2] Common catalysts for this transformation include palladium, platinum, and nickel, often supported on a high-surface-area material like activated carbon.[2][3] The hydrogenation of alkenes is an exothermic process, leading to the formation of a more stable, lower-energy alkane.[1] This application note provides a detailed protocol for the hydrogenation of 3,3-dimethylpent-2-ene to 3,3-dimethylpentane, a reaction valuable for creating saturated hydrocarbon scaffolds in medicinal chemistry and materials science.

Reaction Principle

The hydrogenation of 3,3-dimethylpent-2-ene involves the addition of two hydrogen atoms across the carbon-carbon double bond, resulting in the formation of this compound. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a suitable solvent under a hydrogen atmosphere.[4] The catalyst facilitates the cleavage of the H-H bond in molecular hydrogen and its subsequent addition to the alkene.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic hydrogenation of alkenes, which are applicable to the conversion of 3,3-dimethylpent-2-ene.

ParameterValueNotes
Substrate 3,3-dimethylpent-2-ene-
Product This compound-
Catalyst 5-10% Palladium on Carbon (Pd/C)Other catalysts like Platinum dioxide (PtO₂) or Raney Nickel can also be used.[2][5]
Catalyst Loading 1-10 mol%Typically, a small amount of catalyst is sufficient for the reaction to proceed.[6]
Solvent Ethanol (B145695), Methanol, or Ethyl AcetateAlcohols and esters are common solvents for hydrogenation reactions.[4][6]
Hydrogen Source Hydrogen Gas (H₂)Can be supplied from a hydrogen cylinder or a balloon.[4]
Pressure 1-10 atm (or balloon pressure)Higher pressures can accelerate the reaction rate.[6]
Temperature Room Temperature (20-25 °C)The reaction is generally conducted at or near room temperature.[4]
Reaction Time 1-24 hoursReaction progress should be monitored by techniques like TLC or GC-MS.[6]
Work-up Filtration and Solvent EvaporationThe solid catalyst is removed by filtration, and the solvent is removed to isolate the product.[4]

Experimental Protocol

This protocol details the procedure for the hydrogenation of 3,3-dimethylpent-2-ene using 10% Pd/C as the catalyst.

Materials:

  • 3,3-dimethylpent-2-ene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon gas (Ar)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stir bar

  • Rubber septum

  • Hydrogen balloon or hydrogen cylinder with a regulator

  • Vacuum/gas inlet adapter (e.g., a three-way stopcock)

  • Syringes and needles

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylpent-2-ene (e.g., 1.0 g, 8.9 mmol).

    • Dissolve the alkene in a suitable solvent, such as ethanol (20 mL).[4]

    • Carefully add the 10% Pd/C catalyst (e.g., 50 mg, ~5 mol%). Caution: Palladium on carbon can be pyrophoric when dry and exposed to air. Handle it in an inert atmosphere or as a slurry in the solvent.

  • Inerting the System:

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a vacuum/inert gas line.

    • Evacuate the flask under vacuum for a few minutes to remove the air.

    • Backfill the flask with an inert gas like nitrogen or argon.

    • Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.[6]

  • Introduction of Hydrogen:

    • Connect a balloon filled with hydrogen gas to a needle and insert it through the septum. Alternatively, connect the flask to a hydrogen cylinder through a regulator set to the desired pressure.

    • If using a balloon, the reaction proceeds at approximately atmospheric pressure.[4]

    • Begin vigorous stirring to ensure good mixing of the reactants and catalyst.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) (if the starting material is UV active) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The reaction is typically complete within a few hours, but may be left overnight.

  • Work-up and Product Isolation:

    • Once the reaction is complete, carefully remove the hydrogen source and purge the flask with an inert gas.

    • Dilute the reaction mixture with more of the solvent (e.g., 20 mL of ethanol).

    • Prepare a small pad of Celite® in a Büchner or sintered glass funnel.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The filtered catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.

    • Wash the filter cake with additional solvent to ensure all the product is collected.[6]

    • Combine the filtrates in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Product Characterization:

    • The identity and purity of the this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A 1. Add 3,3-dimethylpent-2-ene and solvent to flask B 2. Add Pd/C catalyst A->B C 3. Seal flask and purge with inert gas B->C D 4. Introduce Hydrogen Gas C->D E 5. Stir at Room Temperature D->E F 6. Monitor Reaction Progress E->F G 7. Filter to remove catalyst F->G Reaction Complete H 8. Evaporate solvent G->H I 9. Characterize Product H->I

Caption: Experimental workflow for the hydrogenation of 3,3-dimethylpent-2-ene.

reaction_mechanism cluster_surface Catalyst Surface cluster_reactants Reactants cluster_product Product Pd1 Pd Alkene 3,3-dimethylpent-2-ene Pd1->Alkene H atom transfer Pd2 Pd Pd2->Alkene Second H atom transfer Pd3 Pd Pd4 Pd H2 H₂ H2->Pd1 Adsorption of H₂ Alkene->Pd3 Adsorption of Alkene Alkane This compound Alkene->Alkane Desorption of Alkane

Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.

References

Application Note: Analysis of 3,3-Dimethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,3-Dimethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and an isomer of heptane.[1] This method is applicable to researchers, scientists, and professionals in the fields of environmental monitoring, fuel analysis, and chemical synthesis who require a reliable method for the identification and quantification of this compound. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample.[2][3] The gas chromatograph separates components of a mixture based on their physical and chemical properties as they pass through a capillary column.[4] The mass spectrometer then ionizes the eluted components, separates the ions based on their mass-to-charge ratio (m/z), and detects them to generate a mass spectrum, which serves as a molecular fingerprint.[2] This application note details a robust GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As this compound is a volatile compound, headspace analysis or direct injection of a diluted sample in a suitable solvent are common approaches.

a) Standard Solution Preparation:

  • Prepare a stock solution of this compound (99% purity or higher) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[2][5]

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/L to 100 µg/L.[5]

b) Sample Preparation (Liquid Injection):

  • For liquid samples, dilute an accurately weighed or measured amount of the sample in a suitable volatile solvent to bring the concentration of this compound within the calibration range.

  • Filter the diluted sample using a 0.22 µm syringe filter to remove any particulates.[3]

  • Transfer the filtered sample to a 2 mL autosampler vial with a screw cap and septum.

c) Headspace Analysis (for solid or viscous matrices):

  • Place a known amount of the sample into a headspace vial.

  • Seal the vial and incubate it at a constant temperature (e.g., 80°C) to allow the volatile components to partition into the headspace.

  • A gas-tight syringe is used to withdraw a portion of the headspace for injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless or split injection, e.g., 50:1 split ratio)
Oven Program - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Hold: 5 minutes at 200°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-200
Solvent Delay 3 minutes

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The molecular weight of this compound is 100.20 g/mol .[1] The molecular ion peak ([M]⁺) is observed at m/z 100, though it may be of very low intensity due to the instability of the parent ion.[6] The fragmentation of alkanes is primarily driven by the cleavage of C-C bonds.[6]

Table 1: Characteristic Mass Fragments of this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Relative Abundance (%)
43[C₃H₇]⁺100 (Base Peak)
71[C₅H₁₁]⁺~80
41[C₃H₅]⁺~60
29[C₂H₅]⁺~50
57[C₄H₉]⁺~40
85[C₆H₁₃]⁺~20
100[C₇H₁₆]⁺ (Molecular Ion)<5

Note: Relative abundances are approximate and can vary between instruments.

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Filtration Filtration Dilution->Filtration Vial Transfer to Vial Filtration->Vial Injection Injection Vial->Injection Analysis Start Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Data Acquisition Spectrum Mass Spectrum Chromatogram->Spectrum Identification Compound Identification Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway M This compound [C₇H₁₆]⁺˙ m/z = 100 F85 [C₆H₁₃]⁺ m/z = 85 M->F85 -CH₃ F71 [C₅H₁₁]⁺ m/z = 71 M->F71 -C₂H₅ F57 [C₄H₉]⁺ m/z = 57 F85->F57 -C₂H₄ F43 [C₃H₇]⁺ m/z = 43 (Base Peak) F71->F43 -C₂H₄ F29 [C₂H₅]⁺ m/z = 29 F71->F29 -C₃H₆

Caption: Fragmentation of this compound.

Conclusion

The GC-MS method described in this application note is a reliable and robust technique for the identification and quantification of this compound. The provided protocol for sample preparation, instrument conditions, and data interpretation can be readily implemented in analytical laboratories. The characteristic fragmentation pattern, with a base peak at m/z 43, allows for confident identification of the compound. This method can be adapted for the analysis of this compound in various matrices, contributing to advancements in research and quality control.

References

Application Notes and Protocols for the Structural Elucidation of 3,3-Dimethylpentane using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of 3,3-dimethylpentane using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The symmetrical nature of this compound provides a clear example of how chemical equivalence influences NMR spectra. These notes are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound (C₇H₁₆) is a branched alkane. Its structure presents a quaternary carbon and different types of methyl and methylene (B1212753) groups. Due to the symmetry of the molecule, not all protons and carbons are chemically unique, which simplifies its NMR spectra and makes it an excellent model for illustrating the principles of NMR spectroscopy in structural determination.

Predicted NMR Spectral Data

The chemical shifts in NMR are influenced by the local electronic environment of each nucleus. In this compound, the presence of a quaternary carbon and the symmetry of the ethyl and methyl groups result in a reduced number of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals, as the 16 protons in the molecule are in three chemically non-equivalent environments.[1] The integration of these signals will correspond to a proton ratio of 6:6:4.[1]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (from ethyl groups)~0.79Triplet6H
-CH₃ (from gem-dimethyl)~0.79Singlet6H
-CH₂-~1.20Quartet4H

Note: The chemical shifts for the two types of methyl protons are very similar and may overlap, requiring a high-resolution spectrometer for clear distinction.[1]

¹³C NMR Spectral Data

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound displays four signals, despite the presence of seven carbon atoms.[2] This is because some carbon atoms are in chemically equivalent environments.[2]

Signal AssignmentChemical Shift (δ, ppm)
C1, C5 (-CH₃ from ethyl)~8.4
C2, C4 (-CH₂-)~26.2
gem-dimethyl (-CH₃)~33.8
C3 (quaternary C)~33.8

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Given that this compound is a volatile organic compound, appropriate sample handling is crucial.

  • Sample Weighing: In a clean, dry vial, accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][3] CDCl₃ is a common choice for nonpolar organic compounds.[3] The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.[4]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[5] The final sample height in the tube should be approximately 4-5 cm.[3]

  • Internal Standard (Optional): A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).[6]

  • Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.[3]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').[6]

  • Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.[6]

  • Relaxation Delay (d1): 1-2 seconds.[6]

  • Acquisition Time (aq): 2-4 seconds.[6]

  • Spectral Width (sw): A range of approximately 10-15 ppm is generally adequate for aliphatic compounds.[6]

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.[6]

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[6]

  • Relaxation Delay (d1): 2-5 seconds.[6] A longer delay may be necessary for quaternary carbons to fully relax.[7]

  • Acquisition Time (aq): 1-2 seconds.[6]

  • Spectral Width (sw): A spectral width of around 200-250 ppm is standard for organic molecules.[6]

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency spectrum via Fourier transformation.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode.[6]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[6]

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration (¹H NMR): The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.[6]

  • Peak Picking: The precise chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.[6]

Visualizations

The following diagrams illustrate the workflow for structural elucidation and the chemical environments within this compound.

G cluster_workflow Structural Elucidation Workflow A This compound (Molecular Formula: C₇H₁₆) B Sample Preparation (Dissolve in CDCl₃) A->B Step 1 C NMR Data Acquisition (¹H and ¹³C Spectra) B->C Step 2 D Data Processing (FT, Phasing, Baseline Correction) C->D Step 3 E Spectral Analysis (Chemical Shifts, Integration, Multiplicity) D->E Step 4 F Structure Confirmation E->F Step 5

Caption: Workflow for NMR-based structural elucidation of this compound.

Caption: Molecular structure of this compound showing unique proton and carbon environments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret and serve as an excellent illustration of the effect of molecular symmetry on NMR data. The protocols and data presented here provide a comprehensive guide for the structural analysis of this compound and can be adapted for other small organic molecules. Careful sample preparation and optimization of acquisition parameters are key to obtaining high-quality, reproducible NMR spectra for accurate structural elucidation.

References

Application Notes and Protocols for the Catalytic Cracking of 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic cracking is a fundamental process in petrochemistry for converting large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components and light olefins.[1][2] The study of model compounds like 3,3-dimethylpentane provides crucial insights into the complex reaction mechanisms that occur on the surface of solid acid catalysts, particularly zeolites.[2][3] this compound, a branched C7 alkane, serves as an excellent model reactant to investigate the effects of steric hindrance and carbocation rearrangement pathways on product selectivity and catalyst performance.

These application notes provide a comprehensive overview of the use of this compound in studies of alkane catalytic cracking. Detailed experimental protocols, expected product distributions, and visualizations of the reaction pathways and experimental workflows are presented to guide researchers in this field.

Principle and Mechanism

The catalytic cracking of alkanes over solid acid catalysts, such as ZSM-5 zeolite, proceeds via a carbenium ion mechanism.[4] The reaction is initiated by the formation of a carbocation from the parent alkane. This can occur through protonation of a transiently formed olefin or via hydride abstraction. Once formed, the initial carbocation can undergo a series of rapid transformations, including:

  • Isomerization: Rearrangement of the carbon skeleton to form more stable secondary or tertiary carbocations.

  • β-scission: Cleavage of a carbon-carbon bond beta to the positively charged carbon, resulting in the formation of an olefin and a smaller carbocation. This is the primary cracking step.

  • Hydride Transfer: Transfer of a hydride ion from an alkane molecule to a carbocation, leading to the formation of a new alkane and a new carbocation.

The product distribution is highly dependent on the structure of the starting alkane, the type and acidity of the catalyst, and the reaction conditions (temperature, pressure, and contact time). For highly branched alkanes like this compound, isomerization and β-scission pathways are particularly complex, leading to a wide array of smaller alkanes and alkenes.

Data Presentation

Due to the scarcity of publicly available, detailed product distribution data specifically for the catalytic cracking of this compound, the following table presents a representative product distribution based on studies of a similar branched alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), cracked over a zeolite catalyst. This data serves as a qualitative and semi-quantitative guide for the expected products from this compound cracking under similar conditions.

Table 1: Representative Product Distribution from the Catalytic Cracking of a Branched C7 Alkane (based on 2,2,4-trimethylpentane data) over a Zeolite Catalyst

Product ClassSpecific ProductsTypical Yield (wt%)
Light Gases (C1-C2) Methane, Ethane, Ethene5 - 15
C3 Products Propane, Propene15 - 25
C4 Products n-Butane, Isobutane, Butenes30 - 50
C5+ Products Pentanes, Pentenes, Heavier Products10 - 20
Coke Carbonaceous Deposits1 - 5

Note: The actual product yields for this compound may vary depending on the specific catalyst and reaction conditions used.

Experimental Protocols

This section provides a detailed methodology for conducting the catalytic cracking of this compound in a laboratory-scale fixed-bed reactor.

Materials and Equipment
  • Reactant: this compound (≥99% purity)

  • Catalyst: ZSM-5 zeolite (e.g., Si/Al ratio of 30-80), calcined

  • Gases: High purity Nitrogen (N₂) or Argon (Ar) for purging and as a carrier gas; Air for catalyst regeneration.

  • Reactor System:

    • Fixed-bed quartz or stainless steel reactor (e.g., 10 mm inner diameter)

    • Tube furnace with a programmable temperature controller

    • Mass flow controllers for gas delivery

    • High-performance liquid chromatography (HPLC) pump for liquid feed delivery

    • Back-pressure regulator to control system pressure

  • Product Analysis System:

    • Gas-liquid separator

    • Online or offline Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS) for product analysis.

Experimental Procedure
  • Catalyst Preparation and Loading:

    • Press the ZSM-5 zeolite powder into pellets and then crush and sieve to the desired particle size (e.g., 250-425 μm).

    • Load a specific amount of the sieved catalyst (e.g., 0.5 - 2.0 g) into the reactor, securing it with quartz wool plugs.

    • Position the reactor inside the tube furnace, ensuring the catalyst bed is in the isothermal zone.

  • Catalyst Activation (Calcination):

    • Purge the reactor with an inert gas (N₂ or Ar) at a flow rate of 50-100 mL/min for 30 minutes at room temperature.

    • Heat the reactor to 550°C at a ramp rate of 5-10°C/min under a flow of air (50-100 mL/min).

    • Hold at 550°C for 4-6 hours to remove any adsorbed water and organic impurities.

    • After calcination, switch the gas flow back to the inert gas and cool the reactor to the desired reaction temperature.

  • Catalytic Cracking Reaction:

    • Set the furnace to the desired reaction temperature (e.g., 450-650°C).

    • Pressurize the system to the desired reaction pressure (e.g., 1-5 atm) using the back-pressure regulator.

    • Start the flow of the inert carrier gas (e.g., 30-60 mL/min).

    • Begin feeding the this compound into the reactor using the HPLC pump at a specific weight hourly space velocity (WHSV), typically in the range of 1-10 h⁻¹.

    • Allow the reaction to reach a steady state (typically 15-30 minutes) before collecting product samples.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a gas-liquid separator cooled in an ice bath.

    • The gaseous products are directed to the online GC for analysis.

    • The liquid products are collected periodically and analyzed by an offline GC-MS to identify and quantify the components.

    • The amount of coke deposited on the catalyst can be determined by temperature-programmed oxidation (TPO) after the reaction.

  • Catalyst Regeneration:

    • After the reaction, stop the liquid feed and purge the reactor with an inert gas to remove any remaining hydrocarbons.

    • Gradually introduce a flow of diluted air (e.g., 5% O₂ in N₂) to burn off the coke at a controlled temperature (e.g., 550°C).

    • Once the coke is removed, the catalyst can be reactivated for subsequent runs.

Visualizations

Catalytic Cracking Mechanism of this compound

Catalytic_Cracking_Mechanism reactant This compound carbocation1 Initial Carbocation (e.g., C7+) reactant->carbocation1 Initiation (on Zeolite) isomerization Isomerization carbocation1->isomerization carbocation2 Rearranged Carbocation (more stable) isomerization->carbocation2 beta_scission β-Scission carbocation2->beta_scission products Cracked Products (Olefins + smaller Carbocations) beta_scission->products hydride_transfer Hydride Transfer products->hydride_transfer final_products Final Products (Alkanes + Alkenes) hydride_transfer->final_products

Caption: Reaction pathway for this compound catalytic cracking.

Experimental Workflow for Catalytic Cracking Studies

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Pelletize, Sieve) start->catalyst_prep reactor_loading Reactor Loading catalyst_prep->reactor_loading catalyst_activation Catalyst Activation (Calcination) reactor_loading->catalyst_activation reaction Catalytic Cracking Reaction (Feed this compound) catalyst_activation->reaction product_collection Product Collection (Gas-Liquid Separator) reaction->product_collection gas_analysis Gas Analysis (GC) product_collection->gas_analysis liquid_analysis Liquid Analysis (GC-MS) product_collection->liquid_analysis data_analysis Data Analysis (Yields, Selectivity) gas_analysis->data_analysis liquid_analysis->data_analysis end End data_analysis->end

Caption: Workflow for this compound catalytic cracking experiment.

References

Application Note and Protocol: 3,3-Dimethylpentane as a Test Substance for Octane Rating

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octane (B31449) rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine.[1][2][3][4] This characteristic is crucial for engine performance and durability.[5][6] The octane number is determined by comparing the combustion characteristics of a test fuel to those of primary reference fuels (PRFs): iso-octane (2,2,4-trimethylpentane), with an octane rating of 100, and n-heptane, with an octane rating of 0.[3][7][8] 3,3-Dimethylpentane, an isomer of heptane, serves as a valuable test substance in the study of fuel properties and for the calibration and verification of octane rating instrumentation due to its distinct and stable octane characteristics.[9][10][11][12] This document provides detailed application notes and protocols for utilizing this compound as a test substance for octane rating.

Data Presentation: Octane Ratings of this compound and Reference Fuels

The octane rating of a substance is not a single value but is typically measured under two different sets of engine conditions, yielding the Research Octane Number (RON) and the Motor Octane Number (MON).[7][13][14] RON is determined under less severe conditions, simulating city driving, while MON is determined under more severe conditions, akin to highway driving.[7][13] The Anti-Knock Index (AKI) is the average of RON and MON and is commonly displayed at gasoline pumps in the United States.[2][4][7]

CompoundResearch Octane Number (RON)Motor Octane Number (MON)Anti-Knock Index (AKI) (R+M)/2
This compound 80.8[15], 86.6[8]80.8[8]80.8, 83.7
iso-Octane (2,2,4-Trimethylpentane)100[7][8]100100
n-Heptane0[7][8]00
Toluene124112118
Benzene113110111.5
Ethanol129[3]116[3]122.5[3]

Note: Discrepancies in the reported RON for this compound exist in the literature and are presented here for completeness.

Experimental Protocols

The determination of the Research Octane Number (RON) and Motor Octane Number (MON) of this compound is conducted using a standardized Cooperative Fuel Research (CFR) engine.[5][6][7][16][17] The methodologies are governed by ASTM International standards.

Protocol 1: Determination of Research Octane Number (RON) - ASTM D2699

1. Objective: To determine the anti-knock characteristics of this compound under mild operating conditions.[5][16]

2. Apparatus:

  • Standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[6][16]

  • Knock-detection equipment.[6]

  • Fuel handling and blending equipment.

3. Reagents and Materials:

  • This compound (test substance).

  • Primary Reference Fuels (PRFs): Iso-octane (ASTM grade) and n-heptane (ASTM grade).[18]

  • Toluene Standardization Fuel (TSF) blends for engine calibration.[18]

4. Procedure:

  • Engine Calibration and Standardization: Calibrate the CFR engine using the appropriate TSF blend to ensure it is fit for use.[19] This involves verifying that the engine operates within specified tolerances.[19]

  • Engine Warm-up: Warm up the engine for approximately one hour to achieve stable operating conditions.[19]

  • Sample Preparation: Prepare a sufficient quantity of this compound for the test.

  • Bracketing Procedure:

    • Operate the engine on the this compound sample and adjust the fuel-air ratio to maximize the knock intensity.[20]

    • Adjust the engine's compression ratio to achieve a standard knock intensity reading.[20]

    • Select two PRF blends, one with an octane number slightly higher and one slightly lower than the expected octane number of the this compound, that bracket the knock intensity of the sample.[20]

    • Operate the engine on each PRF blend and the sample fuel, recording the knock intensity for each.

  • Octane Number Calculation: The RON of the this compound is calculated by linear interpolation based on the knock intensity readings of the sample and the bracketing PRF blends.[20]

5. Operating Conditions:

  • Engine Speed: 600 rpm[5][6]

  • Intake Air Temperature: Controlled and dependent on barometric pressure.

  • Spark Timing: Fixed.[6]

Protocol 2: Determination of Motor Octane Number (MON) - ASTM D2700

1. Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions.[13][17]

2. Apparatus:

  • Standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[17]

  • Knock-detection equipment.

  • Fuel handling and blending equipment.

3. Reagents and Materials:

  • This compound (test substance).

  • Primary Reference Fuels (PRFs): Iso-octane (ASTM grade) and n-heptane (ASTM grade).[18]

  • Toluene Standardization Fuel (TSF) blends for engine calibration.[18]

4. Procedure: The procedure is similar to the RON determination (ASTM D2699) but with different engine operating conditions.

  • Engine Calibration and Standardization: Calibrate the CFR engine using the appropriate TSF blend.

  • Engine Warm-up: Warm up the engine to stable operating conditions.

  • Sample Preparation: Prepare the this compound sample.

  • Bracketing Procedure: Follow the bracketing procedure as described for RON, but under MON operating conditions.

  • Octane Number Calculation: Calculate the MON by linear interpolation from the knock intensities of the sample and the bracketing PRF blends.

5. Operating Conditions:

  • Engine Speed: 900 rpm[21]

  • Intake Air Temperature: Higher than for RON determination.

  • Mixture Temperature: Controlled at a higher temperature.

  • Spark Timing: Variable with compression ratio.

Visualizations

Octane_Rating_Scale cluster_scale Octane Rating Scale cluster_fuels 0 0 10 10 0->10 20 20 10->20 30 30 20->30 40 40 30->40 50 50 40->50 60 60 50->60 70 70 60->70 80 80 70->80 90 90 80->90 100 100 90->100 nHeptane n-Heptane nHeptane->0 Dimethylpentane This compound (RON ≈ 81-87) Dimethylpentane->80 isoOctane iso-Octane isoOctane->100

Caption: The Octane Rating Scale.

Octane_Testing_Workflow start Start: Prepare Test Substance (this compound) calibrate Calibrate CFR Engine (ASTM D2699/D2700) start->calibrate warmup Warm-up Engine to Stable Conditions calibrate->warmup run_sample Run Test Substance and Measure Knock Intensity warmup->run_sample select_prf Select Bracketing Primary Reference Fuels (PRFs) run_sample->select_prf compare Compare Knock Intensities run_sample->compare run_prf1 Run Low-Octane PRF select_prf->run_prf1 run_prf2 Run High-Octane PRF select_prf->run_prf2 run_prf1->compare run_prf2->compare calculate Calculate Octane Number (Interpolation) compare->calculate end End: Report Octane Number (RON or MON) calculate->end

Caption: Octane Number Determination Workflow.

References

Application Notes and Protocols for Studying the Combustion of 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for investigating the combustion characteristics of 3,3-Dimethylpentane. This information is crucial for researchers in the fields of chemical kinetics, engine development, and safety assessment.

Physicochemical and Combustion Properties of this compound

This compound is a branched-chain isomer of heptane (B126788).[1] Its molecular structure influences its combustion behavior, making it a valuable compound for studying the effects of fuel structure on ignition and flame propagation.[2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆[1]
Molar Mass100.205 g·mol⁻¹[1]
Density0.6934 g/mL at 20 °C[1]
Boiling Point86.0 °C[1]
Melting Point-134.9 °C[1]
Heat of Combustion11470 cal/g[1]
Research Octane Number (RON)80[2]

Experimental Setups and Protocols

The study of this compound combustion can be approached using several experimental techniques, each providing unique insights into different aspects of the combustion process.

Determination of Heat of Combustion using Bomb Calorimetry

This protocol outlines the determination of the heat of combustion of this compound using a bomb calorimeter.

Objective: To measure the amount of heat released during the complete combustion of a known mass of this compound.

Experimental Apparatus:

  • Oxygen bomb calorimeter

  • Crucible

  • Ignition wire

  • Oxygen cylinder with pressure regulator

  • Balance (accurate to 0.1 mg)

  • Temperature sensor

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound (approximately 1 gram) into the crucible.

  • Bomb Assembly: Place the crucible in the bomb. Attach the ignition wire to the electrodes, ensuring it is in contact with the sample.

  • Pressurization: Seal the bomb and fill it with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.

  • Temperature Equilibration: Allow the system to reach thermal equilibrium.

  • Ignition: Ignite the sample by passing an electric current through the ignition wire.

  • Temperature Measurement: Record the temperature change of the water until it reaches a maximum and then begins to cool.

  • Data Analysis: Calculate the heat of combustion based on the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

Investigation of Autoignition Properties using a Rapid Compression Machine (RCM)

This protocol describes the use of a rapid compression machine to study the autoignition characteristics of this compound.

Objective: To determine the ignition delay times of this compound under various temperature and pressure conditions relevant to internal combustion engines.

Experimental Apparatus:

  • Rapid Compression Machine

  • Fuel and oxidizer delivery system

  • Pressure transducers

  • High-speed data acquisition system

Protocol:

  • Mixture Preparation: Prepare a homogeneous mixture of this compound and an oxidizer (typically 'air', a mixture of O₂ and N₂) at a specific equivalence ratio.

  • RCM Setup: Introduce the prepared mixture into the combustion chamber of the RCM.

  • Compression: Rapidly compress the mixture to a target temperature and pressure.

  • Data Acquisition: Record the pressure inside the combustion chamber as a function of time using high-speed pressure transducers.

  • Ignition Delay Measurement: The ignition delay time is defined as the time interval between the end of compression and the onset of ignition, which is identified by a sharp increase in pressure.

  • Varying Conditions: Repeat the experiment at different initial temperatures, pressures, and equivalence ratios to map the autoignition behavior of the fuel.

A study on the isomers of heptane provides valuable data on the ignition delay of this compound.[2][3]

Table 2: Ignition Delay Times for Stoichiometric this compound/'Air' Mixtures at 15 atm

Temperature (K)Ignition Delay (ms)
640~100
700~20
800~5
900~2
960~1

Note: These are approximate values extracted from graphical data presented in "The influence of fuel structure on combustion as demonstrated by the isomers of heptane: a rapid compression machine study".[2][3]

Product Speciation Analysis using Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR)

This protocol details the analysis of combustion products from this compound using GC and FTIR.

Objective: To identify and quantify the stable intermediate and final products of this compound combustion.

Experimental Apparatus:

  • Combustion reactor (e.g., jet-stirred reactor, flow reactor)

  • Gas chromatograph (GC) with appropriate detectors (e.g., Flame Ionization Detector - FID, Thermal Conductivity Detector - TCD)

  • Fourier-Transform Infrared Spectrometer (FTIR) with a gas cell

Protocol:

  • Combustion Experiment: Conduct the combustion of this compound in a controlled reactor at specific conditions (temperature, pressure, equivalence ratio).

  • Gas Sampling: Extract gas samples from the reactor at different stages of the combustion process.

  • GC Analysis:

    • Inject a known volume of the gas sample into the GC.

    • The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • Identify and quantify the species based on their retention times and detector response.

  • FTIR Analysis:

    • Introduce the gas sample into the gas cell of the FTIR spectrometer.

    • Record the infrared spectrum of the sample.

    • Identify and quantify the species based on their characteristic absorption bands. The absorption spectra of alkanes show distinct C-H stretching and bending vibrations that can be used for identification.

Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of a comprehensive study on the combustion of this compound and the relationship between different experimental parameters and outcomes.

Experimental_Workflow Experimental Workflow for this compound Combustion Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Fuel_Preparation This compound (Purity Analysis) Mixture_Preparation Fuel + Oxidizer Mixture (Equivalence Ratio Control) Fuel_Preparation->Mixture_Preparation Bomb_Calorimeter Bomb Calorimeter Mixture_Preparation->Bomb_Calorimeter RCM Rapid Compression Machine Mixture_Preparation->RCM Shock_Tube Shock Tube Mixture_Preparation->Shock_Tube Flow_Reactor Flow Reactor Mixture_Preparation->Flow_Reactor Heat_Calculation Heat of Combustion Calculation Bomb_Calorimeter->Heat_Calculation Pressure_Analysis Pressure Trace Analysis RCM->Pressure_Analysis Shock_Tube->Pressure_Analysis GC Gas Chromatography (GC) Flow_Reactor->GC FTIR FTIR Spectroscopy Flow_Reactor->FTIR Product_Speciation Product Speciation GC->Product_Speciation FTIR->Product_Speciation Ignition_Delay Ignition Delay Time Pressure_Analysis->Ignition_Delay Heat_of_Combustion Heat of Combustion Heat_Calculation->Heat_of_Combustion Kinetic_Model Kinetic Model Validation/Development Heat_of_Combustion->Kinetic_Model Ignition_Delay->Kinetic_Model Product_Speciation->Kinetic_Model

Caption: Experimental workflow for combustion studies.

Signaling_Pathway Key Experimental Parameters and Outcomes cluster_params Experimental Parameters cluster_outcomes Combustion Outcomes Temperature Temperature Ignition_Delay Ignition Delay Temperature->Ignition_Delay Flame_Speed Flame Speed Temperature->Flame_Speed Heat_Release_Rate Heat Release Rate Temperature->Heat_Release_Rate Product_Distribution Product Distribution Temperature->Product_Distribution Soot_Formation Soot Formation Temperature->Soot_Formation Pressure Pressure Pressure->Ignition_Delay Pressure->Flame_Speed Pressure->Heat_Release_Rate Pressure->Product_Distribution Pressure->Soot_Formation Equivalence_Ratio Equivalence Ratio (Φ) Equivalence_Ratio->Ignition_Delay Equivalence_Ratio->Flame_Speed Equivalence_Ratio->Heat_Release_Rate Equivalence_Ratio->Product_Distribution Equivalence_Ratio->Soot_Formation

Caption: Relationship between parameters and outcomes.

References

The Role of 3,3-Dimethylpentane in Advancing Alternatives to Animal Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing effort to replace, reduce, and refine animal testing (the "3Rs"), in vitro and in silico methods are gaining prominence in toxicological safety assessments.[1][2] 3,3-Dimethylpentane, a volatile, branched-chain alkane, serves as a relevant case study for evaluating the application and limitations of these alternative methods for assessing the safety of volatile organic compounds (VOCs). This document provides detailed application notes and protocols for utilizing this compound in various non-animal testing strategies, including its documented use in the development of ocular irritation assays and its potential application in cytotoxicity, dermal absorption, and computational toxicology models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test substance is crucial for the design and interpretation of in vitro and in silico studies. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number562-49-2[3][4][5][6]
Molecular FormulaC7H16[7][8]
Molecular Weight100.20 g/mol [4][5]
AppearanceClear, colorless liquid[3][5]
OdorGasoline-like[3][8]
Boiling Point86.0 °C[3][4][7]
Melting Point-134.9 °C[4][7]
Density0.6934 g/mL at 20 °C[7]
Vapor Pressure82.7 mmHg[5]
Water Solubility5.92 mg/kg at 25 °C[3][8]
Refractive Index1.39092 at 20 °C[7]

Application 1: In Vitro Ocular Irritation Assessment

This compound has been utilized in the development and evaluation of the EpiOcular™ Eye Irritation Test (EIT).[3][4] This in vitro test method uses a three-dimensional reconstructed human cornea-like epithelium (RhCE) to assess the potential of a test substance to cause eye irritation.[9][10] The EpiOcular™ EIT is recognized by the OECD Test Guideline 492 as a method to identify chemicals that do not require classification for eye irritation or serious eye damage.[9]

Logical Framework for EpiOcular™ EIT

cluster_0 Pre-Test Preparation cluster_1 Experimental Procedure cluster_2 Endpoint Measurement cluster_3 Data Analysis & Prediction Test_Substance This compound (Neat Liquid) Application Topical Application of Test Substance Test_Substance->Application EpiOcular_Tissues Reconstructed Human Cornea-like Epithelium (RhCE) EpiOcular_Tissues->Application Controls Negative Control (e.g., Water) Positive Control (e.g., Methyl Acetate) Controls->Application Incubation Defined Exposure Time (e.g., 30 minutes for liquids) Application->Incubation Post_Incubation Rinsing and Post-Exposure Incubation (e.g., 2 hours) Incubation->Post_Incubation MTT_Assay MTT Assay to Assess Cell Viability Post_Incubation->MTT_Assay Measurement Spectrophotometric Measurement of Formazan (B1609692) MTT_Assay->Measurement Calculation Calculate % Viability Relative to Negative Control Measurement->Calculation Prediction Prediction of Irritancy Potential (Irritant vs. Non-Irritant) Calculation->Prediction

Caption: Workflow for the EpiOcular™ Eye Irritation Test (EIT).

Experimental Protocol: EpiOcular™ Eye Irritation Test (OECD TG 492) for Volatile Liquids

This protocol is adapted from the OECD TG 492 for the testing of a volatile liquid like this compound.

Materials:

  • This compound (test substance)

  • EpiOcular™ OCL-200 tissues

  • Assay medium

  • Negative control (e.g., sterile deionized water)

  • Positive control (e.g., methyl acetate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol (B130326)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

Procedure:

  • Pre-incubation of Tissues: Upon receipt, place the EpiOcular™ tissues into 24-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.

  • Application of Test Substance:

    • Aspirate the medium and replace it with fresh, pre-warmed medium.

    • Transfer the tissues to a new 24-well plate.

    • Apply 50 µL of this compound directly onto the surface of two separate tissues.

    • Similarly, apply the negative and positive controls to their respective duplicate tissues.

  • Exposure and Post-Exposure:

    • For liquids, the standard exposure time is 30 minutes.

    • After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

    • Transfer the tissues to a fresh 24-well plate with new medium and incubate for a post-exposure period of 2 hours.

  • MTT Assay:

    • Transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO2.

    • After incubation, transfer the tissues to a new 24-well plate.

    • Add 2 mL of isopropanol to each well to extract the formazan.

    • Shake the plate for at least 2 hours at room temperature to ensure complete extraction.

  • Data Analysis:

    • Measure the absorbance of the extracted formazan solution at 570 nm using a spectrophotometer.

    • Calculate the percentage viability for each tissue relative to the mean of the negative control tissues.

    • A substance is classified as a non-irritant if the mean tissue viability is greater than 60%. An irritant classification is given if the viability is less than or equal to 60%.[9]

Application 2: In Vitro Cytotoxicity Assessment for Volatile Organic Compounds

Due to its volatile nature, specialized exposure systems are required to assess the cytotoxicity of this compound in vitro. A static direct exposure technique at the air-liquid interface is a suitable method.[11][12][13] This approach mimics inhalation or dermal vapor exposure more closely than traditional submerged cell culture methods.[11][12]

Experimental Workflow for VOC Cytotoxicity Testing

cluster_0 Cell Culture cluster_1 Vapor Exposure cluster_2 Cytotoxicity Measurement Cell_Lines Human Cell Lines (e.g., A549 - lung, HaCaT - skin) Culture Culture on Microporous Membrane Inserts Cell_Lines->Culture Exposure Direct Exposure of Cells at Air-Liquid Interface Culture->Exposure Vapor_Generation Generation of Test Atmosphere in a Sealed Chamber Vapor_Generation->Exposure Post_Exposure_Incubation 24-hour Post-Exposure Incubation Exposure->Post_Exposure_Incubation Viability_Assay Cell Viability Assay (e.g., MTS or Neutral Red Uptake) Post_Exposure_Incubation->Viability_Assay Data_Analysis Determine IC50 Value Viability_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing of volatile organic compounds.

Proposed Protocol: Neutral Red Uptake (NRU) Assay for this compound

This protocol is a proposed adaptation for testing the cytotoxicity of this compound based on methods for other VOCs.[11][12]

Materials:

  • Human lung epithelial cells (A549) or human keratinocytes (HaCaT)

  • Cell culture medium

  • Microporous membrane inserts (e.g., Transwell®)

  • Sealed glass exposure chambers

  • Neutral Red solution

  • Desorbing solution (e.g., 1% acetic acid in 50% ethanol)

Procedure:

  • Cell Seeding: Seed the cells onto the microporous membrane inserts and culture until a confluent monolayer is formed.

  • Vapor Generation: Introduce a known amount of liquid this compound into the sealed exposure chamber to achieve a target vapor concentration. Allow the system to equilibrate.

  • Air-Liquid Interface Exposure:

    • Remove the culture medium from the apical side of the cell culture inserts.

    • Place the inserts into the exposure chamber, exposing the cells directly to the this compound vapor for a defined period (e.g., 1 hour).

  • Post-Exposure:

    • Remove the inserts from the chamber and add fresh medium to the apical side.

    • Incubate the cells for 24 hours to allow for the expression of cytotoxicity.

  • Neutral Red Uptake Assay:

    • Incubate the cells with a medium containing Neutral Red dye for 3 hours.

    • Wash the cells with PBS to remove excess dye.

    • Add the desorbing solution to extract the dye from the viable cells.

    • Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis:

    • Calculate the percentage of viable cells compared to an unexposed control.

    • Generate a dose-response curve to determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability).

Application 3: In Vitro Dermal Absorption Assessment

Assessing the dermal absorption of volatile alkanes like this compound is challenging. In vitro methods using excised skin in a Franz diffusion cell are the standard. For volatile compounds, modifications to the standard protocol are necessary to prevent evaporative loss.

ParameterRelevance to Dermal Absorption
Lipophilicity (Log Kow) High lipophilicity of alkanes suggests they can readily partition into the stratum corneum.
Molecular Weight The relatively low molecular weight of this compound (100.20 g/mol ) is favorable for dermal penetration.
Volatility High volatility can lead to significant evaporative loss from the skin surface, potentially reducing the amount available for absorption.
Proposed Protocol: Dermal Absorption of this compound using a Franz Diffusion Cell

Materials:

  • Excised human or porcine skin

  • Franz diffusion cells

  • Receptor fluid (e.g., PBS with a solubility enhancer)

  • This compound

  • Apparatus to prevent evaporation from the donor chamber (e.g., a sealed cap)

Procedure:

  • Skin Preparation: Mount the excised skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with receptor fluid and ensure no air bubbles are trapped beneath the skin.

  • Application: Apply a known amount of this compound to the skin surface in the donor chamber and immediately seal the chamber to prevent evaporation.

  • Sampling: At predetermined time points, collect samples from the receptor fluid for analysis. Replace the collected volume with fresh receptor fluid.

  • Analysis: Analyze the concentration of this compound in the receptor fluid samples using a suitable analytical method such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Calculate the cumulative amount of this compound that has permeated the skin over time and determine the steady-state flux and permeability coefficient.

Application 4: In Silico Approaches - Read-Across and QSAR

For data-poor substances like this compound, in silico methods such as read-across and Quantitative Structure-Activity Relationship (QSAR) modeling can provide initial toxicity estimates.[14][15]

Read-Across Approach

The principle of read-across is to predict the toxicity of a target substance (this compound) by using data from one or more structurally similar source substances.[14][15] For this compound, other heptane (B126788) isomers would be suitable analogues.

Read-Across Logic for Heptane Isomers

cluster_0 Analogue Grouping Target Target: this compound (Toxicity Data Gap) Prediction Predicted Toxicity of This compound Target->Prediction Read-Across Source1 Source 1: n-Heptane (Available Toxicity Data) Similarity Structural Similarity: - Same carbon number (C7) - Aliphatic alkanes - Similar physicochemical properties Source1->Similarity Source2 Source 2: 2-Methylhexane (Available Toxicity Data) Source2->Similarity Source3 Source 3: 2,2-Dimethylpentane (Available Toxicity Data) Source3->Similarity Similarity->Target

Caption: Read-across approach for predicting the toxicity of this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a substance to its biological activity or toxicity.[1][16][17] For alkanes, descriptors such as carbon chain length, degree of branching, and molecular volume can be used to predict toxicity endpoints like skin irritation or CNS depression.[18] While a specific validated QSAR model for this compound was not identified, its structural properties can be used as inputs for general alkane toxicity models.

Conclusion

This compound serves as a useful model compound for exploring and developing alternative testing strategies for volatile organic compounds. Its documented use in the EpiOcular™ Eye Irritation Test highlights the successful application of in vitro methods for regulatory purposes. While specific experimental data for this compound in other alternative assays are limited, established protocols for similar volatile substances provide a strong foundation for its future evaluation. The integration of in vitro testing with in silico approaches like read-across offers a pragmatic and scientifically sound pathway to assess the safety of such chemicals without resorting to animal testing, thereby advancing the principles of the 3Rs in toxicological research and drug development.

References

Synthesis of 3,3-Dimethylpentan-2-ol: A Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentan-2-ol is a secondary alcohol that serves as a valuable chiral building block in organic synthesis. Its sterically hindered structure makes it a unique precursor for the development of novel pharmaceutical compounds. This document provides detailed application notes on its use as a precursor in the synthesis of potential therapeutic agents and presents comprehensive protocols for its laboratory-scale synthesis via Grignard reaction and ketone reduction.

Application Notes: A Precursor for Anticholinergic Agents

Derivatives of 3,3-dimethylpentan-2-ol have shown promise in the development of drugs with anticholinergic properties, which are utilized in the treatment of depression.[1] The amine derivative, 3,3-dimethylpentan-2-amine, synthesized from the corresponding alcohol, serves as a key chiral precursor in the synthesis of 3,3-diphenylpropylamine (B135516) derivatives.[1] These compounds exhibit anticholinergic activity, which can help to modulate the effects of neurotransmitters in the brain.[1]

Anticholinergic agents work by blocking the action of acetylcholine (B1216132), a neurotransmitter involved in various physiological processes, including mood regulation. In the context of depression, certain neuronal pathways may be overactive. By inhibiting acetylcholine signaling, these agents can help to restore a balanced neurochemical environment. The therapeutic effects of many antidepressants are attributed to their ability to induce adaptive changes in brain structures by modulating neurotransmitter systems and their signaling pathways.[2]

The general mechanism of action for many antidepressant medications involves increasing the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft.[3] However, some antidepressants, including those with anticholinergic properties, have more complex mechanisms that can involve antagonism of specific receptors, leading to a cascade of downstream effects that ultimately contribute to their therapeutic efficacy.[4][5][6]

The synthesis of stereochemically pure derivatives of 3,3-dimethylpentan-2-ol is crucial, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional structure.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 3,3-dimethylpentan-2-ol and its characterization.

Table 1: Physical and Chemical Properties of 3,3-Dimethylpentan-2-ol

PropertyValue
CAS Number19781-24-9
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol [7]
Boiling Point138.3 °C at 760 mmHg[7]
Density0.818 g/cm³[7]

Table 2: Spectroscopic Data for 3,3-Dimethylpentan-2-ol

SpectroscopyData
¹H NMRAvailable spectra show characteristic peaks for the structure.[8]
¹³C NMRAvailable spectra confirm the carbon skeleton.[9]
Mass SpectrometryConsistent with the molecular weight.
Infrared (IR)Shows a characteristic broad peak for the hydroxyl group.

Experimental Protocols

Two primary methods for the synthesis of 3,3-dimethylpentan-2-ol are detailed below: Grignard reaction and reduction of the corresponding ketone.

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of 3,3-dimethylpentan-2-ol via the reaction of isopropylmagnesium bromide with 2,2-dimethylpropanal.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of isopropylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 2,2-dimethylpropanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude 3,3-dimethylpentan-2-ol by fractional distillation.

Protocol 2: Synthesis via Reduction of 3,3-Dimethyl-2-pentanone (B1585287)

This protocol describes the synthesis of 3,3-dimethylpentan-2-ol by the reduction of 3,3-dimethyl-2-pentanone using sodium borohydride (B1222165).

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3,3-dimethyl-2-pentanone (1.0 equivalent) in methanol.

    • Cool the solution in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (0.25 to 0.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic and may cause bubbling.[10][11][12]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Slowly add water to quench the reaction and dissolve the borate (B1201080) salts.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous mixture three times with dichloromethane or diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

    • Purify the crude 3,3-dimethylpentan-2-ol by fractional distillation.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_Pathways cluster_grignard Grignard Reaction Pathway cluster_reduction Reduction Pathway 2_Bromopropane 2-Bromopropane Grignard Isopropylmagnesium bromide 2_Bromopropane->Grignard + Mg / Et₂O Mg Mg, Et₂O Product_G 3,3-Dimethylpentan-2-ol Grignard->Product_G + 2,2-Dimethylpropanal then H₃O⁺ Aldehyde 2,2-Dimethylpropanal Ketone 3,3-Dimethyl-2-pentanone Product_R 3,3-Dimethylpentan-2-ol Ketone->Product_R + NaBH₄ / MeOH Reducer NaBH₄, MeOH

Caption: Synthetic pathways to 3,3-dimethylpentan-2-ol.

Experimental_Workflow Start Start Reaction Reaction (Grignard or Reduction) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

Signaling_Pathway Precursor 3,3-Dimethylpentan-2-ol Amine_Derivative 3,3-Dimethylpentan-2-amine Derivative Precursor->Amine_Derivative Synthesis Anticholinergic Anticholinergic Drug (3,3-Diphenylpropylamine class) Amine_Derivative->Anticholinergic Precursor for Receptor Muscarinic Acetylcholine Receptor Anticholinergic->Receptor Blocks Effect Modulation of Neurotransmitter Signaling Receptor->Effect Leads to Outcome Therapeutic Effect in Depression Effect->Outcome

Caption: Logical relationship from precursor to therapeutic outcome.

References

Application Notes and Protocols for the Dehydration of 3,3-dimethylpentan-2-ol to Alkene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the generation of alkenes. These alkene intermediates are valuable precursors in the synthesis of a diverse range of organic molecules, including active pharmaceutical ingredients (APIs). Understanding the mechanistic pathways and predicting the product distribution is crucial for controlling the selectivity of the reaction and optimizing the yield of the desired isomer. This document provides detailed application notes and protocols for the dehydration of 3,3-dimethylpentan-2-ol, a secondary alcohol that undergoes carbocation rearrangement to yield a mixture of alkene products.

The dehydration of 3,3-dimethylpentan-2-ol proceeds via an E1 (elimination, unimolecular) mechanism.[1][2] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, forming a good leaving group (water).[3] Departure of the water molecule generates a secondary carbocation. This intermediate can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[4][5] Subsequent deprotonation from adjacent carbons of both the secondary and tertiary carbocation intermediates leads to the formation of a mixture of alkene isomers.[6][7] The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.[8]

Reaction Mechanism and Product Formation

The acid-catalyzed dehydration of 3,3-dimethylpentan-2-ol results in the formation of three primary alkene products: 3,3-dimethyl-1-pentene, 2,3-dimethyl-2-pentene (B84793), and 2,3-dimethyl-1-pentene. The formation of these products can be rationalized by the underlying E1 mechanism involving a carbocation rearrangement.

Initially, the protonated alcohol loses a molecule of water to form a secondary carbocation. This carbocation can be deprotonated to yield the minor product, 3,3-dimethyl-1-pentene. However, a more favorable pathway involves the rearrangement of this secondary carbocation to a more stable tertiary carbocation via a 1,2-methyl shift.[4][5] This rearranged tertiary carbocation can then be deprotonated in two different ways to yield the major products: the tetrasubstituted alkene, 2,3-dimethyl-2-pentene (the Zaitsev product), and the disubstituted alkene, 2,3-dimethyl-1-pentene.

Dehydration_Mechanism cluster_start Starting Material cluster_protonation Protonation cluster_carbocation Carbocation Formation & Rearrangement cluster_products Alkene Products 3,3-dimethylpentan-2-ol 3,3-dimethylpentan-2-ol Protonated_Alcohol Protonated Alcohol 3,3-dimethylpentan-2-ol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation (more stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Product_1 3,3-dimethyl-1-pentene (Minor Product) Secondary_Carbocation->Product_1 - H+ Product_2 2,3-dimethyl-2-pentene (Major Product - Zaitsev) Tertiary_Carbocation->Product_2 - H+ Product_3 2,3-dimethyl-1-pentene (Rearranged Product) Tertiary_Carbocation->Product_3 - H+

Caption: Reaction mechanism for the dehydration of 3,3-dimethylpentan-2-ol.

Quantitative Product Distribution

Alkene Product (from 3,3-dimethyl-2-butanol (B106058) dehydration)StructureProduct TypeTypical Yield (%)
3,3-dimethyl-1-buteneCH2=CHC(CH3)3Non-rearranged~3-4%
2,3-dimethyl-1-buteneCH2=C(CH3)CH(CH3)2Rearranged~31-33%
2,3-dimethyl-2-butene(CH3)2C=C(CH3)2Rearranged (Zaitsev)~61-63%

Note: The data presented is for the dehydration of 3,3-dimethyl-2-butanol and serves as an illustrative example. The actual product distribution for 3,3-dimethylpentan-2-ol may vary.

Experimental Protocol: Dehydration of 3,3-dimethylpentan-2-ol

This protocol is adapted from established procedures for the dehydration of similar secondary alcohols.

Materials:

  • 3,3-dimethylpentan-2-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid or phosphoric acid to a pre-weighed amount of 3,3-dimethylpentan-2-ol. A typical molar ratio of acid to alcohol is approximately 1:4. Add a few boiling chips to the flask.

  • Dehydration: Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The reaction temperature for the dehydration of secondary alcohols is typically in the range of 100-140°C.[9]

  • Product Collection: Collect the alkene products as they distill over. The collection flask should be cooled in an ice bath to minimize the loss of the volatile alkene products.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Saturated sodium chloride solution (brine)

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous calcium chloride or sodium sulfate.

  • Purification: If necessary, the product mixture can be further purified by a final distillation.

  • Analysis: Analyze the product mixture using gas chromatography (GC) or GC-MS to determine the relative percentages of the different alkene isomers.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Alcohol + Acid Catalyst) Start->Reaction_Setup Dehydration 2. Dehydration via Distillation (100-140°C) Reaction_Setup->Dehydration Product_Collection 3. Collect Alkene Distillate Dehydration->Product_Collection Workup 4. Aqueous Work-up (Wash with H2O, NaHCO3, Brine) Product_Collection->Workup Drying 5. Dry Organic Layer Workup->Drying Purification 6. (Optional) Final Distillation Drying->Purification Analysis 7. Product Analysis (GC or GC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the dehydration of 3,3-dimethylpentan-2-ol.

Conclusion

The dehydration of 3,3-dimethylpentan-2-ol serves as an excellent case study for understanding the principles of E1 elimination reactions and the impact of carbocation rearrangements on product distribution. For synthetic chemists, controlling the reaction conditions, such as temperature and catalyst choice, can influence the ratio of the resulting alkene isomers. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals working with alkene synthesis from alcohol precursors. Careful analysis of the product mixture, typically by gas chromatography, is essential for quantifying the outcome of the reaction and for the subsequent use of these alkene intermediates in further synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,3-Dimethylpentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,3-dimethylpentane. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the Grignard coupling and Wurtz reaction methods.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Grignard Reaction: - Inactive magnesium surface. - Presence of moisture in reagents or glassware. - Incorrect Grignard reagent concentration. - Side reactions (e.g., Wurtz coupling of the Grignard reagent).Grignard Reaction: - Activate magnesium turnings with a small crystal of iodine or by gentle heating. - Thoroughly dry all glassware in an oven and use anhydrous solvents. - Titrate the Grignard reagent before use to determine the exact concentration. - Add the tertiary alkyl halide slowly to the Grignard solution at a controlled temperature.
Wurtz Reaction: - Reaction with moisture. - Formation of multiple products when using dissimilar alkyl halides.[1] - Side reactions such as elimination, especially with tertiary alkyl halides.[1]Wurtz Reaction: - Ensure strictly anhydrous conditions as sodium reacts vigorously with water.[1] - Use identical alkyl halides to synthesize symmetrical alkanes and avoid complex product mixtures.[1] - This method is not ideal for tertiary halides due to favored elimination. Consider an alternative synthesis route.[1]
Formation of Significant Side Products Grignard Reaction: - 2,3-Dimethylpentane (B165511): May form from the reaction of tert-amyl chloride with propionaldehyde (B47417) followed by dehydration and hydrogenation.[2] - Wurtz-type coupling products: (e.g., octane (B31449) from ethylmagnesium bromide).Grignard Reaction: - Purify the intermediate 3,3-dimethylpentan-2-ol before dehydration and hydrogenation to minimize rearrangement. - Maintain a low reaction temperature and slow addition of the alkyl halide to the Grignard reagent.
Wurtz Reaction: - Mixture of alkanes: Using two different alkyl halides will result in a statistical mixture of products (R-R, R'-R', and R-R').[1]Wurtz Reaction: - This is an inherent limitation of the Wurtz reaction for synthesizing unsymmetrical alkanes. Purification by fractional distillation will be necessary.[1]
Difficulty Initiating Grignard Reaction - Magnesium turnings are coated with a layer of magnesium oxide. - Insufficiently reactive alkyl halide.- Add a small crystal of iodine to the magnesium turnings. - Gently warm the reaction flask. - Add a small amount of pre-formed Grignard reagent to initiate the reaction. - Use a more reactive alkyl halide (iodide > bromide > chloride).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The coupling of a tertiary alkyl halide with a Grignard reagent is a well-documented method. Specifically, the reaction of tert-pentyl chloride with ethylmagnesium chloride has been shown to produce this compound.[3]

Q2: Why is it crucial to maintain anhydrous conditions during a Grignard or Wurtz synthesis?

A2: Grignard reagents and sodium metal are both highly reactive with water. Water will protonate the Grignard reagent, quenching it and preventing it from reacting with the alkyl halide. In the Wurtz reaction, sodium metal reacts violently with water, posing a safety hazard and consuming the reagent.[1]

Q3: I am observing a significant amount of octane in my Grignard reaction mixture when using ethylmagnesium bromide. What is happening and how can I minimize it?

A3: This is likely due to a Wurtz-type side reaction where the ethylmagnesium bromide couples with the ethyl bromide used in its preparation. To minimize this, you can try to use a slight excess of magnesium during the Grignard reagent preparation and ensure all the ethyl bromide has reacted before adding your tertiary alkyl halide. Removing any excess ethyl bromide by distillation before the coupling reaction can also be effective.

Q4: Can I use the Wurtz reaction to couple tert-pentyl chloride and ethyl chloride to produce this compound?

A4: While theoretically possible, it is not a practical method. The Wurtz reaction with two different alkyl halides produces a mixture of three different alkanes (in this case, this compound, butane, and 2,2,4,4-tetramethylhexane), which are difficult to separate due to their similar boiling points.[1] Furthermore, tertiary alkyl halides tend to undergo elimination reactions under Wurtz conditions, leading to the formation of alkenes.[1]

Q5: My Grignard reaction is difficult to initiate. What steps can I take?

A5: First, ensure your magnesium turnings are fresh and not heavily oxidized. You can activate the magnesium by adding a small crystal of iodine, which will etch the surface. Gentle heating with a heat gun can also help initiate the reaction. If it still doesn't start, adding a few drops of a pre-made Grignard solution can act as an initiator.

Experimental Protocols

Synthesis of this compound via Grignard Coupling of tert-Pentyl Chloride and Ethylmagnesium Chloride

This protocol is adapted from the work of Soroos and Willis (1941).[3]

1. Preparation of Ethylmagnesium Chloride (Grignard Reagent):

  • In a 5-liter three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 145.8 g (6.0 gram atoms) of magnesium turnings.

  • In the dropping funnel, place a solution of 429 g (6.6 moles) of ethyl chloride in 1500 cc of anhydrous ether. A 25% excess of ethyl chloride is used due to its volatility.

  • Add the ethyl chloride solution to the magnesium turnings. The reaction should initiate and the ether will begin to reflux.

  • Once the reaction is complete (most of the magnesium is consumed), reflux the mixture for a short time to remove any excess ethyl chloride.

  • Allow the Grignard reagent to stand overnight. The clear supernatant is used for the next step after its concentration is determined by titration.

2. Coupling Reaction:

  • Transfer the clear ethylmagnesium chloride solution to a clean, dry 5-liter three-necked flask under a nitrogen atmosphere.

  • To the stirred Grignard reagent, add an equivalent amount of tert-pentyl chloride dropwise from a dropping funnel.

  • The reaction is vigorous and should be controlled by the rate of addition and external cooling (25-30°C).

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

3. Work-up and Purification:

  • Carefully pour the reaction mixture over crushed ice to hydrolyze the unreacted Grignard reagent and magnesium salts.

  • Separate the ether layer and wash it with water.

  • Dry the ether layer over anhydrous sodium carbonate.

  • Fractionally distill the ether solution to isolate the this compound. The boiling point of this compound is 86.0 °C.[2]

Data Presentation

Synthesis MethodReactantsKey ConditionsReported YieldReference
Grignard Couplingtert-Pentyl Chloride, Ethylmagnesium ChlorideAnhydrous ether, 25-30°CNot explicitly stated for this compound, but 31% for the analogous 2,2-dimethylpentane[3]
Wurtz Reactiontert-Pentyl Chloride, Ethyl Chloride, SodiumAnhydrous etherGenerally low and produces a mixture of products[1]
Aldol Condensation Routetert-Amyl chloride, PropionaldehydeFollowed by dehydration and hydrogenationProne to formation of 2,3-dimethylpentane isomer[2]

Visualizations

Grignard_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_Chloride Ethyl Chloride EtMgCl Ethylmagnesium Chloride (Grignard Reagent) Ethyl_Chloride->EtMgCl Anhydrous Ether Magnesium Magnesium Magnesium->EtMgCl tert_Pentyl_Chloride tert-Pentyl Chloride DMP This compound tert_Pentyl_Chloride->DMP Coupling EtMgCl->DMP

Caption: Reaction pathway for the synthesis of this compound via Grignard coupling.

Experimental_Workflow A Preparation of Anhydrous Glassware and Reagents B Formation of Ethylmagnesium Chloride A->B C Titration of Grignard Reagent B->C D Coupling with tert-Pentyl Chloride C->D E Reaction Quenching and Work-up D->E F Drying of Organic Layer E->F G Fractional Distillation F->G H Product: this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Grignard Grignard Reaction? Start->Grignard Yes Wurtz Wurtz Reaction? Start->Wurtz Yes Initiation Initiation Problem? Grignard->Initiation Yes Moisture Moisture Present? Grignard->Moisture Yes Side_Products Side Products? Grignard->Side_Products Yes Wurtz->Moisture Yes Asymmetric Asymmetric Coupling? Wurtz->Asymmetric Yes Solution1 Solution1 Initiation->Solution1 Activate Mg Solution2 Solution2 Moisture->Solution2 Dry Glassware/Solvents Solution3 Solution3 Side_Products->Solution3 Control Temperature/ Addition Rate Solution4 Solution4 Asymmetric->Solution4 Use Symmetric Halides/ Expect Mixture

Caption: A troubleshooting decision tree for low yield issues.

References

Troubleshooting catalyst deactivation in 3,3-Dimethylpentane isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Dimethylpentane Isomerization

Welcome to the technical support center for troubleshooting catalyst deactivation during this compound isomerization. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during catalytic experiments.

Troubleshooting Guides

This section provides direct answers to specific problems you may encounter during your isomerization experiments.

Q1: My conversion of this compound has suddenly and significantly decreased. What is the most likely cause?

A rapid loss of catalytic activity often points to acute poisoning of the catalyst. This occurs when impurities in the feed stream strongly adsorb to the active sites, blocking them from reactants.[1]

  • For Platinum-based catalysts on acidic supports (e.g., Chlorinated Alumina):

    • Oxygenated Compounds: Water, carbon monoxide, or other oxygenates are common poisons that can lead to irreversible deactivation, particularly for chlorinated alumina (B75360) catalysts where water can strip the essential chloride from the support.[2][3][4]

    • Sulfur and Nitrogen Compounds: Compounds like dimethyl disulfide (DMDS) or amines can poison the platinum metal sites and the acid sites, respectively.[3][5] Deactivation by sulfur is sometimes reversible, while deactivation by basic nitrogen compounds is often permanent.[3][5][6]

    • Silicon: Contamination from sources like silicone-based antifoaming agents can physically block catalyst pores and chemically alter acid sites, causing permanent deactivation.[7]

Q2: I'm observing a gradual decline in activity over time and need to increase the temperature to maintain conversion. What's happening?

A slow, gradual deactivation is typically characteristic of coking or fouling .[8]

  • Coke Formation: Carbonaceous deposits, known as coke, slowly build up on the catalyst surface and within its pores.[9] This masks the active sites and can eventually lead to pore blockage, restricting reactant access.[8][10] The need to increase temperature to compensate for the activity loss is a classic symptom.[7] Coke formation can be accelerated by higher reaction temperatures, which shift the equilibrium towards dehydrogenation, a precursor step to coking.[9]

Q3: My product selectivity has changed, with an increase in light gases (e.g., methane, ethane) and a higher-than-usual pressure drop across the reactor. What do these symptoms indicate?

These two symptoms together are a strong indicator of severe coking .

  • Increased Cracking: The formation of light gases signifies an increase in cracking reactions, which are often associated with the acidic function of the catalyst and can be exacerbated by coke deposits.[9]

  • Increased Pressure Drop: As coke accumulates, it physically obstructs the pathways through the catalyst bed, leading to an increased resistance to flow and a noticeable rise in pressure drop.[7]

Q4: How can I differentiate between deactivation by chemical poisoning and deactivation by coking?

Distinguishing between these mechanisms involves analyzing the rate of deactivation and performing specific catalyst characterization tests.

  • Rate of Deactivation: Poisoning often causes a rapid and severe drop in activity, especially when a slug of contaminant enters the feed.[8] Coking is typically a slower, more gradual process.[11]

  • Catalyst Characterization:

    • Temperature-Programmed Oxidation (TPO): This technique can confirm the presence of coke by measuring the CO and CO₂ evolved as the carbon deposits are burned off in a controlled manner.

    • Elemental Analysis (XPS, EDX): Analyzing the spent catalyst can reveal the presence of poisons like sulfur, nitrogen, or silicon on the surface.[7][12]

    • Surface Area Analysis (BET): A significant decrease in surface area and pore volume is indicative of pore blockage by coke.[13]

Q5: My Pt/chlorinated alumina catalyst was exposed to moisture, and its activity is gone. Is recovery possible?

Unfortunately, deactivation of a chlorinated alumina catalyst by water is typically permanent and irreversible.[4][6]

  • Mechanism: Water reacts with the chlorinated alumina support, removing the chloride ions that are crucial for creating the strong Brønsted acid sites necessary for isomerization. This effectively destroys the acidic function of the bifunctional catalyst.[6][14]

  • Regeneration: Standard regeneration procedures, such as coke burn-off, will not restore the activity because the support itself has been chemically altered. While continuous injection of a chlorinating agent during the run can sometimes maintain activity, it cannot typically reverse the damage caused by significant water exposure.[15] Pt/chlorided-alumina catalysts are generally considered non-regenerable after such an event.[2]

Frequently Asked Questions (FAQs)

FAQ1: What are the primary mechanisms of catalyst deactivation in this compound isomerization?

There are three main categories of catalyst deactivation:

  • Chemical Deactivation (Poisoning): The strong chemisorption of impurities (e.g., sulfur, water, nitrogen compounds) onto the catalyst's active sites.[8][16]

  • Mechanical Deactivation (Fouling/Coking): The physical deposition of substances, most commonly carbonaceous coke, onto the surface and within the pores of the catalyst.[8][9]

  • Thermal Deactivation (Sintering): High temperatures causing the small metal particles (e.g., platinum) to migrate and agglomerate into larger crystals, which reduces the active surface area.[8][16][17]

FAQ2: How can catalyst deactivation be prevented or minimized?

Prevention is the most effective strategy.

  • Feedstock Purification: Rigorously purify the feed to remove all potential poisons. This includes using guard beds to adsorb sulfur, molecular sieves to remove water, and ensuring no contaminants like silicone are introduced.[1][18]

  • Optimize Operating Conditions: Operate within the recommended temperature range to avoid thermal degradation (sintering) and minimize coke-forming side reactions.[9][18] Maintain an appropriate hydrogen-to-hydrocarbon ratio, as hydrogen helps suppress coke formation by hydrogenating coke precursors.[9][11]

  • Proper Catalyst Handling: Ensure the catalyst is handled under inert conditions to prevent exposure to air and moisture before use.

FAQ3: What are the most common poisons for isomerization catalysts and what are their sources?

PoisonCommon SourcesEffect on Catalyst
Water (H₂O) Incomplete drying of feed/hydrogen, leaksIrreversibly deactivates acid sites on chlorinated alumina[2][4]
Sulfur Compounds Present in raw naphtha feedPoisons the platinum metal function, inhibiting hydrogenation/dehydrogenation[5][8]
Nitrogen Compounds Present in raw naphtha feedPoisons the acid sites of the support[5][16]
Oxygenates (CO, CO₂) Incomplete reactions, air leaksDeactivates both metal and acid sites[1][2]
Silicon (Si) Silicone-based antifoam agents, hydraulic fluidsBlocks pores and chemically poisons acid sites, causing permanent deactivation[7]

FAQ4: Is it possible to regenerate a deactivated isomerization catalyst?

Regenerability depends on the cause of deactivation.

  • Coking: Yes. Catalysts deactivated by coke can often be regenerated by a controlled burn-off of the carbon deposits with a dilute oxygen stream, followed by reduction and re-chlorination/sulfiding steps.[13][19]

  • Sulfur Poisoning: Sometimes. Mild sulfur poisoning can occasionally be reversed by stripping with hot hydrogen.[6]

  • Sintering & Severe Poisoning: No. Deactivation from metal sintering or severe poisoning by water (on chlorinated alumina) or silicon is generally permanent and irreversible.[2][7][20]

FAQ5: What is the typical operational lifetime of an industrial Pt/Al₂O₃-Cl catalyst?

With proper feed pretreatment and careful operation to prevent contamination, these catalysts can have exceptionally long lifetimes. Some industrial units have operated with the same catalyst load for over twenty years.[2] However, any significant process upset that introduces poisons can drastically shorten this lifespan.

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

This protocol outlines key analytical techniques to determine the cause of deactivation.

  • Sample Retrieval: After the experiment, cool the reactor under an inert atmosphere (e.g., Nitrogen) and carefully collect a representative sample of the spent catalyst.

  • Visual and Microscopic Analysis:

    • SEM (Scanning Electron Microscopy): Examine the catalyst particle's surface morphology for large-scale fouling or physical degradation.[13]

  • Quantification of Coke:

    • TGA (Thermogravimetric Analysis): Heat the sample under an inert atmosphere to determine volatile content, then switch to an oxidizing atmosphere (air) to measure the weight loss corresponding to coke combustion.[13]

  • Analysis of Surface Area and Porosity:

    • N₂ Physisorption (BET Method): Measure the specific surface area, total pore volume, and pore size distribution. Compare these values to a fresh catalyst sample to quantify the extent of pore blockage.[12][21]

  • Identification of Poisons:

    • XPS (X-ray Photoelectron Spectroscopy): Analyze the surface of the catalyst to determine its elemental composition and identify the presence of poisons like S, N, Si, etc.[12]

  • Assessment of Metal and Acid Sites:

    • H₂ Chemisorption: Determine the active metal dispersion and surface area of the platinum. A significant decrease compared to a fresh catalyst suggests sintering or poisoning of metal sites.[22]

    • NH₃-TPD (Ammonia Temperature-Programmed Desorption): Measure the total number and strength of acid sites. A loss of acidity points to poisoning of the support.[23]

Protocol 2: Standard Laboratory Procedure for Catalyst Regeneration (Decoking)

This procedure is for catalysts deactivated by coke formation. Caution: Coke burn-off is highly exothermic and must be carefully controlled to prevent thermal damage (sintering) to the catalyst.[13]

  • Inert Purge: Place the coked catalyst in a fixed-bed reactor and purge with an inert gas (e.g., Nitrogen) at a low temperature (e.g., 100-150°C) to remove any adsorbed hydrocarbons.

  • Controlled Oxidation:

    • Introduce a regeneration gas stream consisting of a low concentration of oxygen (typically 0.5-2.0 vol%) diluted in nitrogen.[19]

    • Begin a slow temperature ramp (e.g., 5 °C/min) to the target burn-off temperature (typically 450-550°C).[13][19]

    • Continuously monitor the reactor outlet temperature and the off-gas composition (CO, CO₂) with a mass spectrometer or gas analyzer. A sharp temperature increase ("exotherm") indicates coke combustion. Adjust the oxygen concentration or ramp rate to keep the maximum temperature below the catalyst's sintering threshold.

  • Hold and Cool-Down:

    • Hold at the final temperature until CO/CO₂ production ceases, indicating that all coke has been removed.

    • Switch the feed back to pure inert gas and cool the reactor to the desired temperature for the next step.

  • Post-Regeneration Treatments (Catalyst Specific):

    • Reduction: For platinum catalysts, a reduction step under flowing hydrogen is typically required to reduce the oxidized platinum back to its active metallic state.

    • Re-chlorination/Sulfiding: If the catalyst requires a specific chloride or sulfide (B99878) level for optimal performance, these components must be carefully reintroduced according to the manufacturer's protocol.

Visualizations

Troubleshooting_Catalyst_Deactivation start Start: Conversion Drop Observed check_rate How fast did the activity drop? start->check_rate rapid_drop Sudden / Rapid Drop check_rate->rapid_drop Rapid gradual_drop Slow / Gradual Drop check_rate->gradual_drop Gradual poisoning Diagnosis: Likely Poisoning (e.g., H₂O, S, N, Si) rapid_drop->poisoning check_pressure Is pressure drop increasing? gradual_drop->check_pressure sintering Diagnosis: Possible Sintering (if operating temp was high) gradual_drop->sintering Consider if T > spec check_cracking Is cracking (light gas production) increasing? check_pressure->check_cracking No severe_coking Diagnosis: Severe Coking / Pore Plugging check_pressure->severe_coking Yes coking Diagnosis: Likely Coking check_cracking->coking No check_cracking->severe_coking Yes action_poisoning Action: 1. Analyze feed for poisons. 2. Check for system leaks. 3. Replace catalyst (often irreversible). poisoning->action_poisoning action_coking Action: 1. Confirm with TPO analysis. 2. Perform controlled regeneration (coke burn-off). coking->action_coking severe_coking->action_coking

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Deactivation_Mechanisms cluster_catalyst Bifunctional Catalyst Particle catalyst Pore with Active Sites (Pt Metal + Acidic Support) coking Coking (Carbon Deposits) block_pore Pore Mouth Blocking coking->block_pore cover_sites Covering Active Sites coking->cover_sites poisoning Poisoning (S, H₂O, N) poisoning->cover_sites destroy_sites Destroying Acid Sites poisoning->destroy_sites (e.g., H₂O) sintering Sintering (High Temp) loss_surface Loss of Pt Surface Area sintering->loss_surface block_pore->catalyst cover_sites->catalyst destroy_sites->catalyst loss_surface->catalyst

Caption: Mechanisms of deactivation on a bifunctional catalyst particle.

References

Purification techniques for high-purity 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity 3,3-Dimethylpentane

Welcome to the technical support center for the purification of high-purity this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining this compound at the highest possible purity. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.

Safety First: Handling this compound

Before beginning any procedure, it is critical to acknowledge the hazards associated with this compound. It is a highly flammable liquid and vapor.[1][2] It can cause skin irritation, and inhalation may cause drowsiness or dizziness.[3] Always work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat.[1][4][5] Ensure all equipment is properly grounded to prevent static discharge, and keep away from any sources of ignition.[2][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge is separating it from its structural isomers (other heptanes), which often have very similar boiling points. This makes standard distillation difficult. For instance, 2,3-Dimethylpentane has a boiling point of approximately 89.8°C, which is very close to the 86.0°C boiling point of this compound.[7] Achieving high purity (>99%) requires techniques with high resolving power.

Q2: Which purification method is best for achieving the highest purity?

For achieving the highest purity levels, Preparative Gas Chromatography (Prep-GC) is the most effective method.[8][9] It excels at separating volatile compounds with close boiling points, such as isomers. While high-efficiency fractional distillation can be effective to a certain degree, Prep-GC offers superior separation, allowing for the isolation of this compound with purities often exceeding 99.5%.

Q3: Can I use recrystallization to purify this compound?

Recrystallization is not a practical method for purifying this compound. This technique is used for purifying solids.[10][11] this compound has an extremely low melting point of -135°C, making it a liquid under all standard laboratory conditions and rendering recrystallization infeasible.[7][12]

Q4: What are the most common impurities found in commercial this compound?

The most common impurities are other C7 isomers, primarily other dimethylpentanes and ethylpentane, which may be carried over from its synthesis or petroleum fractionation.[7][13] Toluene can also be a trace impurity from certain production processes.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

Problem: Final Purity is Below Target After Fractional Distillation
  • Possible Cause 1: Inefficient Fractionating Column.

    • Solution: Ensure you are using a column with a high number of theoretical plates.[14][15] For close-boiling isomers, a packed column (e.g., with Raschig rings or metal sponges) or a long Vigreux column is necessary. Insulating the column with glass wool or aluminum foil can also improve efficiency by maintaining the temperature gradient.[14]

  • Possible Cause 2: Distillation Rate is Too High.

    • Solution: A slow, steady distillation rate is crucial for proper separation.[14] If the takeoff rate is too fast, the vapor does not have sufficient time to equilibrate on the theoretical plates, leading to poor separation. Aim for a rate of 1-2 drops per second.

  • Possible Cause 3: Incorrect Thermometer Placement.

    • Solution: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.[14] An incorrect reading can lead to improper fraction collection.

Problem: Low Yield of Purified Product
  • Possible Cause 1: Taking Too Narrow a Boiling Point Range.

    • Solution: While a narrow cut is essential for high purity, being overly aggressive can sacrifice yield. Monitor the temperature closely. Collect a small "forerun" fraction, then the main fraction over a stable, narrow temperature range (e.g., ±0.5°C of the target boiling point), and finally a "tail" fraction. Analyze the purity of each to optimize your cuts.

  • Possible Cause 2: Product Hold-up in the Column.

    • Solution: The large surface area of high-efficiency columns can retain a significant amount of liquid.[15] Choose a column size appropriate for your sample volume to minimize this loss. After distillation, allow the column to cool completely to recover any condensed material.

  • Possible Cause 3: Sample Decomposition.

    • Solution: this compound is a stable alkane and unlikely to decompose. However, if impurities are present that are thermally labile, this could be a concern. If decomposition is suspected, consider using vacuum distillation to lower the boiling point.[10][16]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

G cluster_dist Fractional Distillation cluster_gc Preparative GC start Problem Identified: Low Purity or Yield check_technique Which technique was used? start->check_technique dist_rate Was distillation rate slow (1-2 drops/sec)? check_technique->dist_rate Distillation gc_overload Was the column overloaded? check_technique->gc_overload Prep-GC dist_column Is the column efficient (high theoretical plates)? dist_rate->dist_column Yes dist_solution1 Action: Reduce heating rate and monitor takeoff. dist_rate->dist_solution1 No dist_cuts Were collection cuts too wide/narrow? dist_column->dist_cuts Yes dist_solution2 Action: Use a better column (e.g., packed) and insulate. dist_column->dist_solution2 No dist_solution3 Action: Analyze fractions (GC) to optimize cut points. dist_cuts->dist_solution3 No upgrade Consider upgrading technique to Preparative GC for highest purity. dist_cuts->upgrade Yes gc_temp Is the temperature program optimized for isomer separation? gc_overload->gc_temp No gc_solution1 Action: Reduce injection volume. gc_overload->gc_solution1 Yes gc_solution2 Action: Use a slower temp ramp or isothermal segment. gc_temp->gc_solution2 No

Caption: Troubleshooting workflow for purifying this compound.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

This table highlights the close boiling points of heptane (B126788) isomers, illustrating the primary purification challenge.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 562-49-2100.2086.0[7]
2,2-Dimethylpentane590-35-2100.2079.2
2,3-Dimethylpentane565-59-3100.2089.8
2,4-Dimethylpentane108-08-7100.2080.5
3-Ethylpentane617-78-7100.2093.5
n-Heptane142-82-5100.2098.4
Table 2: Comparison of Primary Purification Techniques
FeatureHigh-Efficiency Fractional DistillationPreparative Gas Chromatography (Prep-GC)
Principle Separation by boiling point differences.[10][14]Separation by differential partitioning between stationary and mobile phases.[8]
Achievable Purity 98-99.5% (highly dependent on column and conditions)>99.5%
Throughput High (grams to kilograms)Low (milligrams to grams)
Complexity ModerateHigh
Primary Application Bulk purification, removal of impurities with >5°C BP difference.High-purity isolation of isomers and close-boiling compounds.[9]

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is suitable for enriching this compound from a mixture where it is the major component.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 50 cm Vigreux or packed with stainless steel sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

    • Wrap the distillation column and head with glass wool or aluminum foil to ensure an adiabatic process.[14]

    • Begin heating the flask gently. As the liquid boils, watch the condensation ring slowly rise up the column.[14] This process should take 20-30 minutes to allow for equilibration.

    • Adjust the heat to establish a slow, steady distillation rate of approximately 1 drop per second.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction when the head temperature stabilizes at the boiling point of this compound (86.0°C). Collect within a narrow range (e.g., 85.5°C - 86.5°C).

    • Stop the distillation when the temperature either drops (indicating the desired product is finished distilling) or rises sharply (indicating a higher-boiling impurity is beginning to distill).

  • Analysis:

    • Analyze the collected main fraction by Gas Chromatography (GC) to determine its purity.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This is the preferred method for obtaining the highest purity this compound.

  • System Preparation:

    • Equip a preparative gas chromatograph with a suitable column. A non-polar column (e.g., packed with OV-101 or a thick-film capillary like DB-1) is appropriate for separating alkanes.

    • Condition the column according to the manufacturer's instructions.

    • Set up a fraction collection system at the column outlet, which may involve cooled traps or automated collection valves.[8][9]

  • Method Development (Analytical Scale):

    • First, develop an optimal separation method on an analytical GC using a similar column.

    • Determine the retention times for this compound and all nearby impurities.

    • Optimize the temperature program (e.g., a slow ramp from 50°C to 100°C) to achieve baseline separation of the target compound from its isomers.

  • Preparative Run:

    • Transfer the optimized method to the Prep-GC, adjusting for the larger column dimensions and flow rates.

    • Inject a small volume of the impure material to confirm retention times.

    • Begin injecting larger, repeated aliquots of the impure this compound. Avoid overloading the column, as this will degrade separation.

    • Program the fraction collector to open and collect the eluent only during the specific time window corresponding to the this compound peak.

    • Pool the collected fractions.

  • Analysis and Recovery:

    • Confirm the purity of the collected fraction using analytical GC.

    • If the collected material is in a solvent trap, remove the solvent via gentle evaporation or distillation.

Purification Workflow Diagram

This diagram outlines the general decision-making process for purifying this compound.

G start Crude this compound purity_goal Define Purity Requirement start->purity_goal distillation Perform High-Efficiency Fractional Distillation purity_goal->distillation Purity < 99.5% (Bulk Purification) prep_gc Perform Preparative GC purity_goal->prep_gc Purity > 99.5% (Isomer Separation) analyze1 Analyze Purity (GC) distillation->analyze1 analyze2 Analyze Purity (GC) prep_gc->analyze2 check_purity Purity Met? analyze1->check_purity final_product High-Purity Product (>99.5%) analyze2->final_product check_purity->prep_gc No check_purity->final_product Yes

Caption: Decision workflow for selecting a purification technique.

References

Technical Support Center: Interpreting NMR Spectra of 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the ¹H and ¹³C NMR spectra of 3,3-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of this compound only show three signals, despite having 16 protons?

Due to the symmetry of the this compound molecule, there are only three distinct chemical environments for the protons.[1]

  • Signal 1: The six protons of the two equivalent terminal methyl groups (-CH₃) of the ethyl chains.

  • Signal 2: The six protons of the two equivalent methyl groups attached to the quaternary carbon.

  • Signal 3: The four protons of the two equivalent methylene (B1212753) groups (-CH₂) of the ethyl chains.

Q2: Why do the two methyl signals in the ¹H NMR spectrum of this compound appear so close together?

The electronic environments of the terminal methyl protons and the methyl protons attached to the quaternary carbon are very similar, resulting in close chemical shifts. High-resolution NMR spectrometers are often required to resolve these two signals distinctly.[1]

Q3: What are the expected splitting patterns in the ¹H NMR spectrum of this compound?

Based on the n+1 rule, the expected splitting patterns are:

  • The terminal methyl protons (-CH₃) are adjacent to a -CH₂ group (2 protons), so their signal should be a triplet (2+1=3).

  • The methylene protons (-CH₂) are adjacent to a -CH₃ group (3 protons), so their signal should be a quartet (3+1=4).

  • The methyl protons attached to the quaternary carbon have no adjacent protons, so their signal should be a singlet .

Q4: Why does the ¹³C NMR spectrum of this compound exhibit only four signals when there are seven carbon atoms?

The symmetry of the molecule results in four unique carbon environments.[2]

  • Signal 1: The two equivalent terminal methyl carbons (C1 and C5).

  • Signal 2: The two equivalent methylene carbons (C2 and C4).

  • Signal 3: The two equivalent methyl carbons attached to the central carbon (C6 and C7).

  • Signal 4: The single quaternary carbon (C3).[2]

Troubleshooting Guide

Issue 1: Overlapping Methyl Signals in ¹H NMR

  • Problem: The two signals for the different methyl groups are not resolved, appearing as a single broad peak.

  • Cause: Insufficient magnetic field strength of the NMR spectrometer.[1]

  • Solution:

    • Use a higher-field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion.

    • Ensure proper shimming of the magnetic field to maximize resolution.

Issue 2: Complex Multiplet for the Methylene Protons

  • Problem: The signal for the methylene (-CH₂) protons appears as a complex multiplet instead of a clean quartet.

  • Cause: This can arise from second-order coupling effects when the chemical shift difference between the coupled methylene and methyl protons is not significantly larger than their coupling constant.

  • Solution:

    • COSY (Correlation Spectroscopy): Run a 2D COSY experiment. This will show a cross-peak between the methylene and terminal methyl proton signals, confirming their coupling relationship and helping to delineate the multiplet.

    • Higher Field Strength: As with overlapping signals, a higher-field instrument can simplify the appearance of multiplets by increasing the chemical shift separation.

Issue 3: Difficulty in Assigning ¹³C NMR Signals

  • Problem: Ambiguity in assigning the four signals in the ¹³C NMR spectrum to their respective carbon atoms.

  • Cause: The chemical shifts of the different sp³ hybridized carbons in an alkane can be relatively close.

  • Solution:

    • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments can distinguish between CH, CH₂, and CH₃ groups.

      • A DEPT-90 spectrum will only show signals for CH carbons (none in this compound).

      • A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This will definitively identify the methylene carbons. The quaternary carbon will be absent in both DEPT-90 and DEPT-135 spectra.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC spectrum correlates each carbon atom with its directly attached protons. This allows for unambiguous assignment of the protonated carbon signals based on the already assigned ¹H NMR spectrum.

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Terminal -CH₃~0.792Triplet6H7.6
Central -CH₃~0.797Singlet6HN/A
-CH₂-~1.203Quartet4H7.6

Data sourced from ChemicalBook.[3]

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)DEPT-135
C1, C5 (Terminal -CH₃)~8.4Positive
C2, C4 (-CH₂)~33.8Negative
C6, C7 (Central -CH₃)~26.2Positive
C3 (Quaternary C)~32.8Absent

Data sourced from Doc Brown's Chemistry.[2]

Experimental Protocols

Protocol for Acquiring a Standard ¹H NMR Spectrum of this compound

  • Sample Preparation:

    • Since this compound is a liquid, prepare the sample by dissolving approximately 20 µL of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis, a precise concentration should be prepared.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if a chemical shift reference at 0 ppm is desired.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an automated process.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16 for a concentrated sample) and a suitable relaxation delay (e.g., 1-2 seconds).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the peak multiplicities and coupling constants.

Visualizations

Caption: Spin-spin coupling in this compound.

G cluster_workflow Troubleshooting Workflow for ¹³C Signal Assignment start Ambiguous ¹³C Spectrum dept Run DEPT-135 Experiment start->dept hsqc Run 2D HSQC Experiment start->hsqc analyze_dept Identify CH, CH₂, CH₃ (CH₂ is negative, CH/CH₃ are positive) dept->analyze_dept analyze_hsqc Correlate Carbons to Protons hsqc->analyze_hsqc quaternary Identify Quaternary Carbon (Absent in DEPT-135) analyze_dept->quaternary assign Unambiguous Signal Assignment analyze_hsqc->assign quaternary->assign

Caption: Workflow for assigning ¹³C NMR signals using DEPT and HSQC.

Caption: Predicted COSY cross-peak for this compound.

References

Navigating the Synthesis of 3,3-Dimethylpentane: A Guide to Byproduct Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the synthesis of specific organic compounds is a foundational aspect of their work. The preparation of 3,3-dimethylpentane, a branched alkane, via a multi-step synthesis involving a Grignard reaction, dehydration, and hydrogenation, can present challenges in achieving high purity. This guide provides troubleshooting advice and frequently asked questions to help identify and eliminate common byproducts encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: I performed the Grignard reaction between the tert-amyl Grignard reagent and propionaldehyde, but my yield of 3,3-dimethylpentan-2-ol is low. What are the likely side reactions?

A1: Low yields in this Grignard reaction can be attributed to several side reactions:

  • Enolization of Propionaldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of propionaldehyde, forming an enolate. This consumes the aldehyde and the Grignard reagent, reducing the yield of the desired alcohol.

  • Reduction of Propionaldehyde: The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol (propanol), especially if there is significant steric hindrance.

  • Wurtz Coupling: The Grignard reagent can react with unreacted tert-amyl chloride to form 2,2,5,5-tetramethylhexane, a coupling byproduct. To minimize this, ensure a slight excess of magnesium and slow addition of the alkyl halide during the Grignard reagent formation.

Q2: During the dehydration of 3,3-dimethylpentan-2-ol, I've identified multiple alkene isomers in my product mixture. Why is this happening and which isomers are expected?

A2: The dehydration of 3,3-dimethylpentan-2-ol typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate. This secondary carbocation can undergo a hydride or methyl shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of a mixture of alkene isomers. Besides the expected major product, 3,3-dimethylpent-1-ene, you can also expect to find 2,3-dimethylpent-2-ene and 2,3-dimethylpent-1-ene. The reaction conditions, particularly the acid catalyst and temperature, can influence the ratio of these products.

Q3: After the final hydrogenation step, my purified product contains an isomeric impurity that is very difficult to remove. What is this likely impurity and how can I separate it?

A3: A common byproduct of the hydrogenation of 3,3-dimethylpent-2-ene is the isomeric alkane, 2,3-dimethylpentane.[1] This occurs due to isomerization reactions that can happen on the surface of the hydrogenation catalyst. Additionally, incomplete hydrogenation will result in the presence of unreacted alkenes. Due to the very similar boiling points of this compound and 2,3-dimethylpentane, separation by standard distillation is challenging. Highly efficient fractional distillation with a column of a high number of theoretical plates is required.

Q4: What analytical technique is best for identifying the byproducts in my reaction mixture?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for separating and identifying the volatile byproducts in your this compound synthesis. The gas chromatograph will separate the different components of your mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer will then provide a mass spectrum for each separated component, which can be used to determine its molecular weight and fragmentation pattern, allowing for structural identification.

Data Presentation: Physical Properties of Product and Potential Byproducts

The following table summarizes the boiling points of this compound and its potential byproducts, which is crucial information for planning purification by distillation.

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound (Product) C₇H₁₆100.2186.0[1][2]
2,3-DimethylpentaneC₇H₁₆100.2189.7[3]
3,3-Dimethylpentan-2-olC₇H₁₆O116.20138.3[4]
3,3-Dimethylpent-1-eneC₇H₁₄98.1978[5]
2,3-Dimethylpent-2-eneC₇H₁₄98.1997.4[6][7]

Experimental Protocols

Protocol 1: Fractional Distillation for the Separation of Heptane Isomers

This protocol outlines the procedure for separating this compound from its lower and higher boiling point impurities, such as unreacted alkenes and isomeric alkanes.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place boiling chips in the round-bottom flask containing the crude this compound.

  • Heating: Gently heat the flask using the heating mantle. The goal is to achieve a slow and steady distillation rate.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and the liquid condensing on the column packing needs to be established. This is observed as a ring of condensate slowly ascending the column.

  • Fraction Collection:

    • First Fraction (Lower Boiling Point Impurities): Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in any remaining volatile starting materials or lower-boiling alkenes like 3,3-dimethylpent-1-ene.

    • Main Fraction (this compound): As the temperature stabilizes at the boiling point of this compound (approx. 86°C), change the receiving flask to collect the purified product.

    • Third Fraction (Higher Boiling Point Impurities): Once the temperature starts to rise again, it indicates that higher-boiling impurities, such as 2,3-dimethylpentane, are beginning to distill. Collect this fraction in a separate flask.

  • Analysis: Analyze each fraction by GC-MS to determine its composition and assess the purity of the main fraction.

Protocol 2: GC-MS Analysis of this compound and its Byproducts

This protocol provides a general method for the analysis of the product mixture.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar, such as a DB-5ms or equivalent)

Sample Preparation:

  • Dilute a small aliquot of the crude or purified product mixture in a volatile solvent like hexane (B92381) or pentane. The concentration should be approximately 10-100 ppm.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: Increase the temperature at a rate of 5-10°C/min to 150°C

    • Final hold: Hold at 150°C for 5 minutes

  • MS Detector:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: Scan from m/z 35 to 200

Data Analysis:

  • Chromatogram Analysis: Identify the peaks in the total ion chromatogram (TIC).

  • Mass Spectra Interpretation: For each peak, analyze the corresponding mass spectrum. Compare the obtained spectra with a reference library (e.g., NIST) to identify the compounds. The molecular ion peak and the fragmentation pattern are key for identification.

Mandatory Visualization

Synthesis_Workflow_and_Byproducts cluster_grignard Grignard Reaction cluster_grignard_byproducts Byproducts cluster_dehydration Dehydration cluster_dehydration_byproducts Byproducts cluster_hydrogenation Hydrogenation cluster_hydrogenation_byproducts Byproducts tert-Amyl-MgX tert-Amyl Grignard 3,3-Dimethylpentan-2-ol 3,3-Dimethylpentan-2-ol (Desired Product) tert-Amyl-MgX->3,3-Dimethylpentan-2-ol Addition Enolate Enolate tert-Amyl-MgX->Enolate Enolization Propanol Propanol tert-Amyl-MgX->Propanol Reduction Wurtz_Coupling 2,2,5,5-Tetramethylhexane tert-Amyl-MgX->Wurtz_Coupling Coupling Propionaldehyde Propionaldehyde Propionaldehyde->3,3-Dimethylpentan-2-ol Propionaldehyde->Enolate Dehydration_Input 3,3-Dimethylpentan-2-ol 3,3-Dimethylpent-1-ene 3,3-Dimethylpent-1-ene (Desired Alkene) Dehydration_Input->3,3-Dimethylpent-1-ene 2,3-Dimethylpent-2-ene 2,3-Dimethylpent-2-ene Dehydration_Input->2,3-Dimethylpent-2-ene Rearrangement 2,3-Dimethylpent-1-ene 2,3-Dimethylpent-1-ene Dehydration_Input->2,3-Dimethylpent-1-ene Rearrangement Hydrogenation_Input Alkene Mixture This compound This compound (Final Product) Hydrogenation_Input->this compound 2,3-Dimethylpentane 2,3-Dimethylpentane Hydrogenation_Input->2,3-Dimethylpentane Isomerization Unreacted_Alkenes Unreacted Alkenes Hydrogenation_Input->Unreacted_Alkenes Incomplete Reaction

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow Start Crude Product Mixture GC_MS GC-MS Analysis Start->GC_MS Identify Identify Byproducts (Compare with Table 1) GC_MS->Identify Distill Fractional Distillation Identify->Distill Byproducts Identified Optimize Optimize Reaction Conditions (Refer to FAQs) Identify->Optimize Significant Byproduct Formation Pure_Product Pure this compound Distill->Pure_Product Collect Main Fraction Byproducts Separated Byproducts Distill->Byproducts Collect Side Fractions Reanalyze Re-analyze by GC-MS Pure_Product->Reanalyze Check Purity Optimize->Start Re-run Synthesis Reanalyze->Distill Impurity Remains Reanalyze->Pure_Product Purity Confirmed

References

Technical Support Center: Selective Hydrogenation to 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the selective hydrogenation of unsaturated precursors to yield 3,3-Dimethylpentane. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for the synthesis of this compound via hydrogenation?

A1: The most common unsaturated precursors for the synthesis of this compound are 3,3-dimethyl-1-butene (B1661986) (also known as neohexene) and 3,3-dimethyl-1-pentyne. The choice of precursor will influence the hydrogenation strategy, particularly if a two-step reduction from the alkyne is desired to control exotherms.

Q2: Which catalysts are most effective for the hydrogenation of hindered olefins like 3,3-dimethyl-1-butene?

A2: Palladium on carbon (Pd/C) and Raney Nickel are common and effective catalysts for the hydrogenation of alkenes. For more sterically hindered double bonds, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, can be more effective, although it may require more forcing conditions. The choice of catalyst can influence reaction rate and selectivity.

Q3: What are the primary side reactions to be aware of during the hydrogenation to this compound?

A3: The main side reaction of concern is skeletal isomerization. Under certain conditions, particularly with some palladium catalysts, the carbon backbone can rearrange to form other C7 isomers. For the hydrogenation of 3,3-dimethyl-1-pentyne, incomplete hydrogenation resulting in the presence of 3,3-dimethyl-1-pentene (B1360116) is a potential impurity. Over-hydrogenation is not a concern when the desired product is the fully saturated alkane.

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: Reaction progress can be monitored by several techniques. Gas chromatography (GC) is ideal for separating and quantifying the volatile starting material, intermediate (if any), and the final product. Proton NMR (¹H NMR) can also be used to observe the disappearance of vinylic or alkynyl proton signals and the appearance of new aliphatic proton signals. For reactions conducted in a sealed pressure vessel, the uptake of hydrogen gas, as observed by a drop in pressure, is a direct indicator of reaction progress.

Troubleshooting Guide

Encountering issues during your hydrogenation experiment? Consult the table below for common problems, their potential causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may be old, have been improperly handled, or exposed to air for too long.Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere.
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, carbon monoxide) can poison the catalyst.Purify the substrate and solvent before use. Use high-purity hydrogen gas. If poisoning is suspected, the catalyst may need to be discarded.
Insufficient Hydrogen Pressure: The pressure may be too low to effect the hydrogenation of a sterically hindered alkene.Increase the hydrogen pressure. For benchtop reactions, ensure the hydrogen balloon is adequately filled and sealed. For pressure reactors, increase the set pressure.
Inadequate Agitation: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen.Increase the stirring rate to ensure the catalyst is well-suspended and to maximize gas-liquid mass transfer.
Poor Selectivity (Isomerization) Catalyst Choice: Some catalysts, particularly palladium on certain supports, can promote isomerization of the carbon skeleton.Consider switching to a different catalyst, such as Platinum oxide (PtO₂) or Raney Nickel, which are often less prone to causing isomerization.
Reaction Temperature: Higher temperatures can sometimes favor isomerization pathways.If feasible, run the reaction at a lower temperature, even if it requires a longer reaction time or higher catalyst loading.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.Add a fresh portion of the catalyst to the reaction mixture.
Product Inhibition: The product may be adsorbing to the catalyst surface and preventing further reaction.This is less common for alkanes but can be investigated by analyzing the reaction mixture at the point of stalling.

Data Presentation: Catalyst Performance in Alkene Hydrogenation

The following table summarizes representative quantitative data for the hydrogenation of hindered alkenes to provide a baseline for experimental design. Note that specific results for 3,3-dimethyl-1-butene may vary.

Precursor Catalyst Solvent Temperature (°C) H₂ Pressure (atm) Conversion (%) Selectivity (%) Reference
3,3-Dimethyl-1-butene5% Pd/CEthanol (B145695)251>99~98 (to this compound)Representative
3,3-Dimethyl-1-buteneRaney NiEthanol505>99>99 (to this compound)Representative
3,3-Dimethyl-1-butenePtO₂Acetic Acid253>99>99 (to this compound)Representative
1-Octene5% Pd/CMethanol301100>99 (to n-Octane)Adapted
Cyclohexene5% Pt/CeO₂Solvent-free120321>99 (to Cyclohexane)Adapted

Experimental Protocols

Protocol 1: Hydrogenation of 3,3-Dimethyl-1-butene using Palladium on Carbon (Pd/C)

Materials:

  • 3,3-Dimethyl-1-butene (neohexene)

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Ethanol, anhydrous

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask equipped with a magnetic stir bar

  • Hydrogen balloon with a three-way stopcock

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5 mol % relative to the substrate).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove air.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous ethanol (e.g., 20 mL for 1 g of substrate) via cannula or syringe, followed by the 3,3-dimethyl-1-butene.

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas from a balloon via the three-way stopcock. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring: Monitor the reaction by TLC (if applicable) or by taking small aliquots for GC analysis. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with a small amount of ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product. Caution: Do not allow the catalyst on the Celite® to dry, as it can be pyrophoric. Quench the wet catalyst pad with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation if necessary.

Protocol 2: Hydrogenation of 3,3-Dimethyl-1-butene using Raney Nickel

Materials:

  • 3,3-Dimethyl-1-butene (neohexene)

  • Raney Nickel (active slurry in water or ethanol)

  • Ethanol, anhydrous

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Catalyst Preparation: If starting with the alloy, prepare the active Raney Nickel catalyst according to standard procedures (e.g., digestion of Ni-Al alloy with NaOH).[1] Wash the catalyst with deionized water until the washings are neutral, and then with ethanol to remove water.

  • Reactor Setup: In a hydrogenation reactor, add the Raney Nickel slurry (typically 5-10% by weight of the substrate) under a stream of inert gas.

  • Substrate and Solvent: Add the 3,3-dimethyl-1-butene and anhydrous ethanol to the reactor.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50 °C) and begin agitation.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake from the pressure gauge.

  • Work-up: After the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Filtration: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be pyrophoric and should be handled with care.

  • Isolation: Remove the solvent from the filtrate by distillation to obtain the this compound.

Mandatory Visualizations

Troubleshooting_Hydrogenation start Low or No Conversion catalyst Check Catalyst Activity start->catalyst Is the catalyst fresh? poisoning Check for Catalyst Poisoning catalyst->poisoning Yes solution1 Use fresh catalyst. catalyst->solution1 No conditions Check Reaction Conditions poisoning->conditions Yes solution2 Purify reagents. poisoning->solution2 No pressure pressure conditions->pressure Check H2 Pressure agitation agitation conditions->agitation Check Agitation solution3 solution3 pressure->solution3 Increase Pressure solution4 solution4 agitation->solution4 Increase Stirring Rate

Caption: Troubleshooting flowchart for low or incomplete hydrogenation.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction 3,3-Dimethyl-1-pentyne 3,3-Dimethyl-1-pentyne 3,3-Dimethyl-1-pentene 3,3-Dimethyl-1-pentene 3,3-Dimethyl-1-pentyne->3,3-Dimethyl-1-pentene + H2 (Selective Catalyst) This compound This compound 3,3-Dimethyl-1-pentene->this compound + H2 (Catalyst) Isomeric C7 Alkenes Isomeric C7 Alkenes 3,3-Dimethyl-1-pentene->Isomeric C7 Alkenes Isomerization Isomeric C7 Alkanes Isomeric C7 Alkanes Isomeric C7 Alkenes->Isomeric C7 Alkanes + H2 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene->this compound + H2 (Catalyst)

Caption: Reaction pathways for the synthesis of this compound.

References

Preventing side reactions in the synthesis of 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,3-Dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and prevent side reactions during the synthesis of this sterically hindered alkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include the Grignard reaction, the Corey-House synthesis, and the Wurtz reaction. An alternative multi-step approach involves the reaction of tert-amyl chloride with propionaldehyde (B47417), followed by dehydration and hydrogenation.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the chosen synthetic route. For Grignard reactions, elimination (forming alkenes) and Wurtz-type coupling are common. The Wurtz reaction is prone to forming a mixture of alkanes if different alkyl halides are used and can also lead to elimination products. The multi-step synthesis can yield isomeric byproducts, such as 2,3-dimethylpentane, during the hydrogenation step.

Q3: How can I purify this compound from its isomers and other byproducts?

A3: Fractional distillation is the most effective method for purifying this compound from its isomers, like 2,3-dimethylpentane, due to their different boiling points. Careful control of the distillation temperature is crucial for a successful separation.

Q4: My Grignard reaction for the synthesis of this compound is giving a low yield. What are the likely causes?

A4: Low yields in the Grignard synthesis of this compound are often due to competing side reactions such as elimination, which is favored with tertiary alkyl halides. Other potential causes include the presence of moisture, which quenches the Grignard reagent, and Wurtz-type coupling of the starting alkyl halide.

Q5: Is the Corey-House synthesis a better alternative to the Grignard reaction for preparing this compound?

A5: The Corey-House synthesis can be a superior method for synthesizing unsymmetrical alkanes like this compound, as it generally provides higher yields and is less susceptible to elimination side reactions compared to the direct Grignard coupling with a tertiary alkyl halide.[1][2]

Troubleshooting Guides

Grignard Reaction Route

The synthesis of this compound via a Grignard reaction typically involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a tertiary alkyl halide (e.g., tert-amyl chloride).

Issue: Low Yield of this compound and Formation of Alkene Byproducts

Potential Cause Troubleshooting/Prevention Strategy Expected Outcome
Elimination Reaction: The strongly basic Grignard reagent promotes the elimination of HX from the tertiary alkyl halide.- Maintain a low reaction temperature (e.g., 0 °C or below) to favor substitution over elimination. - Use a less sterically hindered Grignard reagent if possible, although this is constrained by the target molecule. - Consider using a milder organometallic reagent, such as an organocuprate (Corey-House synthesis).Increased ratio of this compound to alkene byproducts.
Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl halide.- Add the alkyl halide slowly to the Grignard reagent solution to maintain a low concentration of the halide. - Use dilute reaction conditions.Minimized formation of octane (B31449) and other coupling byproducts.
Presence of Moisture: Water in the glassware or solvents will quench the Grignard reagent.- Rigorously dry all glassware in an oven before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Improved yield of the Grignard reagent and, consequently, the final product.

Experimental Protocol: Grignard Reaction (Illustrative)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed. Maintain a gentle reflux until the magnesium is consumed.

  • Coupling Reaction: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Slowly add a solution of tert-amyl chloride in anhydrous diethyl ether from the dropping funnel.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by distillation. Purify the crude product by fractional distillation to separate this compound from any byproducts.

Corey-House Synthesis Route

This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. For this compound, this could involve reacting lithium diethylcuprate with tert-amyl chloride.

Issue: Low Yield of this compound

Potential Cause Troubleshooting/Prevention Strategy Expected Outcome
Impure Organolithium Reagent: The initial formation of the alkyllithium reagent is sensitive to moisture and impurities.- Use high-purity lithium metal. - Ensure strictly anhydrous conditions.Higher yield and purity of the Gilman reagent, leading to a better final product yield.
Decomposition of Gilman Reagent: Gilman reagents can be unstable, especially at higher temperatures.- Prepare the Gilman reagent at a low temperature (e.g., -78 °C). - Use the Gilman reagent immediately after its preparation.Minimized decomposition and improved coupling efficiency.
Slow Reaction with Tertiary Halide: The reaction with the sterically hindered tertiary alkyl halide might be slow.- Allow for a longer reaction time. - A slight increase in temperature may be necessary, but must be carefully controlled to avoid decomposition.Increased conversion to the desired product.

Experimental Protocol: Corey-House Synthesis (Illustrative)

  • Preparation of Alkyllithium: In a flame-dried flask under an inert atmosphere, add lithium metal to anhydrous diethyl ether. Cool the mixture and slowly add ethyl bromide.

  • Formation of Gilman Reagent: In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether at a low temperature (e.g., -78 °C). Slowly add the freshly prepared ethyllithium (B1215237) solution to form lithium diethylcuprate.

  • Coupling Reaction: To the Gilman reagent, slowly add tert-amyl chloride.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Grignard reaction.

Alternative Multi-step Synthesis

This route involves the reaction of tert-amyl chloride with propionaldehyde to form 3,3-dimethylpentan-2-ol, followed by dehydration to 3,3-dimethylpent-2-ene and subsequent hydrogenation.[3]

Issue: Formation of 2,3-Dimethylpentane Byproduct

Potential Cause Troubleshooting/Prevention Strategy Expected Outcome
Isomerization during Hydrogenation: The hydrogenation of 3,3-dimethylpent-2-ene can lead to the formation of the more stable isomer, 2,3-dimethylpentane.[3]- Use a highly selective hydrogenation catalyst (e.g., specific supported palladium or platinum catalysts). - Optimize reaction conditions (temperature, pressure, and solvent) to favor the desired product.Increased selectivity for this compound over 2,3-dimethylpentane.
Incomplete Dehydration: Residual alcohol can interfere with the hydrogenation step.- Ensure the dehydration step goes to completion. - Purify the intermediate alkene before hydrogenation.A cleaner hydrogenation reaction with fewer byproducts.

Experimental Protocol: Hydrogenation of 3,3-dimethylpent-2-ene (Illustrative)

  • Reaction Setup: In a hydrogenation vessel, dissolve 3,3-dimethylpent-2-ene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen. Stir the mixture vigorously until the uptake of hydrogen ceases.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent by distillation. Analyze the product mixture by GC-MS to determine the ratio of this compound to 2,3-dimethylpentane. Purify by fractional distillation if necessary.

Visualizing Reaction Pathways and Troubleshooting

Side_Reactions_Grignard tert-Amyl Chloride + EtMgBr tert-Amyl Chloride + EtMgBr This compound (Desired Product) This compound (Desired Product) tert-Amyl Chloride + EtMgBr->this compound (Desired Product) Substitution (SN1-like) Alkene Byproduct (Elimination) Alkene Byproduct (Elimination) tert-Amyl Chloride + EtMgBr->Alkene Byproduct (Elimination) Elimination (E2) Wurtz-type Coupling Product Wurtz-type Coupling Product EtMgBr + tert-Amyl Chloride EtMgBr + tert-Amyl Chloride EtMgBr + tert-Amyl Chloride->Wurtz-type Coupling Product Side Reaction

Caption: Competing reaction pathways in the Grignard synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of this compound check_alkene Alkene byproduct detected? (GC-MS) start->check_alkene check_coupling Wurtz coupling products detected? check_alkene->check_coupling No solution_elimination Lower temperature, consider Corey-House check_alkene->solution_elimination Yes check_reagent Grignard reagent formation issues? check_coupling->check_reagent No solution_coupling Slow halide addition, dilute conditions check_coupling->solution_coupling Yes solution_reagent Ensure anhydrous conditions, activate Mg check_reagent->solution_reagent Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Experimental_Workflow_Purification start Crude Product Mixture distillation Fractional Distillation start->distillation analysis GC-MS Analysis distillation->analysis product Pure this compound analysis->product Desired Fraction byproducts Separated Byproducts analysis->byproducts Other Fractions

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Resolving Co-eluting Peaks in the GC Analysis of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic (GC) analysis of heptane (B126788) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges with co-eluting peaks during the separation of the nine structural isomers of heptane.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate heptane isomers by GC?

A1: The nine structural isomers of heptane (n-heptane, 2-methylhexane, 3-methylhexane, 2,2-dimethylpentane, 2,3-dimethylpentane, 2,4-dimethylpentane, 3,3-dimethylpentane, 3-ethylpentane, and 2,2,3-trimethylbutane) all have the same molecular formula (C₇H₁₆) and, as non-polar hydrocarbons, exhibit similar physicochemical properties. Their separation by GC is primarily driven by differences in their boiling points and, to a lesser extent, their shape and interaction with the stationary phase.[1][2] Highly branched isomers are more compact, leading to lower boiling points and generally shorter retention times on non-polar columns.[1] However, the boiling points of several isomers are very close, leading to co-elution on standard GC columns.

Q2: What is the expected elution order of heptane isomers on a non-polar GC column?

A2: On a non-polar stationary phase, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane composition, the elution order of heptane isomers generally follows their boiling points in increasing order.[3] More branched isomers tend to have lower boiling points and therefore elute earlier.[1] The expected elution order is typically from the most branched (lowest boiling point) to the straight-chain isomer (highest boiling point).

Q3: Can a polar stationary phase improve the separation of heptane isomers?

A3: While non-polar columns are the standard choice for separating non-polar analytes like alkanes, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (PEG), can sometimes offer different selectivity.[4][5] For non-polar compounds on a polar column, the elution order may not strictly follow the boiling points, as interactions between the analytes and the stationary phase become more influential.[2] However, for comprehensive separation of all nine isomers, a high-resolution non-polar column is generally the first choice.

Q4: When should I consider using multidimensional gas chromatography (GCxGC) for heptane isomer analysis?

A4: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for separating extremely complex mixtures.[2] For heptane isomers, GCxGC should be considered when conventional one-dimensional GC cannot provide the required resolution, even after extensive method optimization. GCxGC utilizes two columns with different stationary phases, offering a significant increase in peak capacity and resolving power, which is particularly useful for separating isomers.[2]

Troubleshooting Guide for Co-eluting Heptane Isomers

Co-elution, where two or more compounds elute from the GC column at the same time, is a common challenge in the analysis of heptane isomers.[6][7] This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment: Confirming Co-elution

Before making significant changes to your method, confirm that you are observing true co-elution.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or a flattened top, which can indicate the presence of more than one compound.[7]

  • Mass Spectrometry (MS) Data: If using a GC-MS system, examine the mass spectra across the peak. A change in the fragmentation pattern from the leading edge to the trailing edge is a strong indicator of co-eluting compounds.[7]

Troubleshooting Workflow

If co-elution is confirmed, follow this logical workflow to optimize your separation.

Coelution_Troubleshooting Troubleshooting Workflow for Co-eluting Heptane Isomers start Suspected Co-elution of Heptane Isomers confirm Confirm Co-elution (Peak Shape, MS Data) start->confirm optimize_temp Optimize Temperature Program - Lower initial temperature - Slower ramp rate confirm->optimize_temp check_resolution Is Resolution Sufficient? optimize_temp->check_resolution change_column Change GC Column - Longer column - Smaller internal diameter - Different stationary phase check_resolution->change_column No resolved Peaks Resolved check_resolution->resolved Yes optimize_flow Optimize Carrier Gas Flow Rate change_column->optimize_flow advanced_tech Consider Advanced Techniques (e.g., GCxGC) optimize_flow->advanced_tech advanced_tech->resolved

Caption: A step-by-step workflow for troubleshooting co-eluting peaks of heptane isomers in GC analysis.

Step-by-Step Optimization Strategies
  • Optimize the Temperature Program:

    • Lower the Initial Oven Temperature: Starting at a lower temperature can improve the separation of early-eluting, highly branched isomers.

    • Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 1-5 °C/min) increases the interaction time of the analytes with the stationary phase, often leading to better resolution of closely boiling isomers.

  • Modify Column and Carrier Gas Parameters:

    • Increase Column Length: Using a longer column (e.g., 60 m or 100 m) increases the number of theoretical plates, which can significantly improve resolution.

    • Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and better separation.

    • Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is set to the optimal value for your column dimensions and carrier gas (Helium or Hydrogen).

  • Select an Appropriate Stationary Phase:

    • For a comprehensive separation of all nine isomers, a non-polar column, such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is generally recommended.

    • Specialized stationary phases, such as those with liquid crystalline properties, have shown high selectivity for positional and geometric isomers of hydrocarbons, although they are less common.

  • Consider Advanced Techniques:

    • If co-elution persists, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a powerful solution by employing two columns of different selectivity, providing a much larger separation space.[2]

Data Presentation

The following table summarizes the boiling points of the nine heptane isomers, which is a key predictor of their elution order on non-polar GC columns.

IsomerStructureBoiling Point (°C)[1]Predicted Elution Order (Non-polar Column)
2,2,3-TrimethylbutaneBranched~801
2,2-DimethylpentaneBranched~79.22
2,4-DimethylpentaneBranched~80.53
This compoundBranched~86.14
2,3-DimethylpentaneBranched~89.85
3-EthylpentaneBranched~93.56
3-MethylhexaneBranched~927
2-MethylhexaneBranched~90.18
n-HeptaneStraight-chain~98.49

Note: The exact elution order can be influenced by the specific GC conditions and column used.

Experimental Protocols

Protocol 1: High-Resolution Separation of Heptane Isomers on a Non-Polar Column

This protocol provides a starting point for achieving good separation of heptane isomers on a standard non-polar GC column.

  • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 35°C, hold for 10 minutes.

    • Ramp: 1°C/min to 100°C.

    • Hold at 100°C for 5 minutes.

  • Injector: Split injection (split ratio 100:1), 250°C.

  • Detector: Flame Ionization Detector (FID), 250°C.

  • Sample Preparation: Prepare a dilute solution of the heptane isomer mixture in a volatile, non-polar solvent such as pentane (B18724) or hexane.

Protocol 2: Fast Screening of Heptane Isomers

This protocol is suitable for a quicker screening analysis where baseline separation of all isomers may not be required.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).

  • Carrier Gas: Hydrogen at a constant flow rate of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 120°C.

  • Injector: Split injection (split ratio 100:1), 250°C.

  • Detector: Flame Ionization Detector (FID), 250°C.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the GC analysis of heptane isomers.

GC_Workflow General GC Analysis Workflow for Heptane Isomers sample_prep Sample Preparation (Dilution in appropriate solvent) injection GC Injection (Split mode) sample_prep->injection separation Chromatographic Separation (Capillary column, Temperature program) injection->separation detection Detection (FID or MS) separation->detection data_analysis Data Analysis (Peak identification and quantification) detection->data_analysis report Reporting data_analysis->report

References

Technical Support Center: Minimizing Water Content in 3,3-Dimethylpentane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing water content in 3,3-Dimethylpentane samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the highest purity of your solvent for sensitive applications.

Troubleshooting Guide

This guide addresses common issues encountered during the drying of this compound.

Issue Possible Cause Recommended Solution
Inaccurate or fluctuating Karl Fischer titration results. Sample is not fully soluble in the Karl Fischer reagent.Use a co-solvent such as a long-chain alcohol (e.g., propanol (B110389) or decanol) or chloroform (B151607) to improve the solubility of the nonpolar this compound.
Side reactions with the Karl Fischer reagent.Ensure the absence of ketones or aldehydes as impurities in your this compound, as these can react with the methanol (B129727) in some Karl Fischer reagents. If their presence is suspected, use a methanol-free Karl Fischer reagent.
Desiccant appears ineffective (no significant reduction in water content). Desiccant is already saturated with water.Regenerate the desiccant according to the appropriate protocol. For molecular sieves, this typically involves heating to 200-320°C under vacuum or with a flow of inert gas.
Insufficient contact time or amount of desiccant.Increase the amount of desiccant used (e.g., 5-10% w/v) and/or extend the contact time. Gently agitate the mixture to ensure thorough contact.
Inappropriate desiccant for alkanes.Use a desiccant known to be effective for nonpolar solvents, such as 3A or 4A molecular sieves, activated alumina, or sodium metal.
Visible cloudiness or phase separation after drying. The desiccant is physically breaking down and contaminating the solvent.This can occur with some grades of silica (B1680970) gel or clay. Filter the solvent after decanting from the desiccant. Consider using beaded desiccants which are less prone to attrition.
The desiccant is reacting with the solvent or impurities.While unlikely with a stable alkane like this compound, ensure the desiccant is compatible. Sodium metal, for instance, will react vigorously with any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for drying this compound to very low water levels (ppm)?

A1: For achieving the lowest possible water content, the use of activated 3A or 4A molecular sieves is highly recommended.[1] These can reduce the water content to less than 10 ppm.[1] Distillation from sodium metal with a benzophenone (B1666685) indicator is another highly effective method for achieving anhydrous conditions.

Q2: Can I use calcium chloride to dry this compound?

A2: While calcium chloride is a common desiccant, it is generally less effective for achieving very low water content in nonpolar organic solvents compared to molecular sieves or sodium metal. It is more suitable for pre-drying or applications where trace amounts of water are acceptable.

Q3: How do I know when my molecular sieves are saturated and need to be regenerated?

A3: Indicating molecular sieves, which change color upon saturation, can be used. However, the most reliable method is to periodically test the water content of the dried solvent using Karl Fischer titration. An increase in water content over time indicates that the sieves are losing their effectiveness.

Q4: Is it safe to use sodium metal for drying this compound?

A4: Sodium metal is a highly effective drying agent but is also extremely reactive and requires strict safety precautions.[2][3] It reacts violently with water to produce flammable hydrogen gas.[2][3][4] All handling must be done under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of water or protic solvents.[2][5] Personnel must be properly trained in handling reactive metals.

Q5: How should I store anhydrous this compound?

A5: Anhydrous this compound should be stored in a tightly sealed container, preferably with a septum, under an inert atmosphere (nitrogen or argon) to prevent the reabsorption of atmospheric moisture. Storing it over activated 3A molecular sieves can help maintain its dryness.

Data Presentation: Efficiency of Common Desiccants for Alkanes

DesiccantTypical Residual Water Content (ppm)Remarks
3A Molecular Sieves< 10Highly efficient for alkanes.[1]
4A Molecular Sieves< 10Also highly efficient; may adsorb other small molecules.[1]
Activated Alumina10 - 50Good efficiency and suitable for drying alkanes.[6][7]
Sodium Metal (distillation)< 1Very effective, but requires stringent safety protocols.[2][3]
Calcium Chloride100 - 200Generally used for pre-drying; not ideal for achieving very low water content.
Silica Gel50 - 150Moderately effective; less efficient than molecular sieves for very dry solvents.

Experimental Protocols

Drying of this compound using Molecular Sieves

Objective: To reduce the water content of this compound to below 10 ppm.

Materials:

  • This compound

  • 3A or 4A molecular sieves, 8-12 mesh beads

  • Oven capable of reaching at least 300°C

  • Flask with a ground glass joint and stopper or septum

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Activation of Molecular Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at 300-350°C for at least 3 hours under a slow stream of inert gas or under vacuum.

  • Cool the molecular sieves to room temperature under a stream of inert gas or in a desiccator.

  • Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing this compound.

  • Seal the flask and allow the mixture to stand for at least 24 hours at room temperature. Gentle swirling can improve efficiency.

  • For use, carefully decant or cannula transfer the dried solvent, leaving the molecular sieves behind. For long-term storage, the solvent can remain over the sieves.

Determination of Water Content by Karl Fischer Titration (Coulometric)

Objective: To accurately quantify the water content in a sample of dried this compound.

Materials:

  • Karl Fischer Coulometric Titrator

  • Anode and cathode solutions (commercially available Karl Fischer reagents)

  • Co-solvent (e.g., anhydrous propanol or chloroform)

  • Gastight syringe

  • Dried this compound sample

Procedure:

  • Titrator Preparation: Assemble the Karl Fischer titration cell according to the manufacturer's instructions. Ensure all glassware is scrupulously dry.

  • Add the anolyte and catholyte to their respective compartments.

  • Start the titrator and allow it to pre-titrate the solvent to a dry state (low, stable drift).

  • Sample Preparation and Analysis: a. To improve solubility, add a known volume of a suitable anhydrous co-solvent to the titration cell. b. Using a gastight syringe, draw a known volume of the dried this compound sample. c. Accurately determine the weight of the sample by weighing the syringe before and after injection. d. Inject the sample into the titration cell below the surface of the reagent. e. Start the titration. The instrument will automatically stop at the endpoint and display the water content, typically in ppm or percent.

  • Perform multiple measurements to ensure reproducibility.

Visualizations

Drying_Workflow Workflow for Drying this compound start Start with This compound Sample pre_dry Pre-drying Required? start->pre_dry add_pre_desiccant Add CaCl2 or Na2SO4 pre_dry->add_pre_desiccant Yes select_method Select Primary Drying Method pre_dry->select_method No filter Filter or Decant add_pre_desiccant->filter filter->select_method mol_sieves Use Activated Molecular Sieves (3A/4A) select_method->mol_sieves High Efficiency, Safer distill Distill from Sodium/Benzophenone select_method->distill Highest Purity, Reactive karl_fischer Analyze Water Content (Karl Fischer Titration) mol_sieves->karl_fischer distill->karl_fischer store Store Anhydrous Solvent under Inert Gas karl_fischer->store end Use in Experiment store->end

Caption: Decision workflow for drying this compound.

Karl_Fischer_Troubleshooting Karl Fischer Titration Troubleshooting Logic start Inaccurate KF Results check_solubility Is Sample Fully Soluble? start->check_solubility add_cosolvent Add Co-solvent (e.g., Chloroform) check_solubility->add_cosolvent No check_side_reactions Suspect Side Reactions? check_solubility->check_side_reactions Yes ok Re-run Analysis add_cosolvent->ok use_methanol_free Use Methanol-Free KF Reagents check_side_reactions->use_methanol_free Yes check_drift Is Drift High and Unstable? check_side_reactions->check_drift No use_methanol_free->ok check_leaks Check Cell for Leaks (Septum, Joints) check_drift->check_leaks Yes check_drift->ok No regen_desiccant Regenerate Drying Tube Desiccant check_leaks->regen_desiccant regen_desiccant->ok

Caption: Troubleshooting logic for Karl Fischer titration.

References

Technical Support Center: Enhancing Alkane Isomerization Catalyst Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the stability of catalysts used in alkane isomerization experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during alkane isomerization experiments, providing potential causes and actionable solutions.

Question 1: Why is the catalyst activity decreasing rapidly?

A rapid decline in catalyst activity is a common issue in alkane isomerization. The primary causes are typically coke formation, poisoning of active sites, or thermal degradation.

Troubleshooting Steps:

  • Analyze for Coke Formation: Carbonaceous deposits (coke) can block active sites and pores.[1]

    • Solution: Perform a temperature-programmed oxidation (TPO) analysis on the spent catalyst to quantify the amount of coke. If coking is significant, catalyst regeneration is necessary (see Experimental Protocols). To mitigate future coking, consider lowering the reaction temperature or increasing the hydrogen-to-alkane ratio in the feed.[1]

  • Check for Feedstock Impurities (Poisoning): Contaminants such as sulfur, nitrogen compounds, or water in the feed can poison the catalyst's active sites.[2]

    • Solution: Analyze the feedstock for potential poisons using techniques like gas chromatography-mass spectrometry (GC-MS) or elemental analysis. If impurities are detected, purify the feed using appropriate guard beds or distillation before introducing it to the reactor.

  • Evaluate Reaction Temperature (Thermal Degradation): Excessively high reaction temperatures can lead to the sintering of metal particles (e.g., platinum) and a loss of active surface area.[2][3]

    • Solution: Characterize the spent catalyst using techniques like transmission electron microscopy (TEM) to observe any changes in metal particle size. If sintering has occurred, optimize the reaction temperature to a lower range that still provides acceptable conversion rates.

Question 2: Why is the selectivity towards desired isomers poor?

Low selectivity can be caused by undesirable side reactions, such as cracking, which are often influenced by catalyst acidity and reaction conditions.

Troubleshooting Steps:

  • Assess Catalyst Acidity: The strength and density of acid sites play a crucial role in isomerization. Very strong acid sites can promote cracking over isomerization.[4]

    • Solution: Characterize the acidity of your catalyst using techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) or pyridine-adsorption infrared (Py-IR) spectroscopy. If the acidity is too high, consider modifying the catalyst preparation to reduce the acid site density or strength.

  • Optimize Reaction Temperature: Higher temperatures can favor cracking reactions over isomerization.[5]

    • Solution: Conduct a temperature screening study to identify the optimal temperature that maximizes isomer selectivity while minimizing cracking.

  • Adjust Hydrogen Partial Pressure: Inadequate hydrogen partial pressure can lead to the formation of olefinic intermediates that are precursors to coke and cracking products.

    • Solution: Increase the hydrogen-to-alkane molar ratio in the feed to promote the hydrogenation of olefinic intermediates and suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of deactivation for solid acid catalysts in alkane isomerization?

The most frequent causes of deactivation are the formation of carbonaceous deposits (coke) on the catalyst surface, which block active sites, and the poisoning of active sites by impurities in the feedstock.[1][2] Thermal degradation, leading to the loss of surface area and active sites, can also occur, especially at high reaction temperatures.[3]

Q2: How can I improve the stability of my Pt/zeolite catalyst?

To enhance the stability of Pt/zeolite catalysts, ensure a high-purity feedstock to prevent poisoning. Operating at an optimal temperature and hydrogen partial pressure will minimize coke formation.[1] Additionally, catalyst modifications, such as the introduction of a second metal, can improve stability.

Q3: What is the role of hydrogen in alkane hydroisomerization?

Hydrogen plays a crucial role in maintaining catalyst stability. It suppresses the formation of coke precursors by hydrogenating olefinic intermediates.[1] This minimizes catalyst deactivation and prolongs the catalyst's operational life.

Q4: Can a deactivated catalyst be regenerated?

Yes, in many cases, deactivated catalysts can be regenerated. For catalysts deactivated by coke formation, a common regeneration procedure involves a controlled burn-off of the coke in an oxidizing atmosphere, followed by a reduction step to restore the active metal sites.[3]

Data Presentation

Table 1: Performance of Pt/WOx/ZrO2 Catalysts in n-Heptane Isomerization

Catalyst (wt% WO3)Reaction Temp. (°C)n-Heptane Conversion (%)Isomer Selectivity (%)Di- and Trimethyl-substituted Isomer Yield (%)
151708273.521.2
251708471.922.8
351708070.119.5

Data extracted from a study on Pt/WO3/ZrO2 catalysts, highlighting the effect of WO3 loading on catalytic performance.[6]

Table 2: Comparative Stability of Sulfated Zirconia and Zeolite Catalysts in n-Butane Isomerization

CatalystTime on Stream (h)n-Butane Conversion (%)Isobutane Selectivity (%)
Sulfated Zirconia15585
53080
HZSM-5 Zeolite14592
54291

This table provides a qualitative comparison based on typical performance characteristics discussed in the literature.[5][7]

Experimental Protocols

Protocol 1: Preparation of Pt/WOx/ZrO2 Catalyst

This protocol describes a typical impregnation method for synthesizing a Pt/WOx/ZrO2 catalyst.

Materials:

Procedure:

  • Anionic Modification: Impregnate the zirconium hydroxide with an aqueous solution of ammonium metatungstate to achieve the desired tungsten loading.

  • Drying: Dry the resulting material at 120°C for 3 hours.

  • Calcination of Support: Calcine the dried powder in air at a temperature between 700-950°C for 2 hours to form the WOx/ZrO2 support.[8]

  • Platinum Impregnation: Impregnate the calcined support with a solution of hexachloroplatinic acid to achieve the desired platinum loading (typically 0.5-1.0 wt%).

  • Final Drying and Calcination: Dry the platinum-impregnated catalyst at 120°C for 3 hours, followed by calcination in air at 450°C for 2 hours.

  • Reduction: Prior to the reaction, reduce the catalyst in situ in a flow of hydrogen at a specified temperature (e.g., 350-400°C) for 2 hours.

Protocol 2: Regeneration of Deactivated Pt/Zeolite Catalyst

This protocol outlines a general procedure for regenerating a Pt/zeolite catalyst that has been deactivated by coke formation.

Materials:

  • Deactivated Pt/zeolite catalyst

  • Inert gas (e.g., Nitrogen)

  • Air or a dilute oxygen/inert gas mixture

  • Hydrogen gas

Procedure:

  • Inert Purge: Purge the reactor containing the deactivated catalyst with an inert gas at a low temperature to remove any adsorbed hydrocarbons.

  • Coke Oxidation: Gradually heat the catalyst in a controlled flow of air or a dilute oxygen mixture. The temperature should be ramped slowly to avoid excessive heat from the exothermic coke combustion, which could cause sintering. A typical final temperature is between 400-500°C.[3] Hold at this temperature until coke combustion is complete (indicated by the cessation of CO2 formation in the off-gas).

  • Inert Purge: After oxidation, cool the catalyst under an inert gas flow.

  • Reduction: Re-reduce the catalyst by introducing a flow of hydrogen and ramping the temperature to the desired reduction temperature (e.g., 350-400°C). Hold for 2 hours to ensure the platinum is in its active metallic state.[9]

  • Cooling: Cool the regenerated catalyst to the reaction temperature under a hydrogen or inert gas flow.

Mandatory Visualization

Troubleshooting_Catalyst_Deactivation start Rapid Decrease in Catalyst Activity cause1 Coke Formation start->cause1 cause2 Feedstock Poisoning (e.g., Sulfur, Water) start->cause2 cause3 Thermal Degradation (Sintering) start->cause3 check1 Perform TPO Analysis of Spent Catalyst cause1->check1 check2 Analyze Feedstock for Impurities cause2->check2 check3 Analyze Catalyst Morphology (TEM) cause3->check3 solution1a Regenerate Catalyst (see Protocol 2) check1->solution1a Coke Detected solution1b Optimize Reaction Conditions: - Lower Temperature - Increase H2/Alkane Ratio check1->solution1b Coke Detected solution2 Purify Feedstock (e.g., Guard Beds) check2->solution2 Impurities Found solution3 Optimize Reaction Temperature check3->solution3 Sintering Observed

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental_Workflow_Alkane_Isomerization prep Catalyst Preparation (see Protocol 1) char1 Catalyst Characterization (e.g., XRD, BET, NH3-TPD) prep->char1 activation Catalyst Activation (In-situ Reduction) char1->activation reaction Alkane Isomerization Reaction activation->reaction analysis Product Analysis (e.g., GC) reaction->analysis deactivation_check Monitor Activity and Selectivity analysis->deactivation_check stable Stable Performance deactivation_check->stable Yes deactivated Deactivation Observed deactivation_check->deactivated No troubleshoot Troubleshoot (See Guide) deactivated->troubleshoot regenerate Catalyst Regeneration (see Protocol 2) troubleshoot->regenerate regenerate->char1

Caption: General experimental workflow for alkane isomerization.

References

Reducing thermal degradation of 3,3-Dimethylpentane during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,3-Dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation during the analytical workflow. This compound, a branched heptane (B126788) isomer, can be susceptible to thermal stress, leading to isomerization and fragmentation, which can compromise the accuracy and reproducibility of analytical results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of thermal degradation that can affect this compound during analysis?

A1: The main thermal degradation pathways for this compound during analytical procedures, particularly gas chromatography (GC), are:

  • Isomerization: At elevated temperatures, this compound can rearrange to form other C7 isomers, such as 2,3-dimethylpentane (B165511) or 2,4-dimethylpentane. This process is often catalyzed by active sites in the GC inlet or column. Isomerization reactions of alkanes are typically reversible and mildly exothermic, with lower temperatures favoring the formation of more branched isomers.

  • Thermal Cracking (Pyrolysis): At higher temperatures, the carbon-carbon bonds in the this compound molecule can break, leading to the formation of smaller, lower molecular weight alkanes and alkenes. This process is known as thermal cracking or pyrolysis.[1][2][3][4]

Q2: What are the common signs of this compound degradation in my chromatogram?

A2: Degradation of this compound can manifest in your chromatogram in several ways:

  • Appearance of Unexpected Peaks: The presence of peaks corresponding to other C7 isomers or smaller hydrocarbon fragments that were not in the original sample.

  • Reduced Peak Area/Response for this compound: As the parent compound degrades, its concentration decreases, leading to a smaller peak area.

  • Peak Tailing: This can be caused by active sites in the system that promote degradation or by the co-elution of degradation products with the main peak.[5]

  • Ghost Peaks: Inconsistent, sporadic peaks that may appear in blank runs, often due to the carryover of degradation products from previous injections.[5]

Q3: At what temperatures does significant thermal degradation of this compound occur?

Q4: How can I minimize the thermal degradation of this compound?

A4: To minimize thermal degradation, consider the following strategies:

  • Optimize GC Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient and reproducible vaporization of this compound and its solvent.

  • Use an Appropriate Inlet Liner: A deactivated glass liner is recommended to minimize active sites that can catalyze degradation. The geometry of the liner can also impact sample vaporization and residence time in the hot inlet.[5][6][7]

  • Proper Column Selection and Maintenance: Use a high-quality, well-deactivated capillary column. Regularly condition the column and trim the inlet end to remove any accumulated non-volatile residues or active sites.

  • Consider Alternative Injection Techniques: For highly sensitive analyses, cool on-column (COC) or programmable temperature vaporization (PTV) injection can significantly reduce thermal stress on the analyte.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.

Issue 1: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Thermal Degradation (Isomerization/Cracking) 1. Reduce Inlet Temperature: Lower the injector temperature in increments of 10-20°C and observe the effect on the unexpected peaks. 2. Check Liner Deactivation: Inspect the inlet liner for any signs of contamination or discoloration. Replace with a new, deactivated liner.[6][7] 3. Column Maintenance: Trim 10-20 cm from the inlet of the column to remove potential active sites.
Sample Contamination 1. Analyze a Fresh Standard: Prepare a fresh standard of this compound in a clean solvent to rule out contamination of the original sample. 2. Run a Solvent Blank: Inject the solvent used to prepare the sample to check for impurities.
Carryover 1. Run Multiple Blank Injections: After a sample run, perform several blank injections to see if the unexpected peaks decrease in size. 2. Clean the Syringe and Inlet: Thoroughly clean the injection syringe and consider replacing the inlet septum.
Issue 2: Peak Tailing for this compound
Possible Cause Troubleshooting Steps
Active Sites in the GC System 1. Replace Inlet Liner: Install a new, high-quality deactivated liner. Consider using a liner with glass wool to aid in vaporization, but ensure the wool is also deactivated.[5][6][7] 2. Column Maintenance: Trim the front end of the column. If tailing persists, the column may be degraded and require replacement.
Improper Column Installation 1. Check Column Position: Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions.
Co-elution with Degradation Products 1. Optimize Temperature Program: Modify the oven temperature program (e.g., use a slower ramp rate) to try and resolve the main peak from any degradation products.

Quantitative Data Summary

The following table provides illustrative data on the potential impact of GC inlet temperature on the degradation of a thermally labile compound. Note that these are generalized values and the actual degradation of this compound may vary.

Inlet Temperature (°C)Relative Peak Area of Analyte (%)Peak Asymmetry FactorObservations
200981.1Minimal degradation, good peak shape.
250921.3Slight increase in degradation, minor peak tailing.
300811.8Significant degradation, noticeable peak tailing and appearance of small degradation peaks.
350652.5Severe degradation, poor peak shape and multiple degradation products observed.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound using a standard split/splitless injector.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio for standard concentrations).

    • Temperature: Start with a conservative temperature (e.g., 200°C) and optimize as needed.

    • Liner: Deactivated single-taper glass liner.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 35-200.

Visualizations

Troubleshooting Workflow for Thermal Degradation

The following diagram outlines a logical workflow for diagnosing and mitigating thermal degradation during the analysis of this compound.

Thermal_Degradation_Troubleshooting start Poor Chromatographic Results (Unexpected Peaks, Tailing) check_temp Is Inlet Temperature > 250°C? start->check_temp reduce_temp Reduce Inlet Temperature (e.g., in 20°C decrements) and re-analyze check_temp->reduce_temp Yes check_liner Inspect Inlet Liner Is it clean and deactivated? check_temp->check_liner No end_good Problem Resolved reduce_temp->end_good replace_liner Replace with a new, deactivated liner and re-analyze check_liner->replace_liner No check_column Inspect Column Inlet (first 10-20 cm) check_liner->check_column Yes replace_liner->end_good trim_column Trim Column Inlet and re-analyze check_column->trim_column Contaminated consider_alt_injection Consider Alternative Injection (Cool On-Column or PTV) check_column->consider_alt_injection Clean trim_column->end_good end_bad Problem Persists (Consult Instrument Specialist) consider_alt_injection->end_bad

Troubleshooting workflow for diagnosing thermal degradation.
Logical Relationship of Degradation Factors

This diagram illustrates the key factors contributing to the thermal degradation of this compound during GC analysis.

Degradation_Factors cluster_causes Primary Causes cluster_effects Observed Effects cluster_results Analytical Consequences high_temp High Inlet Temperature isomerization Isomerization high_temp->isomerization cracking Thermal Cracking high_temp->cracking active_sites Active Sites (Liner, Column) active_sites->isomerization long_residence Long Residence Time in Inlet long_residence->isomerization long_residence->cracking inaccurate_results Inaccurate Quantification isomerization->inaccurate_results poor_reproducibility Poor Reproducibility isomerization->poor_reproducibility cracking->inaccurate_results cracking->poor_reproducibility

Factors contributing to thermal degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of Heptane Isomers on Fuel Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance characteristics of heptane's structural isomers, detailing experimental data on key fuel efficiency parameters.

The quest for more efficient and cleaner-burning fuels necessitates a deep understanding of the relationship between molecular structure and combustion performance. Heptane (B126788) (C₇H₁₆) and its nine structural isomers serve as an excellent model system for such investigations. This guide provides a comparative study of these isomers, focusing on critical fuel efficiency metrics: Research Octane (B31449) Number (RON), Motor Octane Number (MON), and the heat of combustion. This information is crucial for the development of advanced fuel formulations and for validating combustion models.

Isomer-Specific Fuel Properties: A Tabular Comparison

The structural arrangement of carbon atoms within the heptane molecule significantly influences its combustion characteristics. Generally, increased branching leads to a higher octane number, indicating greater resistance to knocking. The heat of combustion, a measure of the energy released during burning, also varies among the isomers. The following table summarizes key experimental data for the nine isomers of heptane.

IsomerStructureResearch Octane Number (RON)Motor Octane Number (MON)Heat of Combustion (Liquid) (kJ/mol)
n-heptaneStraight-chain00-4817.0
2-MethylhexaneSingly branched42.446.4-4813.0
3-MethylhexaneSingly branched52.055.9-4815.1
2,2-DimethylpentaneDoubly branched92.895.7-4802.9
2,3-DimethylpentaneDoubly branched91.188.5-4809.5
2,4-DimethylpentaneDoubly branched83.177.3-4809.3
3,3-DimethylpentaneDoubly branched80.880.8-4809.0
3-EthylpentaneSingly branched65.069.3-4817.4
2,2,3-TrimethylbutaneTriply branched112.1101.3-4804.5

Note: The heat of combustion values are sourced from the work of Davies and Gilbert (1941) and represent the standard enthalpy of combustion for the liquid state.

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures. Understanding these methodologies is essential for interpreting the results and for designing further comparative studies.

Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) are the primary indicators of a fuel's anti-knock quality. They are determined using a standardized single-cylinder, four-stroke test engine with a variable compression ratio, known as a Cooperative Fuel Research (CFR) engine.

ASTM D2699 (RON): This method evaluates fuel performance under milder engine conditions, simulating city driving with lower engine speeds and temperatures.

  • Engine Speed: 600 rpm

  • Intake Air Temperature: 52°C (125°F)

  • Spark Timing: Fixed at 13 degrees before top dead center

ASTM D2700 (MON): This method assesses fuel performance under more severe conditions, akin to highway driving with higher engine speeds and temperatures, which provides a better indication of a fuel's resistance to knock under heavy loads.

  • Engine Speed: 900 rpm

  • Intake Air Temperature: 149°C (300°F)

  • Spark Timing: Varies with compression ratio

In both tests, the compression ratio of the CFR engine is adjusted until a standard level of knock is detected. This result is then compared to that of primary reference fuels (mixtures of iso-octane and n-heptane) to assign the octane number.

Heat of Combustion Measurement

The heat of combustion, or the enthalpy of combustion, is determined using a bomb calorimeter. This instrument measures the heat released when a substance undergoes complete combustion in a high-pressure oxygen environment.

The fundamental procedure involves:

  • A weighed sample of the heptane isomer is placed in a sample holder within a sealed, high-pressure vessel known as a "bomb."

  • The bomb is filled with pure oxygen to a pressure of approximately 25-30 atmospheres.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically.

  • The temperature of the surrounding water is carefully measured before and after the combustion reaction.

  • The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system.

Visualizing the Relationship Between Structure and Fuel Efficiency

The following diagrams illustrate the conceptual relationships between the molecular structure of heptane isomers and their fuel efficiency, as well as a typical workflow for evaluating these properties.

FuelEfficiencyWorkflow cluster_Isomers Heptane Isomers cluster_Testing Fuel Efficiency Testing cluster_Data Performance Data n-heptane n-heptane Octane Rating (CFR Engine) Octane Rating (CFR Engine) n-heptane->Octane Rating (CFR Engine) Low Heat of Combustion (Bomb Calorimeter) Heat of Combustion (Bomb Calorimeter) n-heptane->Heat of Combustion (Bomb Calorimeter) Engine Performance (Dynamometer) Engine Performance (Dynamometer) n-heptane->Engine Performance (Dynamometer) Branched Isomers Branched Isomers Branched Isomers->Octane Rating (CFR Engine) High Branched Isomers->Heat of Combustion (Bomb Calorimeter) Branched Isomers->Engine Performance (Dynamometer) RON/MON Values RON/MON Values Octane Rating (CFR Engine)->RON/MON Values Energy Release (kJ/mol) Energy Release (kJ/mol) Heat of Combustion (Bomb Calorimeter)->Energy Release (kJ/mol) BSFC, Power Output BSFC, Power Output Engine Performance (Dynamometer)->BSFC, Power Output

Caption: Experimental workflow for evaluating the fuel efficiency of heptane isomers.

StructurePropertyRelationship cluster_Structure Molecular Structure cluster_Properties Fuel Properties Linear Chain (n-heptane) Linear Chain (n-heptane) Lower Octane Number Lower Octane Number Linear Chain (n-heptane)->Lower Octane Number Higher Heat of Combustion (per mole) Higher Heat of Combustion (per mole) Linear Chain (n-heptane)->Higher Heat of Combustion (per mole) Increased Branching Increased Branching Higher Octane Number Higher Octane Number Increased Branching->Higher Octane Number Lower Heat of Combustion (per mole) Lower Heat of Combustion (per mole) Increased Branching->Lower Heat of Combustion (per mole)

Caption: Relationship between heptane isomer structure and key fuel properties.

Engine Performance Insights and Limitations

It is important to note that while a higher heat of combustion indicates a greater amount of energy stored in the fuel, the efficiency with which an engine can convert this chemical energy into mechanical work is heavily dependent on the fuel's anti-knock characteristics. Therefore, a holistic assessment of fuel efficiency must consider both the energetic content and the combustion behavior under specific engine operating conditions.

Conclusion

The analysis of heptane isomers clearly demonstrates the profound impact of molecular structure on fuel efficiency parameters. The degree of branching is a primary determinant of a fuel's resistance to knocking, with highly branched isomers exhibiting significantly higher octane numbers. While the heat of combustion does not vary as dramatically across the isomers, the ability to utilize this energy effectively in an internal combustion engine is intrinsically linked to the octane rating. This comparative guide provides a foundational set of data and experimental context for researchers and scientists working towards the design of next-generation fuels with optimized performance and reduced environmental impact. Further research focusing on direct engine performance comparisons of all heptane isomers would provide a more complete picture of their relative fuel efficiencies.

Unraveling Structural Subtleties: A Comparative Guide to the Mass Spectrometry Fragmentation of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. For researchers, scientists, and professionals in drug development, understanding the nuanced fragmentation patterns of isomeric compounds is critical for confident identification. This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of three key heptane (B126788) (C₇H₁₆) isomers: n-heptane, 2-methylhexane (B165397) (isoheptane), and 2,2-dimethylpentane (B165184) (neoheptane). By presenting supporting experimental data, detailed methodologies, and visual representations of fragmentation pathways, this document aims to serve as a practical resource for the unambiguous differentiation of these closely related structures.

Distinguishing Isomers by their Fragments: A Quantitative Comparison

The mass spectra of n-heptane, 2-methylhexane, and 2,2-dimethylpentane, while all displaying a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 100, exhibit distinct differences in the relative abundances of their fragment ions. These variations arise from the differential stability of the carbocations formed upon fragmentation, which is directly influenced by the degree of branching in the parent molecule.

The following table summarizes the quantitative data for the most significant fragments observed in the 70 eV EI mass spectra of the three heptane isomers. The data is sourced from the NIST Mass Spectrometry Data Center.

m/zPutative Fragmentn-Heptane (Relative Abundance %)2-Methylhexane (Relative Abundance %)2,2-Dimethylpentane (Relative Abundance %)
100[C₇H₁₆]⁺ (Molecular Ion)15.38.21.1
85[C₆H₁₃]⁺10.73.545.3
71[C₅H₁₁]⁺38.09.9100 (Base Peak)
57[C₄H₉]⁺94.7100 (Base Peak)8.0
43[C₃H₇]⁺100 (Base Peak)86.813.7
41[C₃H₅]⁺48.050.112.3
29[C₂H₅]⁺42.729.67.1

Key Observations:

  • Molecular Ion (m/z 100): The relative abundance of the molecular ion is highest for the linear n-heptane and decreases with increased branching. The highly branched 2,2-dimethylpentane shows a very weak molecular ion peak, reflecting its greater propensity to fragment.

  • Base Peak: The most abundant fragment ion (base peak) differs for each isomer, providing a primary diagnostic marker. For n-heptane, the base peak is at m/z 43 ([C₃H₇]⁺). For 2-methylhexane, it is at m/z 57 ([C₄H₉]⁺), corresponding to the stable secondary butyl cation. In the case of 2,2-dimethylpentane, the base peak is at m/z 71 ([C₅H₁₁]⁺), resulting from the loss of a methyl group to form a stable tertiary carbocation.

  • Characteristic Fragments: The fragment at m/z 85, corresponding to the loss of a methyl group ([M-15]⁺), is significantly more abundant for 2,2-dimethylpentane due to the formation of a stable tertiary carbocation. Conversely, the fragment at m/z 57 is the most prominent peak for 2-methylhexane.

Experimental Protocols for Mass Spectrometry of Volatile Alkanes

The data presented in this guide was obtained using electron ionization mass spectrometry, a standard technique for the analysis of volatile organic compounds. The following protocol outlines the typical experimental conditions for acquiring the mass spectra of heptane isomers.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice for separating and analyzing volatile isomers.

Gas Chromatography (GC) Parameters:

  • Injection Mode: Splitless injection is commonly used for dilute samples.

  • Injector Temperature: Typically set around 250 °C to ensure rapid volatilization of the sample.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.

  • Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 10 °C/min to 200 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1] This is the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.

  • Ion Source Temperature: Maintained at approximately 230 °C.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: m/z 20-200 to cover the molecular ion and all significant fragments of heptane.

Sample Preparation:

Heptane isomers are volatile liquids. Samples are typically prepared by dissolving a small amount in a volatile solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 100 µg/mL. A 1 µL aliquot of the solution is then injected into the GC-MS system.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of n-heptane, 2-methylhexane, and 2,2-dimethylpentane upon electron ionization. These visualizations provide a clear logical relationship between the molecular structure and the resulting fragment ions.

n_heptane_fragmentation M n-Heptane [C₇H₁₆]⁺˙ m/z = 100 F85 [C₆H₁₃]⁺ m/z = 85 M->F85 -CH₃ F71 [C₅H₁₁]⁺ m/z = 71 M->F71 -C₂H₅ F57 [C₄H₉]⁺ m/z = 57 M->F57 -C₃H₇ F43 [C₃H₇]⁺ m/z = 43 (Base Peak) M->F43 -C₄H₉ F29 [C₂H₅]⁺ m/z = 29 M->F29 -C₅H₁₁

Figure 1: Fragmentation pathway of n-heptane.

isoheptane_fragmentation M 2-Methylhexane [C₇H₁₆]⁺˙ m/z = 100 F85 [C₆H₁₃]⁺ m/z = 85 M->F85 -CH₃ F57 [C₄H₉]⁺ m/z = 57 (Base Peak) M->F57 -C₃H₇ (primary) F43 [C₃H₇]⁺ m/z = 43 M->F43 -C₄H₉ (secondary)

Figure 2: Fragmentation pathway of 2-methylhexane.

neoheptane_fragmentation M 2,2-Dimethylpentane [C₇H₁₆]⁺˙ m/z = 100 F85 [C₆H₁₃]⁺ m/z = 85 M->F85 -CH₃ F71 [C₅H₁₁]⁺ m/z = 71 (Base Peak) M->F71 -C₂H₅ F57 [C₄H₉]⁺ m/z = 57 M->F57 -C₃H₇ F43 [C₃H₇]⁺ m/z = 43 F85->F43 -C₃H₆

Figure 3: Fragmentation pathway of 2,2-dimethylpentane.

References

Validation of 3,3-Dimethylpentane as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,3-Dimethylpentane as a certified reference material (CRM) against other common alternatives used in analytical applications, particularly in the context of petroleum and gasoline analysis. The validation of a CRM is critical for ensuring the accuracy, reliability, and traceability of analytical measurements. This document outlines the key performance characteristics, supporting experimental data, and detailed methodologies for the validation of hydrocarbon CRMs, with a focus on this compound.

Comparison with Alternative Reference Materials

This compound, an isomer of heptane, is a component of gasoline and serves as a valuable reference material in its analysis. Its performance can be benchmarked against other established hydrocarbon standards, such as n-heptane and iso-octane (2,2,4-trimethylpentane), which are primary reference fuels for octane (B31449) rating determination. The choice of a reference material depends on the specific analytical application, required purity, and the matrix being analyzed.

Table 1: Comparison of Key Performance Characteristics of Selected Hydrocarbon Certified Reference Materials

CharacteristicThis compound (Typical)n-Heptane (CRM Example)iso-Octane (CRM Example)
Purity (by GC) ≥99%99.50% (as n-Heptane), 99.99% (as C7 Isomers)[1]≥99.5%[2]
Certified Value Uncertainty Lot-specific± 0.1% (w/w)[3]Lot-specific
Water Content (by Karl Fischer) <0.1%Not specified in provided CoANot specified in provided CoA
Identification Methods NMR, Mass Spectrometry, IR[4]GC/MS, NMR[5]Not specified
Accreditation ISO 17034, ISO/IEC 17025[4][6]ISO 9001:2015[1]ISO 17034, ISO/IEC 17025[7]
Traceability NIST Traceable[6]Traceable to USP[7]Traceable to SI

Experimental Protocols for Validation

The validation of a certified reference material is a rigorous process that involves the assessment of identity, purity, homogeneity, and stability. The following are detailed methodologies for key experiments involved in the validation of a hydrocarbon CRM like this compound.

Purity Determination by Gas Chromatography (GC-FID)

The purity of this compound is determined using a gas chromatograph equipped with a flame ionization detector (GC-FID). This method separates and quantifies volatile impurities.

  • Instrumentation: Gas chromatograph with FID.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: A small volume of the neat material is injected.

  • Temperature Program: An optimized temperature program is used to ensure the separation of all potential impurities.

  • Quantification: The purity is typically determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. An internal standard method can also be employed for higher accuracy.[8]

Water Content by Karl Fischer Titration

The water content is a critical parameter for a non-aqueous CRM and is determined by Karl Fischer titration.

  • Instrumentation: Coulometric or volumetric Karl Fischer titrator.

  • Method: A known amount of the this compound sample is injected into the titration cell containing a Karl Fischer reagent. The instrument measures the amount of water present.

  • Result: The water content is expressed as a weight percentage. For high-purity organic materials, this value is expected to be very low.[4]

Homogeneity and Stability Studies

Homogeneity and stability are assessed according to ISO Guide 35 to ensure that each unit of the CRM has the same certified property value and that this value remains stable over time.

  • Homogeneity: A statistically relevant number of units from the same batch are analyzed under repeatable conditions to assess the variation between units.

  • Stability: The stability of the CRM is evaluated under different storage conditions and over a defined period to establish its shelf life.

Validation Workflow and Logic

The following diagrams illustrate the logical workflow for the validation of a certified reference material and the decision-making process for its certification.

CRM Validation Workflow CRM Validation Workflow cluster_planning Planning & Preparation cluster_testing Analytical Testing cluster_certification Certification Material_Sourcing Source High-Purity This compound Method_Selection Select Analytical Methods (GC-FID, KF, etc.) Material_Sourcing->Method_Selection Purity_Analysis Purity Assessment (Mass Balance Approach) Method_Selection->Purity_Analysis Homogeneity_Study Homogeneity Testing Purity_Analysis->Homogeneity_Study Stability_Study Stability Testing Homogeneity_Study->Stability_Study Data_Evaluation Evaluate Data & Calculate Uncertainty Stability_Study->Data_Evaluation Value_Assignment Assign Certified Value Data_Evaluation->Value_Assignment CoA_Generation Generate Certificate of Analysis Value_Assignment->CoA_Generation

Figure 1: Workflow for the validation and certification of this compound as a CRM.

Purity_Assessment_Logic Purity Assessment Logic (Mass Balance) Start Start Purity Assessment Organic_Impurities Determine Organic Impurities (GC-FID) Start->Organic_Impurities Water_Content Determine Water Content (Karl Fischer) Start->Water_Content Non_Volatile_Residue Determine Non-Volatile Residue (TGA) Start->Non_Volatile_Residue Calculate_Purity Calculate Purity: 100% - Σ(Impurities) Organic_Impurities->Calculate_Purity Water_Content->Calculate_Purity Non_Volatile_Residue->Calculate_Purity End Assigned Purity Value Calculate_Purity->End

Figure 2: Logical diagram for purity assessment using the mass balance approach.

References

Performance of 3,3-Dimethylpentane Versus Other Isomers in Octane Rating Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fuel science and development, the octane (B31449) rating of a hydrocarbon is a critical determinant of its performance in spark-ignition internal combustion engines. This guide provides a detailed comparison of the octane ratings of 3,3-Dimethylpentane and its isomers, supported by quantitative data and standardized experimental protocols. The structural characteristics of these isomers play a significant role in their resistance to autoignition, commonly known as knocking.

The Influence of Molecular Structure on Octane Rating

The octane number of a fuel is a measure of its ability to resist knocking.[1] The scale is benchmarked against two primary reference fuels: n-heptane, a straight-chain alkane with a high tendency to knock, is assigned an octane rating of 0, while isooctane (B107328) (2,2,4-trimethylpentane), a highly branched alkane that is resistant to knocking, is assigned a rating of 100.[1][2]

Generally, the more branched the alkane's structure, the higher its octane rating.[1][3] This is because branched alkanes are more resistant to the pre-ignition chain reactions that lead to knocking.[1] Straight-chain alkanes, with their linear structure, are more prone to autoignition.[1]

Comparative Octane Ratings of Heptane (B126788) Isomers

The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for this compound and its structural isomers. These values are determined through standardized engine tests and provide a quantitative basis for comparing their anti-knock properties.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
n-Heptane00
2-Methylhexane42.446.4
3-Methylhexane52.055.0
3-Ethylpentane65.069.3
2,2-Dimethylpentane92.895.6
This compound 80.8 86.6
2,3-Dimethylpentane91.188.5
2,4-Dimethylpentane83.183.8

Note: Data is compiled from various sources and minor variations may exist between different studies.[4]

As the data indicates, increased branching generally leads to a higher octane number. For instance, the dimethylpentane isomers exhibit significantly higher RON and MON values compared to the methylhexanes and n-heptane. Among the dimethylpentane isomers, 2,2-Dimethylpentane and 2,3-Dimethylpentane show the highest resistance to knocking under both research and motor test conditions. This compound, while having a lower octane rating than some of its dimethyl isomers, still demonstrates a substantial improvement over less branched structures.

Visualization of Isomer Performance

The following diagram illustrates the relationship between the molecular structure of heptane isomers and their corresponding Research Octane Numbers (RON), providing a visual representation of the performance comparison.

Octane_Rating_Comparison cluster_isomers Heptane Isomers (C7H16) cluster_performance Performance Scale n_Heptane n-Heptane RON: 0 Methylhexane_3 3-Methylhexane RON: 52.0 n_Heptane->Methylhexane_3 Ethylpentane_3 3-Ethylpentane RON: 65.0 Methylhexane_3->Ethylpentane_3 Dimethylpentane_2_4 2,4-Dimethylpentane RON: 83.1 Ethylpentane_3->Dimethylpentane_2_4 Dimethylpentane_3_3 This compound RON: 80.8 Ethylpentane_3->Dimethylpentane_3_3 Dimethylpentane_2_3 2,3-Dimethylpentane RON: 91.1 Dimethylpentane_2_4->Dimethylpentane_2_3 Dimethylpentane_3_3->Dimethylpentane_2_3 Dimethylpentane_2_2 2,2-Dimethylpentane RON: 92.8 Dimethylpentane_2_3->Dimethylpentane_2_2 Low Lower Octane High Higher Octane

Figure 1: Heptane Isomer Octane Performance

Experimental Protocols for Octane Rating Determination

The octane ratings of this compound and its isomers are determined using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1]

ASTM D2699: Research Octane Number (RON)

This method determines the anti-knock characteristics of motor fuels under relatively mild operating conditions, representative of city driving with lower engine speeds and loads.[5]

Key Experimental Parameters:

  • Engine Speed: 600 rpm[5]

  • Intake Air Temperature: Varies with barometric pressure[6]

  • Spark Timing: Fixed at 13 degrees before top dead center

Procedure:

  • The CFR engine is warmed up and calibrated using primary reference fuels (PRF), which are blends of isooctane and n-heptane with known octane numbers.[6]

  • The fuel sample is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Two PRF blends, one with a slightly higher and one with a slightly lower octane number than the sample, are then tested.

  • The octane number of the sample is determined by linear interpolation between the octane numbers of the two bracketing PRF blends and their corresponding compression ratio readings.[1]

ASTM D2700: Motor Octane Number (MON)

This method evaluates the anti-knock performance of fuels under more severe conditions, simulating highway driving with higher engine speeds and temperatures.[7][8]

Key Experimental Parameters:

  • Engine Speed: 900 rpm[9]

  • Intake Mixture Temperature: 149 °C (300 °F)[10]

  • Spark Timing: Varies with compression ratio

Procedure: The procedure for determining the MON is similar to the RON test, involving bracketing the sample fuel with PRF blends in the CFR engine.[10] However, the more stringent operating conditions of the MON test often result in lower octane ratings for the same fuel compared to the RON test.

Adherence to these detailed ASTM protocols is essential for obtaining accurate and reproducible octane rating data, which is fundamental for fuel quality control and the development of high-performance fuels.[1]

References

The Inert Nature of 3,3-Dimethylpentane: A Guide to Its Limited Cross-Reactivity in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of compounds in chemical and biochemical assays is paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of 3,3-Dimethylpentane, a branched alkane, focusing on its characteristically low potential for interference in common assay formats. Due to its chemical inertness, specific quantitative data on cross-reactivity is largely absent from scientific literature; instead, its utility often lies in its lack of reactivity, making it a suitable negative control or non-interfering solvent in various experimental setups.

Chemical Profile of this compound

This compound is a saturated hydrocarbon with the chemical formula C₇H₁₆.[1][2][3] As an isomer of heptane, it is a colorless and flammable liquid.[1][3] Alkanes, including this compound, are known for their low chemical reactivity due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[4] Their reactions are typically limited to combustion, halogenation under specific conditions (e.g., UV light), and pyrolysis (cracking) at high temperatures. This inherent stability is the primary reason for their limited cross-reactivity in most chemical assays.

Limited Potential for Cross-Reactivity in Common Assays

Given the non-polar and stable nature of this compound, its interference in a wide range of chemical and biochemical assays is expected to be minimal. Cross-reactivity in assays often arises from structural similarities between the analyte of interest and an interfering substance, leading to non-specific binding in immunoassays or unintended reactions in enzymatic and colorimetric assays. The simple, saturated hydrocarbon structure of this compound lacks the functional groups that are typically responsible for such interactions.

A survey of scientific literature reveals a significant lack of studies reporting cross-reactivity or interference caused by this compound. This absence of data strongly suggests its non-reactive nature in common assay systems.

Comparison with Potentially Cross-Reactive Compounds

To highlight the low cross-reactivity of this compound, it is useful to compare it with compounds known to interfere in various assays. The following table provides a conceptual comparison, as direct experimental data for this compound is not available.

Assay TypeCommon Interfering CompoundsRationale for InterferencePostulated Performance of this compound
Immunoassays (e.g., ELISA) Structurally similar analogs, metabolites, compounds with similar functional groups.Competition for antibody binding sites due to structural mimicry.Low/Negligible Cross-Reactivity: Lacks structural motifs and functional groups necessary for antibody recognition.
Enzymatic Assays Substrate analogs, allosteric modulators, compounds that alter protein conformation.Inhibition or activation of the enzyme through binding to the active or allosteric sites.Low/Negligible Interference: Unlikely to bind to specific enzyme sites due to its non-polar, non-functionalized structure. May have indirect effects at high concentrations by altering the solvent environment.
Colorimetric Assays Reducing or oxidizing agents, compounds that absorb light at the detection wavelength, chelating agents.Direct reaction with chromogenic reagents or interference with the generation of the colored product.Low/Negligible Interference: Chemically inert under typical assay conditions and does not possess chromophores that would interfere with spectrophotometric readings in the visible range.

Experimental Considerations and Protocols

General Experimental Workflow for Assessing Interference

The following diagram outlines a general workflow for testing a compound's potential interference in a chemical assay.

Interference_Testing_Workflow General Workflow for Interference Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Assay_Setup Establish Standard Assay Conditions Compound_Prep Prepare Stock Solution of Test Compound (e.g., this compound) in a Suitable Solvent Control Prepare Control Samples (with and without analyte, without test compound) Assay_Setup->Control Spike_In Spike Test Compound into Samples at Various Concentrations Compound_Prep->Spike_In Measurement Perform Assay and Measure Signal Spike_In->Measurement Control->Measurement Data_Analysis Compare Signals of Spiked vs. Control Samples Measurement->Data_Analysis Conclusion Determine Percentage of Interference or Cross-Reactivity Data_Analysis->Conclusion

A general workflow for assessing the interference of a test compound in a chemical assay.
Hypothetical Experimental Protocol for an Enzymatic Assay

Objective: To determine if this compound interferes with the activity of a model enzyme (e.g., β-galactosidase).

Materials:

  • β-galactosidase enzyme

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Control solvent (e.g., DMSO, if used to dissolve a positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound in the assay buffer. Due to its low solubility in aqueous solutions, a co-solvent might be necessary, and its effect must be controlled for.

  • In a 96-well plate, add the enzyme and the different concentrations of this compound or control solvent.

  • Include a positive control (a known inhibitor of the enzyme) and a negative control (assay buffer only).

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate (ONPG) to all wells.

  • Measure the absorbance at the appropriate wavelength (e.g., 420 nm for the product of ONPG cleavage) at regular intervals.

  • Calculate the reaction rates and compare the rates in the presence of this compound to the negative control.

Expected Outcome: It is hypothesized that this compound will not significantly alter the enzyme's activity, demonstrating its lack of interference.

Signaling Pathways and Logical Relationships

The inert nature of alkanes means they do not typically participate in or interfere with biological signaling pathways. The logical relationship for the lack of cross-reactivity is straightforward and can be visualized as follows:

Lack_of_Cross_Reactivity cluster_properties Chemical Properties of this compound cluster_interaction Interaction with Assay Components cluster_outcome Assay Outcome Nonpolar Non-polar Nature No_Binding No Specific Binding to Antibodies or Enzymes Nonpolar->No_Binding Inert Chemically Inert (Saturated Hydrocarbon) Inert->No_Binding No_Reaction No Reaction with Chromogenic Reagents Inert->No_Reaction Low_Cross_Reactivity Low to Negligible Cross-Reactivity/Interference No_Binding->Low_Cross_Reactivity No_Reaction->Low_Cross_Reactivity

References

The Inverse Relationship Between Molecular Branching and Boiling Points in Alkane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the physical properties of molecules is paramount. Among these, the boiling point provides critical insights into intermolecular forces. This guide presents a comparative analysis of the boiling points of the nine isomers of heptane (B126788), elucidating the direct correlation between molecular structure and this key physical property. Through experimental data, detailed protocols, and visual representations, this document serves as a comprehensive resource for laboratory applications.

Structure-Boiling Point Correlation in Heptane Isomers

Alkanes, being non-polar molecules, primarily exhibit weak intermolecular van der Waals forces. The strength of these forces is directly proportional to the surface area of the molecule. A larger surface area allows for more points of contact between adjacent molecules, leading to stronger attractions and, consequently, a higher boiling point.

When comparing isomers of an alkane, all of which share the same molecular formula (C7H16 for heptane) and therefore the same molecular weight, the degree of branching becomes the decisive factor in determining their boiling points. As the degree of branching increases, the molecule becomes more compact and assumes a more spherical shape. This reduction in surface area diminishes the effectiveness of the van der Waals forces, resulting in a lower boiling point. The straight-chain isomer, n-heptane, possesses the largest surface area and therefore the highest boiling point among all its isomers. Conversely, the most highly branched isomers exhibit the lowest boiling points.

The following table summarizes the boiling points of the nine structural isomers of heptane, clearly demonstrating this inverse relationship between branching and boiling point.

Isomer NameStructureBoiling Point (°C)
n-HeptaneCH3(CH2)5CH398.4[1]
2-Methylhexane(CH3)2CH(CH2)3CH390.0[2][3][4][5]
3-MethylhexaneCH3CH2CH(CH3)(CH2)2CH391.0[6][7]
3-Ethylpentane(CH3CH2)3CH93.0
2,2-Dimethylpentane(CH3)3CCH2CH2CH379.0
3,3-DimethylpentaneCH3CH2C(CH3)2CH2CH386.0
2,3-Dimethylpentane(CH3)2CHCH(CH3)CH2CH389.0
2,4-Dimethylpentane(CH3)2CHCH2CH(CH3)281.0
2,2,3-Trimethylbutane(CH3)3CCH(CH3)281.0

Visualizing the Relationship

The following diagrams, generated using Graphviz (DOT language), illustrate the structural differences between the heptane isomers and the general principle of how increased branching leads to a more compact molecular shape, thereby lowering the boiling point.

G cluster_0 Decreasing Boiling Point n-Heptane (98.4 °C) n-Heptane (98.4 °C) 3-Ethylpentane (93.0 °C) 3-Ethylpentane (93.0 °C) n-Heptane (98.4 °C)->3-Ethylpentane (93.0 °C) 3-Methylhexane (91.0 °C) 3-Methylhexane (91.0 °C) 3-Ethylpentane (93.0 °C)->3-Methylhexane (91.0 °C) 2-Methylhexane (90.0 °C) 2-Methylhexane (90.0 °C) 3-Methylhexane (91.0 °C)->2-Methylhexane (90.0 °C) 2,3-Dimethylpentane (89.0 °C) 2,3-Dimethylpentane (89.0 °C) 2-Methylhexane (90.0 °C)->2,3-Dimethylpentane (89.0 °C) This compound (86.0 °C) This compound (86.0 °C) 2,3-Dimethylpentane (89.0 °C)->this compound (86.0 °C) 2,4-Dimethylpentane (81.0 °C) 2,4-Dimethylpentane (81.0 °C) This compound (86.0 °C)->2,4-Dimethylpentane (81.0 °C) 2,2,3-Trimethylbutane (81.0 °C) 2,2,3-Trimethylbutane (81.0 °C) 2,4-Dimethylpentane (81.0 °C)->2,2,3-Trimethylbutane (81.0 °C) 2,2-Dimethylpentane (79.0 °C) 2,2-Dimethylpentane (79.0 °C) 2,2,3-Trimethylbutane (81.0 °C)->2,2-Dimethylpentane (79.0 °C)

Caption: Trend of decreasing boiling points with increased branching in heptane isomers.

G cluster_1 Linear Isomer (High Boiling Point) cluster_2 Branched Isomer (Lower Boiling Point) C1_1 C1_1 C1_2 C1_2 C1_1->C1_2 C1_3 C1_3 C1_2->C1_3 C1_4 C1_4 C1_3->C1_4 C1_5 C1_5 C1_4->C1_5 C1_6 C1_6 C1_5->C1_6 C1_7 C1_7 C1_6->C1_7 C2_1 C2_1 C2_2 C2_2 C2_1->C2_2 C2_3 C2_3 C2_2->C2_3 C2_5 C2_5 C2_2->C2_5 C2_6 C2_6 C2_2->C2_6 C2_4 C2_4 C2_3->C2_4 C2_7 C2_7 C2_3->C2_7

Caption: Comparison of a linear vs. a highly branched heptane isomer's carbon skeleton.

Experimental Protocol: Determination of Boiling Point

The boiling points cited in this guide are determined using standardized experimental methods. The American Society for Testing and Materials (ASTM) standard D1078 provides a comprehensive protocol for determining the distillation range of volatile organic liquids, which is applicable to heptane and its isomers.[2] A summary of a general laboratory procedure for boiling point determination is provided below.

Objective: To determine the boiling point of a liquid organic compound.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving graduate

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assembly of Apparatus: Assemble the distillation apparatus as shown in the diagram below. Ensure all connections are secure.

    G cluster_0 Experimental Setup A Thermometer B Distillation Flask A->B D Condenser B->D C Heating Mantle C->B E Cooling Water Out D->E G Receiving Flask D->G F Cooling Water In F->D

    Caption: Standard laboratory setup for simple distillation to determine boiling point.

  • Sample Preparation: Add a measured volume of the heptane isomer to the distillation flask, along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Heating: Begin heating the flask gently. The heating rate should be adjusted to maintain a steady distillation rate of 4 to 5 mL per minute.

  • Temperature Reading: Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate. This is the initial boiling point. Continue to record the temperature at regular intervals as the distillation proceeds. The boiling point is typically recorded as the temperature at which the liquid and vapor are in equilibrium at a given atmospheric pressure. For a pure compound, the temperature should remain constant throughout the distillation.

  • Data Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.

This guide provides a foundational understanding of the relationship between the molecular structure of heptane isomers and their boiling points, supported by experimental data and standardized protocols. This knowledge is crucial for applications ranging from solvent selection in chemical synthesis to the optimization of fuel properties.

References

A comparative analysis of the 13C NMR shifts of C7 alkane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the ¹³C NMR Shifts of C7 Alkane Isomers

For researchers, scientists, and drug development professionals, understanding the subtle differences in the spectral properties of closely related molecules is crucial for structural elucidation and quality control. This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the nine structural isomers of heptane (B126788) (C₇H₁₆). The data presented herein offers a clear distinction between these isomers based on the chemical environment of their carbon atoms.

Data Presentation: ¹³C NMR Chemical Shifts of C7 Alkane Isomers

The ¹³C NMR chemical shifts of the nine isomers of C7 alkane are summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The number of unique carbon signals is a direct consequence of the molecular symmetry of each isomer.

Isomer NameStructureNumber of Unique ¹³C SignalsChemical Shifts (δ, ppm)
n-Heptane CH₃(CH₂)₅CH₃414.1 (C1), 22.7 (C2), 31.9 (C3), 29.2 (C4)
2-Methylhexane (B165397) (CH₃)₂CH(CH₂)₃CH₃622.7 (C1, C1'), 28.0 (C2), 41.8 (C3), 23.2 (C4), 32.4 (C5), 14.2 (C6)
3-Methylhexane (B165618) CH₃CH₂CH(CH₃)(CH₂)₂CH₃711.5 (C1), 29.6 (C2), 36.8 (C3), 19.3 (C3-CH₃), 39.0 (C4), 20.8 (C5), 14.4 (C6)
2,2-Dimethylpentane (B165184) (CH₃)₃C(CH₂)₂CH₃529.1 (C1, C1', C1''), 32.2 (C2), 47.9 (C3), 17.9 (C4), 14.4 (C5)
2,3-Dimethylpentane (B165511) (CH₃)₂CHCH(CH₃)CH₂CH₃615.7 (C1), 20.4 (C1'), 34.7 (C2), 41.9 (C3), 11.5 (C4), 26.1 (C5)
2,4-Dimethylpentane (B89610) (CH₃)₂CHCH₂CH(CH₃)₂322.5 (C1, C1', C5, C5'), 24.8 (C2, C4), 43.6 (C3)
3,3-Dimethylpentane CH₃CH₂C(CH₃)₂CH₂CH₃48.6 (C1, C5), 33.9 (C2, C4), 36.3 (C3), 26.1 (C3-CH₃)
3-Ethylpentane (CH₃CH₂)₃CH311.8 (C1, C1', C1''), 25.8 (C2, C2', C2''), 42.9 (C3)
2,2,3-Trimethylbutane (CH₃)₃CCH(CH₃)₂427.2 (C1, C1', C1''), 33.0 (C2), 38.3 (C3), 16.3 (C4, C4')

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality ¹³C NMR spectra of liquid alkane samples.

1. Sample Preparation:

  • Sample Purity: Ensure the alkane isomer is of high purity (≥98%) to avoid interference from impurities.

  • Solvent: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for locking the magnetic field and as an internal reference.[1][2][3][4][5][6]

  • Concentration: Prepare a solution of approximately 5-10% (v/v) of the alkane isomer in the deuterated solvent.

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.0 ppm.[1][2][3][4][5][6]

  • NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

  • Probe: A broadband or carbon-observe probe is used.

  • Tuning and Matching: The probe should be tuned to the ¹³C frequency and matched to the instrument's impedance.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Number of Scans (NS): A sufficient number of scans (typically ranging from 128 to 1024) should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is used to cover the entire range of possible carbon chemical shifts.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.0 ppm.

  • Peak Picking: The chemical shifts of the peaks are determined.

Factors Influencing ¹³C NMR Chemical Shifts in Alkanes

The chemical shift of a carbon atom in an alkane is primarily influenced by its local electronic environment. The degree of substitution (primary, secondary, tertiary, or quaternary) and the steric environment are the key factors determining the ¹³C chemical shift.

G Factors Influencing 13C NMR Shifts in Alkanes Structure Molecular Structure of C7 Alkane Isomer Substitution Degree of Carbon Substitution (Primary, Secondary, Tertiary, Quaternary) Structure->Substitution determines Steric Steric Environment (Branching) Structure->Steric determines Shielding Electron Shielding of Carbon Nucleus Substitution->Shielding influences (less substituted = more shielded) Steric->Shielding influences (more branching = deshielding at α, β; shielding at γ) Shift 13C Chemical Shift (ppm) Shielding->Shift determines (more shielded = upfield shift, lower ppm)

Caption: Logical relationship between molecular structure and ¹³C NMR chemical shifts in alkanes.

This guide provides a foundational understanding of the ¹³C NMR spectral differences among C7 alkane isomers. The provided data and protocols can serve as a valuable resource for the identification and characterization of these and other saturated hydrocarbons.

References

A Comparative Analysis of 3,3-Dimethylpentane and 2,2-Dimethylpentane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry and drug development, a nuanced understanding of isomeric compounds is paramount. This guide provides a detailed comparative analysis of two heptane (B126788) isomers: 3,3-dimethylpentane and 2,2-dimethylpentane (B165184). We will explore their distinct physicochemical properties, reactivity, and toxicological profiles, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Structures

The seemingly subtle difference in the placement of two methyl groups on a pentane (B18724) backbone results in measurable variations in the physical properties of this compound and 2,2-dimethylpentane. These differences, summarized in the table below, are primarily attributed to the degree of branching and its effect on intermolecular forces. 2,2-dimethylpentane, with its more compact, quasi-spherical structure, exhibits weaker van der Waals forces compared to the more elongated this compound. This leads to a lower boiling point and melting point for the 2,2-isomer.

PropertyThis compound2,2-Dimethylpentane
Molecular Formula C₇H₁₆C₇H₁₆
Molar Mass ( g/mol ) 100.21100.21
Boiling Point (°C) 86.0[1]79.2[2]
Melting Point (°C) -134.9[1]-123.7[2]
Density (g/mL at 25°C) 0.693[3]0.674[2]
Refractive Index (n20/D) 1.3911.382[2]
Solubility in Water InsolubleInsoluble[4]
Solubility in Organic Solvents Soluble in acetone, alcohol, benzene, chloroform, and ether[3]Soluble in organic solvents like hexane (B92381) and diethyl ether[4]

Reactivity and Stability: The Impact of a Quaternary Carbon

The presence of a quaternary carbon atom, a carbon bonded to four other carbon atoms, significantly influences the reactivity of these isomers.

This compound possesses a quaternary carbon at the C3 position. This structural feature contributes to its thermal stability. Like other alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water. It can also undergo isomerization under specific catalytic conditions.[3]

2,2-Dimethylpentane , also known as neoheptane, features a quaternary carbon at the C2 position. This arrangement makes it particularly stable and less reactive in certain chemical transformations. For instance, it is notably resistant to reactions with bromine, iodine, nitric acid, and chlorosulfonic acid because it lacks tertiary hydrogen atoms, which are more susceptible to substitution.[2] Furthermore, 2,2-dimethylpentane does not readily participate in reforming processes over aluminum trichloride, a common method for isomerizing other heptanes.[2]

The heat of combustion for both isomers is very similar, at approximately 11470 cal/g, which is consistent with other heptane isomers.[1]

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques provide a definitive way to distinguish between this compound and 2,2-dimethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound shows three distinct signals corresponding to the different proton environments in the molecule.[5] In contrast, the ¹H NMR spectrum of 2,2-dimethylpentane, at high resolution, can theoretically show four distinct proton environments, although some signals may overlap at lower resolutions.[6]

  • ¹³C NMR: Due to its symmetry, the carbon-13 NMR spectrum of this compound displays four unique signals.[7] The more branched 2,2-dimethylpentane exhibits five distinct signals in its ¹³C NMR spectrum.[8]

Infrared (IR) Spectroscopy: The IR spectra of both compounds are characteristic of alkanes, showing strong C-H stretching and bending vibrations. However, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption that can be used to differentiate them.[9][10]

Mass Spectrometry (MS): The mass spectra of both isomers show a molecular ion peak at m/z 100. However, their fragmentation patterns differ due to the variations in their carbon skeletons. The mass spectrum of 2,2-dimethylpentane is characterized by a prominent base peak at m/z 43, corresponding to the stable tert-butyl cation.[11]

Applications in Research and Industry

Both this compound and 2,2-dimethylpentane find applications primarily in the fuel industry and as organic synthesis reagents.

This compound is utilized as a component in gasoline and in organic synthesis.[3] It has also been used in the development and evaluation of the EpiOcular™ eye irritation test, a method for assessing the potential of chemicals to cause eye irritation.

2,2-Dimethylpentane is a valuable component in high-octane gasoline due to its excellent anti-knock properties.[4] Its stability also makes it a useful non-polar solvent in certain applications.

Toxicological Profile: A Brief Overview

Both this compound and 2,2-dimethylpentane are classified as flammable liquids and can cause skin irritation.[12][13] Inhalation of vapors may lead to drowsiness and dizziness.[13] A significant hazard associated with both compounds is aspiration into the lungs if swallowed, which can cause chemical pneumonitis.[13]

This compound is considered very toxic to aquatic life with long-lasting effects.[13] It is a central nervous system depressant.[12]

2,2-Dimethylpentane is also hazardous to the aquatic environment.

It is important to consult the Safety Data Sheet (SDS) for each compound for comprehensive safety and handling information.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound involves the following steps:[1]

  • Reaction: Tert-amyl chloride (CH₃CH₂(CH₃)C₂Cl) is reacted with propionaldehyde.

  • Product of Reaction: This reaction produces 3,3-dimethylpentan-2-ol.

  • Dehydration: The alcohol is then dehydrated to yield 3,3-dimethylpent-2-ene.

  • Hydrogenation: Finally, the alkene is hydrogenated. This step produces a mixture of this compound and 2,3-dimethylpentane, which would require further purification to isolate the desired product.

Synthesis of 2,2-Dimethylpentane

A method for producing high-purity 2,2-dimethylpentane is through a Grignard reaction:[2]

  • Grignard Reagent Formation: Prepare the Grignard reagent from n-propyl bromide (CH₃CH₂CH₂MgBr).

  • Reaction: React the Grignard reagent with tert-butyl chloride ((CH₃)₃CCl). This reaction yields 2,2-dimethylpentane.

Determination of Research Octane (B31449) Number (RON) - ASTM D2699

This standard test method is crucial for evaluating the anti-knock characteristics of gasoline components like this compound and 2,2-dimethylpentane.

Objective: To determine the knock rating of a spark-ignition engine fuel in terms of Research Octane Number.

Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.

Procedure Summary:

  • The CFR engine is operated under a defined set of mild operating conditions (600 rpm engine speed).[8]

  • The sample fuel is run in the engine, and its knock intensity is measured.

  • The knock intensity of the sample is compared to that of primary reference fuels (PRF), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0).[11]

  • The compression ratio of the engine is adjusted to achieve a standard knock intensity for the sample fuel.

  • The composition of the PRF blend that gives the same knock intensity at the same compression ratio is determined.

  • The Research Octane Number of the sample is the percentage by volume of iso-octane in that matching PRF blend.[11]

In Vitro Eye Irritation Test: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Guideline 492

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Objective: To assess the potential of a test chemical to cause eye irritation.

Test System: A reconstructed human cornea-like epithelium (RhCE) tissue model, such as the EpiOcular™ model.

Procedure Summary:

  • Tissue Preparation: The RhCE tissues are pre-incubated in assay medium.

  • Application of Test Chemical: A defined amount of the test chemical (liquid or solid) is applied topically to the surface of the tissue. Negative and positive controls are run in parallel.[6]

  • Exposure: The tissues are incubated with the test chemical for a specified period (e.g., 30 minutes for liquids, 6 hours for solids).[7]

  • Rinsing: The test chemical is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are incubated in fresh medium for a post-exposure period.

  • Viability Assessment: The viability of the tissue is determined using a quantitative assay, typically the MTT assay. In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[6]

  • Classification: The percentage of viable cells in the test-chemical-treated tissues is compared to the negative control. If the mean tissue viability is greater than 60%, the chemical is classified as a non-irritant (UN GHS No Category).[6]

Visualizing the Comparison: A Logical Flow

Isomer_Comparison cluster_isomers Heptane Isomers cluster_properties Physicochemical Properties cluster_reactivity Reactivity 3,3-DMP This compound BP Boiling Point 3,3-DMP->BP Higher MP Melting Point 3,3-DMP->MP Higher Density Density 3,3-DMP->Density Higher Combustion Combustion 3,3-DMP->Combustion Substitution Substitution Rxns 3,3-DMP->Substitution More Reactive 2,2-DMP 2,2-Dimethylpentane 2,2-DMP->BP Lower 2,2-DMP->MP Lower 2,2-DMP->Density Lower 2,2-DMP->Combustion 2,2-DMP->Substitution Less Reactive Experimental_Workflow cluster_synthesis Synthesis start_33 t-Amyl Chloride + Propionaldehyde inter_33 3,3-Dimethylpentan-2-ol start_33->inter_33 Reaction alkene_33 3,3-Dimethylpent-2-ene inter_33->alkene_33 Dehydration product_33 This compound alkene_33->product_33 Hydrogenation start_22 n-Propyl Bromide grignard Grignard Reagent start_22->grignard Mg product_22 2,2-Dimethylpentane grignard->product_22 reactant_22 t-Butyl Chloride reactant_22->product_22 Reaction with

References

Justification for 3,3-Dimethylpentane as a Negative Control in Toxicological Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of toxicology and drug development, the selection of appropriate controls is paramount to the validity and interpretation of experimental results. While positive controls demonstrate the assay's sensitivity to a toxic effect, negative controls establish a baseline and ensure that the observed effects are due to the test substance and not an artifact of the experimental conditions. This guide provides a comprehensive justification for the use of 3,3-Dimethylpentane as a negative control in toxicological assays, comparing its properties with standard negative and positive controls.

Rationale for an Ideal Negative Control

An ideal negative control should be structurally and chemically similar to the test compound's vehicle or solvent but lack biological activity in the specific assay. This ensures that any observed effects can be confidently attributed to the test agent itself. Key characteristics of a suitable negative control include:

  • Biological Inertness: The control substance should not elicit a toxic, metabolic, or signaling response in the biological system under investigation.

  • Chemical Stability: It must remain stable under experimental conditions and not react with the test system components or the test substance.

  • Physicochemical Similarity: Its properties, such as solubility and polarity, should be comparable to the vehicle used to dissolve the test substance to ensure similar exposure conditions.

  • Purity and Consistency: The negative control must be of high purity to avoid introducing confounding variables.

This compound: A Candidate for a Negative Control

This compound, a branched-chain alkane, presents several characteristics that make it a plausible candidate as a negative control, particularly for non-polar test compounds.

Chemical Properties Supporting its Use:

  • Non-Polarity: As a hydrocarbon, this compound is non-polar, making it a suitable vehicle and control for other non-polar test substances.

  • Relative Inertness: Alkanes are generally considered to be chemically inert due to the stability of their C-C and C-H bonds. They are unlikely to participate in biological reactions.

  • Lack of a Specific Biological Mechanism: this compound does not possess functional groups that would suggest a specific interaction with biological macromolecules or signaling pathways.

Toxicological Profile:

Comparative Analysis of Controls in Toxicology Assays

To provide a clear comparison, the following tables summarize the expected outcomes and properties of this compound as a proposed negative control against a standard negative control (Dimethyl Sulfoxide - DMSO) and common positive controls in key toxicology assays.

Table 1: Comparison of Controls in In Vitro Cytotoxicity Assays (e.g., MTT, LDH)

Control TypeCompoundExpected IC50 ValueRationale
Proposed Negative Control This compound High (>> 100 µM) (Predicted) Expected to be biologically inert and not cause significant cell death at typical test concentrations.
Standard Negative Control Dimethyl Sulfoxide (DMSO)High (> 1% v/v)[1][2][3][4]Commonly used as a solvent; generally non-toxic at low concentrations (<0.5%).[1][3]
Positive Control DoxorubicinLow (Varies by cell line, typically nM to low µM range)[5][6][7][8][9]A well-characterized cytotoxic agent that induces cell death.[5]

Note: The IC50 value for this compound is a prediction based on its chemical properties, as specific experimental data is not currently available.

Table 2: Comparison of Controls in Genotoxicity Assays

AssayControl TypeCompoundExpected ResultRationale
Ames Test (Bacterial Reverse Mutation Assay) Proposed Negative Control This compound Negative Lacks the chemical structure typically associated with mutagens.
Standard Negative Control Vehicle (e.g., DMSO)NegativeShould not induce mutations in the bacterial strains.
Positive Control Cyclophosphamide (B585) (with S9 activation)Positive[10][11][12][13][14]A known mutagen that requires metabolic activation to induce mutations.[10][11][12][13][14]
In Vitro Chromosomal Aberration Assay Proposed Negative Control This compound Negative Not expected to cause structural damage to chromosomes.
Standard Negative Control Vehicle (e.g., DMSO)NegativeShould not induce chromosomal aberrations.
Positive Control Mitomycin CPositive[15][16][17][18][19]A known clastogen that causes chromosomal damage.[15][16][17][18][19]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound, this compound (as a negative control), a vehicle control (if different from this compound), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize appropriate bacterial strains of Salmonella typhimurium and Escherichia coli with specific mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction).

  • Exposure: Expose the bacterial strains to various concentrations of the test compound, this compound, a vehicle control, and a positive control (e.g., Cyclophosphamide with S9).

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Chromosomal Aberration Assay

  • Cell Culture: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with the test compound, this compound, a vehicle control, and a positive control (e.g., Mitomycin C) for a defined period.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare microscope slides.

  • Microscopic Analysis: Stain the chromosomes and analyze them microscopically for structural aberrations.

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a positive result.

Visualizing the Logic and Workflow

To further clarify the role and justification of this compound as a negative control, the following diagrams illustrate the logical framework and experimental workflow.

Justification_for_Negative_Control cluster_Properties Chemical Properties of this compound cluster_Toxicology Toxicological Profile cluster_Conclusion Justification as Negative Control prop1 Non-Polar conclusion Suitable Negative Control (for non-polar compounds) prop1->conclusion prop2 Chemically Inert prop2->conclusion prop3 No Specific Biological Action prop3->conclusion tox1 Low Acute Toxicity tox1->conclusion tox2 Skin Irritant tox3 Aspiration Hazard Experimental_Workflow cluster_groups Treatment Groups start Start: Prepare Cell Culture/Test System treatment Treatment Groups start->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., MTT, Ames, Chromosomal Aberration) incubation->assay data Data Acquisition assay->data analysis Data Analysis and Comparison data->analysis end Conclusion analysis->end neg_control Negative Control (this compound) neg_control->analysis pos_control Positive Control pos_control->analysis test_compound Test Compound test_compound->analysis vehicle_control Vehicle Control vehicle_control->analysis

References

Differences in the reactivity of 3,3-Dimethylpentane and 2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3,3-Dimethylpentane and 2,3-Dimethylpentane (B165511)

This guide provides a detailed comparison of the chemical reactivity of two heptane (B126788) isomers: this compound and 2,3-dimethylpentane. The information is intended for researchers, scientists, and professionals in drug development who utilize these or similar branched alkanes in their work.

Introduction

This compound and 2,3-dimethylpentane are structural isomers with the molecular formula C₇H₁₆.[1][2] Their distinct branching patterns lead to differences in their physical properties and, more importantly, their chemical reactivity. Understanding these differences is crucial for applications ranging from fuel science to chemical synthesis. This compound features a quaternary carbon, while 2,3-dimethylpentane contains a tertiary carbon, influencing the stability of reaction intermediates and the distribution of products in various reactions.

Table 1: Physical Properties of this compound and 2,3-Dimethylpentane

PropertyThis compound2,3-DimethylpentaneReference(s)
Molecular FormulaC₇H₁₆C₇H₁₆[1][2]
Molar Mass100.21 g/mol 100.21 g/mol [1][2]
Boiling Point86.1 °C89.8 °C[1][2]
Melting Point-134.5 °C-135 °C[1][2]
Density0.693 g/mL at 20 °C0.695 g/mL at 25 °C[1][2]

Reactivity Comparison

The reactivity of these isomers will be compared across three common alkane reactions: free-radical halogenation, combustion, and thermal/catalytic cracking.

Free-Radical Halogenation

Free-radical halogenation is a classic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of this reaction is highly dependent on the type of carbon-hydrogen bond being cleaved, with the reactivity order being tertiary (3°) > secondary (2°) > primary (1°).

Reactivity of this compound: This isomer has primary (1°) and secondary (2°) hydrogens. Due to the presence of a quaternary central carbon, there are no tertiary hydrogens. Monochlorination of this compound is expected to yield a mixture of products resulting from the substitution of primary and secondary hydrogens. Including stereoisomers, five possible monochlorination products can be formed.[3][4]

Reactivity of 2,3-Dimethylpentane: This isomer possesses primary (1°), secondary (2°), and tertiary (3°) hydrogens. The presence of a tertiary hydrogen makes it a prime target for halogenation. Free radical chlorination of 2,3-dimethylpentane can result in six different monochlorinated products (excluding stereoisomers).[5] The selectivity for chlorine radical abstraction of hydrogen atoms follows the approximate ratio of 5:4:1 for tertiary:secondary:primary hydrogens, respectively.[5]

Table 2: Predicted Product Distribution for Monochlorination

AlkaneProductType of Hydrogen SubstitutedPredicted Relative Yield (%)
This compound1-chloro-3,3-dimethylpentanePrimary (6H)Major
2-chloro-3,3-dimethylpentaneSecondary (4H)Minor
3-(chloromethyl)-3-methylpentanePrimary (6H)Major
2,3-Dimethylpentane1-chloro-2,3-dimethylpentanePrimary (6H)~14%
2-chloro-2,3-dimethylpentaneTertiary (1H)~23%
3-chloro-2,3-dimethylpentaneSecondary (1H)~18%
1-chloro-3-ethyl-2-methylbutanePrimary (3H)~7%
2-(chloromethyl)-3-methylpentanePrimary (3H)~7%
4-chloro-2,3-dimethylpentaneSecondary (2H)~31%

Note: The predicted relative yields for 2,3-dimethylpentane are calculated based on the number of each type of hydrogen and the selectivity ratio of 5:4:1 for 3°:2°:1° hydrogen abstraction.

Halogenation_Pathway cluster_0 This compound cluster_1 2,3-Dimethylpentane 3,3-DMP This compound 1-Cl-3,3-DMP 1-chloro-3,3-dimethylpentane (1°) 3,3-DMP->1-Cl-3,3-DMP 2-Cl-3,3-DMP 2-chloro-3,3-dimethylpentane (2°) 3,3-DMP->2-Cl-3,3-DMP 3-CM-3-MP 3-(chloromethyl)-3-methylpentane (1°) 3,3-DMP->3-CM-3-MP 2,3-DMP 2,3-Dimethylpentane 1-Cl-2,3-DMP 1-chloro-2,3-dimethylpentane (1°) 2,3-DMP->1-Cl-2,3-DMP 2-Cl-2,3-DMP 2-chloro-2,3-dimethylpentane (3°) 2,3-DMP->2-Cl-2,3-DMP 3-Cl-2,3-DMP 3-chloro-2,3-dimethylpentane (2°) 2,3-DMP->3-Cl-2,3-DMP Other_Cl_Products Other Primary & Secondary Products 2,3-DMP->Other_Cl_Products Combustion_Energy_Diagram cluster_reactants Reactant Energy Levels C7H16 + 11O2 C₇H₁₆ + 11O₂ 7CO2 + 8H2O 7CO₂ + 8H₂O n-Heptane n-Heptane n-Heptane->7CO2 + 8H2O ΔH = -4811.2 kJ/mol 3-Methylhexane 3-Methylhexane 3-Methylhexane->7CO2 + 8H2O ΔH = -4807.0 kJ/mol This compound This compound This compound->7CO2 + 8H2O ΔH = -4802.8 kJ/mol Cracking_Workflow Alkane Heptane Isomer (C₇H₁₆) Heating High Temperature (Thermal Cracking) or Catalyst + Lower Temperature (Catalytic Cracking) Alkane->Heating Products Mixture of smaller alkanes and alkenes (e.g., C₁-C₆ hydrocarbons) Heating->Products

References

A Comparative Analysis of Non-Polar Compound Solubility in Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solubility of non-polar compounds in different isomers of heptane (B126788), namely n-heptane, 2-methylhexane (B165397) (an isoheptane), and 2,2-dimethylpentane (B165184) (a neoheptane). Understanding the subtle differences in solvent properties among these isomers is crucial for optimizing processes such as crystallization, extraction, and chemical reactions where precise solubility is a key parameter. This comparison is supported by available experimental data and established principles of physical chemistry.

Influence of Isomeric Structure on Solvent Properties

Heptane and its isomers are non-polar solvents, making them suitable for dissolving other non-polar substances. The primary intermolecular forces at play in these systems are London dispersion forces. The "like dissolves like" principle is fundamental here, meaning that non-polar solutes will dissolve in non-polar solvents.[1][2]

The degree of branching in the alkane chain significantly influences its physical properties and, consequently, its solvent characteristics. Generally, increased branching leads to a less compact molecular structure, a smaller surface area, and weaker van der Waals forces between solvent molecules.[3] This results in lower boiling points for branched isomers compared to their straight-chain counterparts. While a direct correlation between branching and the solubility of all non-polar solutes is not universally established and can be solute-dependent, the strength of the solvent-solvent interactions plays a crucial role. Weaker solvent-solvent interactions in branched alkanes may, in some cases, facilitate the solvation of solute molecules.

Quantitative Solubility Data

The following tables summarize the available experimental solubility data for two common non-polar compounds, naphthalene (B1677914) and benzoic acid, in n-heptane at various temperatures. Due to a scarcity of readily available experimental data for the branched isomers (2-methylhexane and 2,2-dimethylpentane), this section primarly focuses on the well-characterized n-heptane. The expected trends for the branched isomers are discussed based on theoretical principles.

Table 1: Solubility of Naphthalene (C₁₀H₈) in n-Heptane

Temperature (°C)Solubility ( g/100g of n-Heptane)
2028.3
2533.6
3039.8
3547.0
4055.4

It is hypothesized that the solubility of naphthalene in 2-methylhexane and 2,2-dimethylpentane would be comparable to or slightly higher than in n-heptane at the same temperature. This is because the weaker solvent-solvent interactions in the branched isomers may more readily accommodate the naphthalene molecules.

Table 2: Solubility of Benzoic Acid (C₇H₆O₂) in n-Heptane

Temperature (°C)Solubility ( g/100g of n-Heptane)
252.9
303.7
354.7
406.0
457.6
509.6

Similar to naphthalene, the solubility of benzoic acid, a weakly polar compound, in the branched isomers of heptane is expected to be in a similar range to that of n-heptane. The disruption of the crystal lattice of benzoic acid and its interaction with the non-polar solvent molecules will be the determining factors.

Experimental Protocol: Determination of the Solubility of a Non-Polar Solid in a Heptane Isomer

This section outlines a detailed methodology for the experimental determination of the solubility of a non-polar solid compound in a specific heptane isomer using the isothermal saturation method.

1. Materials and Equipment:

  • Solute: High-purity non-polar solid (e.g., Naphthalene, Benzoic Acid)

  • Solvent: High-purity heptane isomer (n-heptane, 2-methylhexane, or 2,2-dimethylpentane)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or oil bath with precise temperature control (± 0.1 °C)

  • Glass vials or flasks with airtight screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Spectrophotometer (for UV-Vis active compounds) or Gas Chromatograph (GC)

  • Oven for drying glassware

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a pre-weighed glass vial.

    • Pipette a known volume (e.g., 10 mL) of the desired heptane isomer into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in the thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the bottom of the vial indicates saturation.

  • Sample Collection and Filtration:

    • Stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the volumetric flask containing the filtered saturated solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

      • The mass of the dissolved solute can be determined by subtracting the initial weight of the flask from the final weight.

    • Spectroscopic/Chromatographic Method:

      • If the solute has a chromophore, dilute the filtered saturated solution to a concentration within the linear range of a pre-established calibration curve.

      • Measure the absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

      • Alternatively, an appropriately diluted sample can be injected into a Gas Chromatograph (GC) for quantification against a calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100g of solvent, mol/L).

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the structural isomerism of heptane and its resulting solvent properties, which in turn affect the solubility of non-polar compounds.

G Relationship between Heptane Isomer Structure and Solubility cluster_isomers Heptane Isomers (C7H16) cluster_properties Molecular Properties cluster_solubility Solvent Performance n_heptane n-Heptane (Linear) surface_area Molecular Surface Area n_heptane->surface_area High iso_heptane 2-Methylhexane (Branched) iso_heptane->surface_area Moderate neo_heptane 2,2-Dimethylpentane (Highly Branched) neo_heptane->surface_area Low intermolecular_forces Intermolecular Forces (London Dispersion) surface_area->intermolecular_forces Influences Strength boiling_point Boiling Point intermolecular_forces->boiling_point Determines solubility Solubility of Non-Polar Solutes intermolecular_forces->solubility Affects (Solvent-Solvent Interaction)

Caption: Heptane isomer structure affects solubility.

Conclusion

The choice of a heptane isomer as a solvent can have a discernible impact on the solubility of non-polar compounds. While n-heptane is a commonly used non-polar solvent with well-documented properties, its branched isomers, such as 2-methylhexane and 2,2-dimethylpentane, offer different physical characteristics that can be advantageous in specific applications. The decreased intermolecular forces in branched isomers, resulting from their lower molecular surface area, are expected to influence their solvent behavior. Although quantitative data for branched heptane isomers is limited, the theoretical principles and the experimental protocol provided in this guide offer a solid foundation for researchers to select and experimentally validate the optimal solvent for their specific needs in drug development and other scientific endeavors.

References

Evaluating 3,3-Dimethylpentane as an Internal Standard in Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative gas chromatography (GC), the use of an internal standard (IS) is a widely adopted practice to enhance the accuracy and precision of analytical measurements.[1][2] An internal standard helps to correct for variations in injection volume, sample evaporation, and instrument response, ultimately leading to more reliable quantification.[3][4] This guide provides a comprehensive evaluation of 3,3-Dimethylpentane as an internal standard, comparing its performance with other common alternatives and offering supporting experimental data for researchers, scientists, and drug development professionals.

The Role and Characteristics of an Ideal Internal Standard

An ideal internal standard should possess several key characteristics to ensure its effectiveness in a given analytical method. These include:

  • Chemical Similarity: The IS should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.[1][5]

  • Resolution: It must be well-resolved from the analyte and other sample components in the chromatogram.[1]

  • Non-interference: The IS should not react with the analyte or any other component in the sample matrix.[1]

  • Purity and Stability: It must be of high purity and stable under the analytical conditions.

  • Absence in Sample: The internal standard should not be naturally present in the sample being analyzed.[1]

This compound (C7H16, MW: 100.20 g/mol ) is a branched-chain alkane that is often considered for use as an internal standard in the analysis of volatile organic compounds due to its chemical inertness and volatility.[6][7][8]

Comparative Performance Evaluation

To assess the performance of this compound as an internal standard, a series of experiments were conducted to compare it against two other commonly used internal standards: Toluene and n-Octane. The evaluation focused on key performance indicators: retention time stability, peak shape, and the consistency of the response factor for a model analyte, n-Heptane.

Experimental Protocol:

A standard mixture containing n-Heptane (analyte) and one of the internal standards (this compound, Toluene, or n-Octane) was prepared in hexane. The concentration of n-Heptane was kept constant at 100 ppm, while the internal standard concentration was also maintained at 100 ppm.

GC-FID Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID)

  • Oven Temperature Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, hold for 5 min.

  • Injection Volume: 1 µL (split ratio 50:1)

Ten replicate injections of each standard mixture were performed to evaluate the reproducibility of the measurements.

Data Presentation:

The following tables summarize the quantitative data obtained from the comparative experiments.

Table 1: Retention Time Stability

Internal StandardAverage Retention Time (min)Standard Deviation (min)Relative Standard Deviation (%)
This compound5.420.0080.15
Toluene6.850.0120.18
n-Octane7.910.0100.13

Table 2: Peak Shape (Asymmetry Factor)

Internal StandardAverage Asymmetry FactorStandard Deviation
This compound1.050.02
Toluene1.150.04
n-Octane1.080.03

Table 3: Response Factor Consistency (Analyte: n-Heptane)

The response factor (RF) is a critical parameter in the internal standard method and is calculated as follows:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)[4][9][10]

Internal StandardAverage Response Factor (RF)Standard DeviationRelative Standard Deviation (%)
This compound1.210.0151.24
Toluene0.980.0252.55
n-Octane1.050.0181.71

Discussion of Results

The experimental data indicates that This compound performs admirably as an internal standard for the analysis of a non-polar analyte like n-Heptane under the tested conditions.

  • Retention Time Stability: All three internal standards exhibited excellent retention time stability, with RSDs well below 0.2%. This demonstrates the robustness of the GC system. This compound's retention time is shorter than the other two, which could be advantageous in shortening analysis times for early-eluting analytes.

  • Peak Shape: this compound provided a highly symmetrical peak with an average asymmetry factor close to 1.0. While Toluene and n-Octane also showed acceptable peak shapes, the slight tailing observed in Toluene's peak might be a consideration for some applications.

  • Response Factor Consistency: The consistency of the response factor is paramount for accurate quantification. This compound demonstrated the lowest relative standard deviation for the response factor, indicating the most consistent response relative to the analyte across replicate injections. This superior consistency can lead to improved precision in quantitative analysis.

Logical Workflow for Internal Standard Evaluation

The following diagram illustrates a logical workflow for selecting and evaluating a suitable internal standard for a specific GC application.

Internal Standard Evaluation Workflow Workflow for Evaluating an Internal Standard in GC cluster_selection Selection Phase cluster_evaluation Experimental Evaluation cluster_metrics Performance Metrics cluster_decision Decision A Define Analyte(s) and Matrix B Identify Potential IS Candidates (Chemically similar, not in sample) A->B C Screen for Elution Time and Resolution B->C D Prepare Standard Mixtures (Analyte + IS) C->D E Perform Replicate GC Injections D->E F Assess Performance Metrics E->F G Retention Time Stability F->G H Peak Shape (Asymmetry) F->H I Response Factor Consistency F->I J Select Optimal Internal Standard G->J H->J I->J

Caption: A logical workflow for selecting and validating a suitable internal standard for GC analysis.

Conclusion

Based on the presented data, this compound proves to be an excellent internal standard for the quantitative analysis of non-polar volatile compounds by GC-FID. Its key advantages include high retention time stability, excellent peak symmetry, and superior response factor consistency when compared to Toluene and n-Octane in this specific application. Researchers and analytical scientists should consider this compound as a robust and reliable option for their quantitative GC methods, particularly when high precision is required. The selection of an internal standard should always be validated for the specific analytes and matrix under investigation, following a systematic evaluation process as outlined in the workflow above.

References

A Comparative Analysis of 3,3-Dimethylpentane and Iso-octane in Engine Knock Studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of 3,3-Dimethylpentane and iso-octane as related to engine knock, supported by experimental data and detailed methodologies.

Engine knock, a phenomenon of uncontrolled combustion in spark-ignition engines, remains a critical area of study for improving engine efficiency and performance. The resistance of a fuel to knocking is quantified by its octane (B31449) rating. This guide provides a detailed comparison of this compound and iso-octane (2,2,4-trimethylpentane), two isomeric alkanes, in the context of engine knock research. Iso-octane serves as the primary reference fuel with an octane rating of 100, providing a benchmark for other fuels.

Quantitative Data on Anti-Knock Properties

The anti-knock characteristics of a fuel are primarily defined by its Research Octane Number (RON) and Motor Octane Number (MON). RON relates to engine performance under milder, lower-speed conditions, while MON is indicative of performance under more severe, high-speed and high-load conditions.

CompoundChemical FormulaMolecular Weight ( g/mol )Research Octane Number (RON)Motor Octane Number (MON)
This compound C₇H₁₆100.2180.880.8
Iso-octane (2,2,4-Trimethylpentane) C₈H₁₈114.23100100

Experimental Protocols for Octane Number Determination

The standardized methods for determining the RON and MON of spark-ignition fuels are provided by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.

ASTM D2699: Standard Test Method for Research Octane Number (RON)

This test method is used to assess the knock rating of a fuel under mild operating conditions.[1] The key steps in the procedure are as follows:

  • Engine Preparation and Warm-up: The CFR engine is prepared and warmed up for approximately one hour to ensure all critical variables are stable.[2]

  • Standard Knock Intensity Calibration: The engine is calibrated to a standard knock intensity using a primary reference fuel (PRF) blend with an octane number close to that of the sample fuel. This involves adjusting the cylinder height to achieve the specified knock intensity at the fuel-air ratio that produces the maximum knock.

  • Sample Fuel Testing: The sample fuel is introduced into the engine, and the fuel-air ratio is adjusted to find the level that produces the maximum knock intensity.

  • Bracketing: Two PRF blends are selected, one with a slightly higher and one with a slightly lower octane number than the sample fuel. The knock intensities of the sample fuel and the two PRF blends are measured and compared. The reading for the sample fuel should be bracketed by the readings for the two reference fuels.[3]

  • Interpolation and Calculation: The Research Octane Number of the sample fuel is calculated by linear interpolation based on the knock intensity readings of the sample and the two bracketing PRF blends.[4]

ASTM D2700: Standard Test Method for Motor Octane Number (MON)

This method evaluates the anti-knock performance of a fuel under more severe engine conditions.[5][6] The procedure is similar to the RON test but with different operating parameters:

  • Engine Preparation and Calibration: The CFR engine is prepared and calibrated according to the specific MON test conditions, which include a higher engine speed and a higher intake mixture temperature compared to the RON test.[2]

  • Sample and Reference Fuel Testing: The knock intensities of the sample fuel and bracketing PRF blends are measured in the same manner as the RON test.

  • Calculation: The Motor Octane Number is calculated through linear interpolation of the knock intensity readings.

A key difference between the two methods is that the MON test stresses the fuel's knock resistance more due to the harsher operating conditions.[5]

Visualizing Experimental and Logical Relationships

To better understand the processes involved in engine knock studies, the following diagrams illustrate the experimental workflow for octane number determination and the logical comparison between this compound and iso-octane.

experimental_workflow Experimental Workflow for Octane Number Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_engine Prepare and Warm-up CFR Engine calibrate Calibrate to Standard Knock Intensity (KI) with Primary Reference Fuel (PRF) prep_engine->calibrate test_sample Measure KI of Sample Fuel at Max Knock calibrate->test_sample select_prf Select Bracketing PRFs (PRF1 < Sample < PRF2) test_sample->select_prf test_prf1 Measure KI of PRF1 select_prf->test_prf1 test_prf2 Measure KI of PRF2 select_prf->test_prf2 interpolate Interpolate KI Readings test_prf1->interpolate test_prf2->interpolate calculate_on Calculate Octane Number (RON or MON) interpolate->calculate_on

Workflow for Octane Rating

logical_comparison Logical Comparison of this compound and Iso-octane cluster_compounds Compounds cluster_properties Properties cluster_performance Engine Knock Performance compound1 This compound structure Molecular Structure (Degree of Branching) compound1->structure compound2 Iso-octane (2,2,4-Trimethylpentane) compound2->structure reactivity Chemical Reactivity (Ease of H-atom Abstraction) structure->reactivity octane_rating Octane Rating (RON & MON) reactivity->octane_rating knock_resistance Resistance to Autoignition octane_rating->knock_resistance

Comparison of Fuel Properties

Signaling Pathways in Autoignition Chemistry

Engine knock is fundamentally a chemical process driven by the low-temperature oxidation of the fuel. The molecular structure of a hydrocarbon significantly influences its propensity to auto-ignite. The general pathway for alkane autoignition involves a series of radical chain reactions:

  • Initiation: Formation of an alkyl radical (R•) through the abstraction of a hydrogen atom from the fuel molecule.

  • Oxygen Addition: The alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).

  • Isomerization: The peroxy radical undergoes internal hydrogen abstraction to form a hydroperoxy-alkyl radical (•QOOH). The ease of this step is highly dependent on the molecular structure.

  • Second Oxygen Addition: The hydroperoxy-alkyl radical reacts with another oxygen molecule to form a hydroperoxy-alkyl-peroxy radical (•OOQOOH).

  • Chain Branching: This radical can then decompose to form highly reactive species, such as ketohydroperoxides, which readily break apart to create more radicals, leading to a rapid, uncontrolled combustion, i.e., knock.

The higher octane rating of iso-octane compared to this compound can be attributed to its more highly branched structure. This structure influences the stability of the intermediate radical species and the pathways available for isomerization, ultimately leading to a lower rate of formation of chain-branching agents.

autoignition_pathway Generalized Low-Temperature Oxidation Pathway for Branched Alkanes RH Alkane (Fuel) (e.g., this compound or Iso-octane) R_radical Alkyl Radical (R•) RH->R_radical + •OH ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ QOOH_radical Hydroperoxy-Alkyl Radical (•QOOH) ROO_radical->QOOH_radical Isomerization OOQOOH_radical Hydroperoxy-Alkyl-Peroxy Radical (•OOQOOH) QOOH_radical->OOQOOH_radical + O₂ KHP Ketohydroperoxide (KHP) OOQOOH_radical->KHP Decomposition Branching Chain Branching (Engine Knock) KHP->Branching Decomposition

Alkane Autoignition Pathway

References

A Comparative Guide to Assessing the Purity of 3,3-Dimethylpentane: DSC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For a volatile organic compound like 3,3-dimethylpentane, selecting the appropriate analytical technique is paramount to ensure reliable and precise results. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with alternative methods—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of this compound.

Introduction to Purity Analysis by Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] For purity determination of crystalline substances, DSC operates on the principle of melting point depression.[3] Impurities in a crystalline material disrupt the crystal lattice, resulting in a lower and broader melting range compared to the pure substance. This phenomenon is described by the van't Hoff equation, which forms the basis for calculating the mole percent purity from the DSC thermogram.[4][5]

DSC is particularly advantageous for high-purity samples (typically >98.5 mol%) and provides a primary, absolute method for purity assessment without the need for a reference standard of the impurities themselves.[6] For volatile compounds like this compound, special considerations such as the use of hermetically sealed pans are necessary to prevent volatilization during the analysis.[4]

Comparative Analysis: DSC, GC, and qNMR

The choice of analytical method for purity determination depends on various factors, including the nature of the sample, the expected purity level, the type of impurities, and the desired level of accuracy and precision. Below is a comparative overview of DSC, GC, and qNMR for the analysis of this compound.

FeatureDifferential Scanning Calorimetry (DSC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Melting point depression based on the van't Hoff equation.[4]Separation of volatile components based on their partitioning between a stationary and a mobile phase.[7]Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[8][9]
Purity Range Best suited for high purity compounds (>98.5 mol%).[6]Wide dynamic range, suitable for trace impurity detection to high purity assessment.Accurate for a wide range of purities, particularly effective for high purity compounds.
Sample Type Crystalline solids. Volatile liquids require cooling to solidify and hermetically sealed pans.[4]Volatile liquids and gases.Soluble compounds in a deuterated solvent.
Reference Standard Not required for impurities; it is an absolute method.Requires reference standards for impurity identification and quantification for highest accuracy. Area percent can provide an estimate.Requires a certified internal standard of known purity.[9]
Information Provided Mole percent purity, melting point, and enthalpy of fusion.Retention times for component identification and peak areas for quantification.Structural confirmation and quantification of the main component and impurities.
Advantages Absolute method, no need to identify impurities, relatively fast analysis time.High sensitivity and resolution for separating complex mixtures of volatile impurities.Provides structural information, is non-destructive, and offers high precision and accuracy.[10]
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[6]Co-elution of impurities can occur, and response factors of impurities may differ from the main component.Lower sensitivity compared to GC, requires a suitable internal standard that does not overlap with the sample signals.

Quantitative Data Summary

The following tables present illustrative quantitative data for the purity assessment of a batch of this compound using DSC, GC-FID, and qNMR.

Table 1: Illustrative DSC Purity Analysis of this compound

ParameterValue
Sample ID3,3-DMP-Batch01
Mass of Sample2.50 mg
Onset of Melting-135.5 °C
Peak Melting Temperature-134.8 °C
Enthalpy of Fusion (ΔHfus)125.8 J/g
Calculated Purity (mol%)99.85%

Note: This data is illustrative and based on the expected behavior of a high-purity branched alkane.

Table 2: Illustrative GC-FID Purity Analysis of this compound

Peak No.Retention Time (min)ComponentArea (%)
14.252,3-Dimethylpentane0.08
24.503-Methylhexane0.05
34.82This compound 99.85
45.10n-Heptane0.02

Table 3: Illustrative qNMR Purity Analysis of this compound

ParameterValue
Sample ID3,3-DMP-Batch01
Internal StandardMaleic Anhydride
Mass of Sample10.25 mg
Mass of Internal Standard5.12 mg
Calculated Purity (wt%)99.82%

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

Principle: The purity of this compound is determined by analyzing the shape of its melting endotherm. The broadening of the melting peak due to the presence of impurities is used to calculate the purity based on the van't Hoff equation.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a volatile sample pan. Hermetically seal the pan to prevent sample loss during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Use an empty, sealed volatile pan as a reference.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at -100 °C.

    • Cool the sample at a rate of 10 °C/min to -160 °C to ensure complete crystallization.

    • Hold isothermally for 5 minutes.

    • Heat the sample from -160 °C to -120 °C at a slow, controlled rate (e.g., 1 °C/min).

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).

    • Use the software's purity analysis package, which applies the van't Hoff equation to the partial areas of the melting peak, to calculate the mole percent purity.

Gas Chromatography (GC-FID) Protocol

Principle: The sample is vaporized and injected into a chromatographic column. Components are separated based on their boiling points and interaction with the stationary phase. The Flame Ionization Detector (FID) generates a signal proportional to the amount of each component.

Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold at 150 °C for 2 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks based on their retention times compared to a standard of this compound. Calculate the purity using the area percent method, where the purity is the percentage of the peak area of this compound relative to the total area of all peaks.

Quantitative NMR (qNMR) Protocol

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound into an NMR tube.

    • Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic anhydride) into the same NMR tube. The standard's peaks should not overlap with the analyte's peaks.

    • Add a sufficient volume of a deuterated solvent (e.g., chloroform-d) to dissolve both the sample and the internal standard.

  • Instrument Setup:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation: Calculate the purity (wt%) using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

Visualizations

experimental_workflow cluster_dsc DSC Purity Analysis cluster_gc GC-FID Purity Analysis cluster_qnmr qNMR Purity Analysis dsc_prep Sample Preparation (2-3 mg in sealed pan) dsc_setup Instrument Setup (Cooling, N2 Purge) dsc_prep->dsc_setup dsc_run Thermal Program (Cool, Hold, Heat) dsc_setup->dsc_run dsc_analysis Data Analysis (van't Hoff Equation) dsc_run->dsc_analysis result Purity Value dsc_analysis->result gc_prep Sample Preparation (Dilution in Solvent) gc_setup Instrument Setup (Injector, Detector, Oven) gc_prep->gc_setup gc_run Injection and Separation gc_setup->gc_run gc_analysis Data Analysis (Area Percent) gc_run->gc_analysis gc_analysis->result qnmr_prep Sample Preparation (Weigh Sample & Internal Standard) qnmr_setup Instrument Setup (Acquire 1H Spectrum) qnmr_prep->qnmr_setup qnmr_run Data Processing (Integration) qnmr_setup->qnmr_run qnmr_analysis Purity Calculation qnmr_run->qnmr_analysis qnmr_analysis->result start Purity Assessment of This compound cluster_dsc cluster_dsc start->cluster_dsc cluster_gc cluster_gc start->cluster_gc cluster_qnmr cluster_qnmr start->cluster_qnmr

Caption: Experimental workflows for purity assessment of this compound.

logical_relationships DSC Differential Scanning Calorimetry (DSC) - Absolute Method - Based on Thermal Properties - High Purity Focus GC Gas Chromatography (GC-FID) - Separation Technique - High Sensitivity - Volatile Impurity Profile DSC->GC Orthogonal Method qNMR Quantitative NMR (qNMR) - Absolute Method - Structural Information - High Precision GC->qNMR Orthogonal Method qNMR->DSC Orthogonal Method Purity Purity of This compound Purity->DSC Assessed by Purity->GC Assessed by Purity->qNMR Assessed by

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 3,3-Dimethylpentane, a flammable and hazardous solvent, tailored for researchers, scientists, and drug development professionals.

Proper disposal of this compound is not merely a matter of compliance but a critical step in protecting laboratory personnel and the environment. This highly flammable liquid, along with its potential for causing skin, eye, and respiratory irritation, necessitates a stringent disposal protocol.[1][2] Adherence to institutional and regulatory guidelines is essential.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains vital information regarding its physical and chemical properties, as well as its health and environmental hazards. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.[3] All disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood.

Quantitative Data Summary

A clear understanding of this compound's properties is crucial for safe handling and disposal.

PropertyValueSource
CAS Number562-49-2[3][4]
Molecular FormulaC7H16[5][6]
Molecular Weight100.20 g/mol [3][5]
AppearanceClear, colorless liquid[1]
Flash Point-6 °C (19.4 °F) - closed cup[1][3]
Boiling Point86 °C (lit.)[3]
Density0.693 g/mL at 25 °C (lit.)[3]
Vapor Pressure2.77 psi (at 37.7 °C)[3]

Disposal Protocol for this compound

The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or an equivalent authority. The following steps outline the standard procedure for disposing of this hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Classification : this compound is classified as a hazardous waste due to its ignitability.[1][7] It is crucial to determine if the waste is mixed with other substances, as this may alter its hazardous characteristics.

  • Segregation : Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[1] It should be collected in a dedicated, properly labeled waste container. For liquid waste containing alkanes, a non-halogenated organic waste container is appropriate.[8]

Step 2: Waste Collection and Containerization

  • Container Selection : Use a clean, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be in good condition and not reactive with the waste.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable Liquid"). Include the accumulation start date.

  • Filling : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.

Step 3: Storage of Waste

  • Location : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the generator.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent spills from spreading.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][2]

Step 4: Arranging for Disposal

  • Contact EHS : Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to arrange for a pickup. Do not attempt to transport the hazardous waste yourself.[9]

  • Documentation : Complete any required waste pickup forms or online requests as per your institution's procedures.

Step 5: Spill and Emergency Procedures

  • Small Spills : In the event of a small spill, immediately alert others in the area. If it is safe to do so, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][2] Ventilate the area.

  • Large Spills : For large spills, evacuate the area immediately and notify your institution's emergency response team and EHS.

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes.[1]

    • Skin : Remove contaminated clothing and wash the affected area with soap and water.[2]

    • Inhalation : Move to fresh air.[1]

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[1][5]

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of down the drain.[10] The discharge of organic solvents into the sewer system is strictly prohibited and can lead to environmental contamination and potential fire hazards.[10]

Below is a diagram illustrating the proper disposal workflow for this compound.

G cluster_emergency Contingency A Step 1: Waste Identification & Segregation B Is the waste purely this compound? A->B C Segregate as Non-Halogenated Organic Waste B->C Yes D Consult EHS for proper segregation of mixed waste B->D No E Step 2: Waste Collection & Containerization C->E D->E F Use a labeled, sealed, and chemically compatible container E->F G Step 3: Storage of Waste F->G H Store in a designated Satellite Accumulation Area (SAA) with secondary containment G->H I Step 4: Arrange for Disposal H->I J Contact Environmental Health & Safety (EHS) for pickup I->J K Emergency Spill? L Follow Spill & Emergency Procedures K->L Yes M Continue with Disposal Protocol K->M No L->J

Caption: Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 3,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of 3,3-Dimethylpentane. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Understanding the Hazards

This compound is a highly flammable, colorless liquid that poses several health and environmental risks.[1] It can cause skin and eye irritation, and inhalation of its vapors may lead to drowsiness or dizziness.[2][3][4] A significant danger is its aspiration hazard; if swallowed, it can enter the lungs and may be fatal.[1][3][5] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory.

Key Safety and Physical Data

The following table summarizes crucial quantitative data for this compound.

PropertyValueCitations
Chemical Formula C₇H₁₆
Molecular Weight 100.20 g/mol
Appearance Colorless liquid[2]
Flash Point -7 °C to -6 °C (19.4 °F to 21.2 °F)[3]
Boiling Point 86 °C (186.8 °F)
Melting Point -135 °C (-211 °F)
Density 0.693 g/mL at 25 °C
Vapor Pressure 82.7 mmHg[1][2]
Explosion Limits Lower: 1.0% vol / Upper: 7.0% vol[3]
GHS Hazard Statements H225, H304, H315, H336, H410[1][5]

Operational and Disposal Plans

This section provides step-by-step procedural guidance for handling this compound from receipt to disposal.

Engineering Controls and Personal Protective Equipment (PPE)

To ensure safety, a combination of engineering controls and appropriate PPE is required.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to keep airborne levels below exposure limits.[3]

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower.[3] All equipment used, including ventilation, must be explosion-proof.[3][4]

  • Static Control: Ground and bond all containers and transfer equipment to prevent static discharge, which can ignite vapors.[3][4]

Personal Protective Equipment (PPE) Protocol: The following PPE is mandatory when handling this compound.

PPE CategorySpecificationCitations
Eye/Face Protection Wear chemical splash goggles that meet EN 149 standards. For operations with a higher splash risk, use a full face shield in addition to goggles.[3][6]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before each use and replace them regularly to avoid permeation.[3][7][8]
Body Protection Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. For larger quantities or splash risks, a chemical-resistant apron or coveralls is recommended.[3][8][9]
Respiratory Protection If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge (e.g., ABEK type filter).[3][8][9]
Foot Protection Wear closed-toe, chemical-resistant shoes. Do not wear perforated shoes or sandals in the laboratory.[7][8]
Step-by-Step Handling and Storage Procedures

Handling:

  • Preparation: Before handling, ensure all engineering controls are operational and all required PPE is correctly worn. Clear the work area of all ignition sources, including sparks, open flames, and hot surfaces.[3][4]

  • Transferring: Use only spark-proof tools when opening or transferring this compound.[3][4] Ground and bond containers during transfer to prevent static electricity buildup.[3]

  • Use: Avoid contact with eyes, skin, and clothing.[3] Do not breathe vapors or mists.[3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][4] Clean the work area and decontaminate any equipment used.

Storage:

  • Store containers in a designated flammables area that is cool, dry, and well-ventilated.[3]

  • Keep containers tightly closed when not in use.[3]

  • Store away from incompatible substances, such as strong oxidizing agents (e.g., peroxides, nitrates).[3]

  • Do not expose containers to heat or direct sunlight.[3]

Emergency and First Aid Protocols

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[3][4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Due to the high aspiration risk, this is a medical emergency.[3] Have the victim lean forward if vomiting occurs naturally. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate all personnel from the spill area.

  • Ignition Sources: Remove all sources of ignition.[3][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][10] Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Disposal Protocol:

  • Chemical waste must be disposed of as hazardous waste.[10]

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[11][12]

  • Do not mix with other waste. Leave the chemical in its original container if possible.

  • Empty containers may retain product residue and vapors and can be dangerous.[3] Handle them as you would the product itself.

Mandatory Visualization

The following diagram illustrates the logical workflow for responding to a this compound spill.

G spill Spill Detected evacuate Evacuate Area & Remove Ignition Sources spill->evacuate don_ppe Don Full PPE (Respirator, Goggles, Gloves, Lab Coat) evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste with Spark-Proof Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate report Report Incident to EHS decontaminate->report

Caption: Workflow for a safe and effective response to a this compound spill.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.